molecular formula C10H11NO7S B1595917 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate CAS No. 53298-30-9

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Cat. No.: B1595917
CAS No.: 53298-30-9
M. Wt: 289.26 g/mol
InChI Key: RRMVRASAASKOHS-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is a useful research compound. Its molecular formula is C10H11NO7S and its molecular weight is 289.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methylsulfonylethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVRASAASKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201438
Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53298-30-9
Record name Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester
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Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Methylsulfonyl)ethyl 4-nitrophenyl Carbonate (MSEC-PNP): A Base-Cleavable Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, a specialized chemical reagent increasingly relevant in the fields of bioconjugation, proteomics, and therapeutic drug development. We will explore its fundamental chemical properties, mechanism of action, and practical applications, with a focus on its role as a base-cleavable linker system.

Part 1: Core Principles & Physicochemical Characteristics

This compound, often abbreviated as MSEC-PNP, is a hetero-bifunctional chemical tool. Its structure is composed of two key moieties: a highly reactive p-nitrophenyl carbonate group and a 2-(methylsulfonyl)ethyl group, which imparts a specific cleavage sensitivity. This dual nature allows it to first securely link molecules and then release them under specific, mild basic conditions.

The p-nitrophenyl carbonate serves as an activated ester. The p-nitrophenoxide is an excellent leaving group, making the carbonate carbonyl highly susceptible to nucleophilic attack by primary and secondary amines.[1][2] This enables the efficient conjugation of the MSEC linker to proteins, peptides, or small molecule drugs bearing an amine functional group.

The core innovation of this reagent lies in the 2-(methylsulfonyl)ethyl spacer. The potent electron-withdrawing effect of the sulfonyl group significantly increases the acidity of the protons on the adjacent methylene carbon (the carbon alpha to the sulfonyl group). This structural feature is the lynchpin of its base-cleavable nature, proceeding via a β-elimination mechanism.

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 53298-30-9[3][4]
Molecular Formula C₁₀H₁₁NO₇S[3][4]
Molecular Weight 289.26 g/mol [3][4]
Melting Point 100-103 °C[4]
Appearance Solid[4]
Purity Typically ≥98%[3]
Storage Temperature 2-8°C[4]
Synonyms MSEC-PNP, Carbonic acid 2-(methylsulfonyl)ethyl(4-nitrophenyl) ester[4][5]

Part 2: The Dual Mechanism of MSEC-PNP

The utility of MSEC-PNP is defined by a two-stage process: conjugation followed by cleavage. Understanding the causality behind each stage is critical for its successful application.

Conjugation via Nucleophilic Acyl Substitution

The first step involves the covalent attachment of the MSEC linker to a target molecule (e.g., a protein or drug) via an amine handle. This reaction proceeds through a standard nucleophilic acyl substitution.

  • Rationale : The choice of p-nitrophenyl carbonate is deliberate. The nitro group is strongly electron-withdrawing, which stabilizes the resulting p-nitrophenoxide anion, making it an excellent leaving group. This significantly lowers the activation energy for the reaction compared to other carbonates, allowing the reaction to proceed efficiently under mild conditions (pH 8.0-9.5) that preserve the integrity of sensitive biomolecules.[1] The reaction forms a highly stable carbamate (urethane) bond.[1]

Figure 1. Conjugation of an amine-containing molecule with MSEC-PNP.

Cleavage via Base-Catalyzed β-Elimination

The defining feature of the MSEC linker is its ability to be cleaved upon exposure to a mild base. This is not a simple hydrolysis but a specific chemical elimination reaction.

  • Rationale : The methylsulfonyl (CH₃SO₂) group is a powerful electron-withdrawing group. This inductive effect polarizes the C-H bonds on the adjacent carbon (the α-carbon), making these protons unusually acidic and susceptible to abstraction by a base. Once the α-proton is removed, the resulting carbanion is stabilized. This initiates a cascade where the electron pair forms a carbon-carbon double bond, leading to the fragmentation of the molecule and cleavage of the C-O bond of the carbamate. This releases the conjugated molecule, along with the innocuous byproducts carbon dioxide and methyl vinyl sulfone. This mechanism provides a highly specific trigger for payload release.

Figure 2. Base-catalyzed β-elimination and release mechanism.

Part 3: Applications in Drug Development

The unique properties of MSEC-PNP make it a valuable tool in the design of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs).

MSEC as a Cleavable ADC Linker

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[6] The linker connecting these two components is a critical determinant of the ADC's efficacy and safety.[]

Linkers are broadly classified as cleavable or non-cleavable.[8] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon entering the target cell, where specific conditions (e.g., low pH, high glutathione concentration, or presence of certain enzymes) trigger cleavage.[6][8]

The MSEC linker falls into the category of cleavable linkers that respond to changes in pH, specifically an increase in basicity. While the intracellular environment is generally not basic, this type of linker can be engineered for specific applications or used as a research tool to trigger release on demand. It offers an orthogonal cleavage strategy compared to more common acid-labile or protease-sensitive linkers.

ADC_Workflow A 1. Conjugation Antibody-NH₂ + MSEC-PNP-Drug B 2. Systemic Circulation Stable ADC circulates in bloodstream A->B C 3. Target Cell Binding ADC binds to antigen on cancer cell B->C D 4. Internalization ADC is internalized by the cell C->D E 5. Payload Release Base-sensitive environment or reagent triggers MSEC linker cleavage D->E F 6. Pharmacological Action Released drug exerts cytotoxic effect E->F

Sources

An In-depth Technical Guide to 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Properties, Synthesis, and Application as a Base-Labile Amine-Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly in drug discovery and development, the judicious use of protecting groups is paramount to achieving chemo-selectivity and high yields.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.[2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. This principle of "orthogonal protection" is a cornerstone of modern synthetic strategy.[1]

This technical guide focuses on 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate , a versatile reagent for the introduction of the 2-(methylsulfonyl)ethoxycarbonyl (Msc) protecting group for primary and secondary amines. The Msc group is distinguished by its remarkable stability to a wide range of acidic and hydrogenolytic conditions, while being readily cleaved under mild basic conditions. This orthogonality to commonly employed protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group makes this compound a valuable tool for complex synthetic endeavors. This guide will provide a comprehensive overview of its properties, a detailed synthesis protocol, and step-by-step methodologies for its application in amine protection and subsequent deprotection.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 53298-30-9[3][4]
Molecular Formula C₁₀H₁₁NO₇S[3]
Molecular Weight 289.26 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 100-103 °C
Storage Temperature 2-8 °C
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile. Sparingly soluble in water.[5]

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-(methylsulfonyl)ethanol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-(methylsulfonyl)ethanol 2-(Methylsulfonyl)ethanol 4-nitrophenyl_chloroformate 4-Nitrophenyl chloroformate Msc_ONp 2-(Methylsulfonyl)ethyl4-nitrophenyl carbonate 4-nitrophenyl_chloroformate->Msc_ONp Pyridine Pyridine Pyridine->Msc_ONp DCM Dichloromethane (DCM) DCM->Msc_ONp 0C_to_rt 0 °C to room temperature 0C_to_rt->Msc_ONp

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the synthesis of nitrophenyl carbonates.[6][7]

Materials:

  • 2-(Methylsulfonyl)ethanol

  • 4-Nitrophenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfonyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroformate: Slowly add a solution of 4-nitrophenyl chloroformate (1.05 eq.) in anhydrous DCM to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a white to off-white solid.

Application in Amine Protection

This compound serves as an efficient reagent for the introduction of the Msc protecting group onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbonate, with the concomitant departure of the 4-nitrophenoxide leaving group. The formation of the stable carbamate effectively masks the nucleophilicity of the amine.

Amine Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Msc_ONp 2-(Methylsulfonyl)ethyl4-nitrophenyl carbonate Protected_Amine Msc-protected Amine Msc_ONp->Protected_Amine Byproduct 4-Nitrophenol Msc_ONp->Byproduct generates Base Base (e.g., Triethylamine) Base->Protected_Amine Solvent Solvent (e.g., DCM, THF) Solvent->Protected_Amine Temperature Room Temperature Temperature->Protected_Amine Deprotection of Msc-Amine cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_products Products Protected_Amine Msc-protected Amine Byproducts CO₂ + Methyl vinyl sulfone Protected_Amine->Byproducts generates Base Base (e.g., Ba(OH)₂, NaOH) Free_Amine Free Amine Base->Free_Amine Solvent Solvent (e.g., Dioxane/MeOH/H₂O) Solvent->Free_Amine Temperature Room Temperature Temperature->Free_Amine

Sources

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate CAS number 53298-30-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (CAS: 53298-30-9) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Amine Modification and Bioconjugation

This compound, designated by CAS number 53298-30-9, is a highly reactive reagent designed for the efficient modification of primary and secondary amines.[1][2] Its unique structure, featuring a 4-nitrophenyl carbonate activating group and a 2-(methylsulfonyl)ethyl moiety, positions it as a valuable tool in the synthesis of complex molecules, particularly in the burgeoning field of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a special focus on its role as a cleavable linker in antibody-drug conjugates (ADCs).

The core utility of this reagent lies in its ability to introduce the 2-(methylsulfonyl)ethyl carbamate (MSEC) protecting group or linker. The MSEC group is distinguished by its stability under a range of conditions, yet its selective lability to base-catalyzed elimination provides a unique and orthogonal cleavage strategy in multi-step synthetic campaigns.[3]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Chemical Properties
PropertyValueReferences
CAS Number 53298-30-9[4]
Molecular Formula C₁₀H₁₁NO₇S[4]
Molecular Weight 289.26 g/mol [4]
Melting Point 100-103 °C[4]
Appearance Crystalline solid (predicted)
Storage Temperature 2-8°C[4]
Synonyms Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester; MSEC-ONp[5]
Safety and Handling

Similar to other activated 4-nitrophenyl carbonates, this compound should be handled with care, as it is expected to be an irritant and moisture-sensitive.[6][7]

  • Hazard Identification : Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Precautions for Safe Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Use in a well-ventilated area, preferably in a chemical fume hood.[1]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

    • Avoid formation of dust and aerosols.[7]

    • Keep container tightly closed in a dry and well-ventilated place.[7]

  • First-Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

    • Inhalation : Move person into fresh air. If not breathing, give artificial respiration.[8]

Synthesis and Characterization

The synthesis of this compound is a straightforward process, achievable in a standard laboratory setting.

Synthetic Pathway

The reagent is prepared via the reaction of 2-(methylsulfonyl)ethanol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[9]

Synthesis cluster_reactants Reactants cluster_products Products alcohol 2-(Methylsulfonyl)ethanol reagents + Pyridine or Et3N in CH2Cl2, 0°C to rt alcohol->reagents chloroformate 4-Nitrophenyl chloroformate chloroformate->reagents product 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate hcl HCl reagents->product reagents->hcl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylsulfonyl)ethanol (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Add triethylamine (Et₃N) or pyridine (1.1 - 1.5 eq) to the solution and stir for 10 minutes.

  • Reagent Addition : Slowly add a solution of 4-nitrophenyl chloroformate (1.05 - 1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect characteristic signals for the methylsulfonyl group (singlet, ~3.0 ppm), the two methylene groups (triplets, ~3.5-4.6 ppm), and the aromatic protons of the 4-nitrophenyl group (two doublets, ~7.4 ppm and ~8.3 ppm).

    • ¹³C NMR : Expect signals for the methylsulfonyl carbon, the two methylene carbons, the carbonate carbonyl carbon (~152-155 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS) : To confirm the molecular weight (289.26 g/mol ) and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify key functional groups, including the sulfonyl group (strong absorptions at ~1300 cm⁻¹ and ~1150 cm⁻¹), the carbonate carbonyl (~1760 cm⁻¹), and the nitro group (~1525 cm⁻¹ and ~1345 cm⁻¹).

Reactivity and Mechanism: The Foundation of its Utility

The utility of this compound stems from two key chemical transformations: its reaction with amines to form stable carbamates and the subsequent base-mediated cleavage of the resulting MSEC group.

Reaction with Amines: Carbamate Formation

The compound is an excellent electrophile. The electron-withdrawing nature of the 4-nitrophenyl group makes it an excellent leaving group, facilitating nucleophilic acyl substitution by primary or secondary amines.[10] This reaction proceeds rapidly under mild conditions to form a stable 2-(methylsulfonyl)ethyl carbamate (MSEC-amine).

Aminolysis cluster_reactants Reactants cluster_products Products reagent MSEC-ONp reaction Nucleophilic Acyl Substitution reagent->reaction amine R-NH₂ amine->reaction product MSEC-NH-R leaving_group 4-Nitrophenol reaction->product reaction->leaving_group

Caption: Reaction of the reagent with a primary amine.

Cleavage Mechanism: Base-Induced Elimination

The defining feature of the MSEC group is its susceptibility to cleavage under mild basic conditions via an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[3] This process is initiated by the deprotonation of the carbon alpha to the sulfonyl group, which is rendered acidic by the powerful electron-withdrawing effect of the sulfone. The resulting carbanion intermediate then rapidly eliminates to form vinyl sulfone and the deprotected amine.

Cleavage start MSEC-Protected Amine intermediate Carbanion Intermediate (Conjugate Base) start->intermediate + Base (e.g., Piperidine, DBU) - H⁺ products Deprotected Amine + Vinyl Sulfone intermediate->products Elimination

Caption: E1cB cleavage mechanism of the MSEC protecting group.

This cleavage mechanism provides an orthogonal deprotection strategy to acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups, enhancing its utility in complex, multi-step syntheses.[11]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker.[12] The linker is a critical component, dictating the stability of the ADC in circulation and the mechanism of payload release at the tumor site.[13]

The MSEC Linker: A Base-Labile, Cleavable System

The 2-(methylsulfonyl)ethyl carbamate (MSEC) functionality, installed using the title reagent, can serve as a novel type of cleavable linker in ADC design. Unlike common cleavable linkers that respond to acidic pH or specific enzymes (e.g., cathepsins) in the lysosome, the MSEC linker is designed to be cleaved by a different trigger: a basic environment.[3]

While the intracellular environment is generally not considered basic, the inherent reactivity of the MSEC group to base-catalyzed elimination could be exploited in several ways:

  • Engineered Release Mechanisms : Designing ADCs where internalization triggers a change that exposes the linker to a basic microenvironment or a nucleophile that can initiate the E1cB cascade.

  • Prodrug Strategies : The MSEC linker can be used to connect a payload to an antibody, ensuring stability in systemic circulation. Its unique cleavage properties offer an alternative to traditional linkers, potentially overcoming resistance mechanisms associated with enzymatic or pH-dependent cleavage.

Workflow: MSEC Linker in ADC Assembly

The assembly of an MSEC-linked ADC would follow a logical bioconjugation workflow.

ADC_Workflow cluster_step1 Step 1: Payload Modification cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Final ADC Assembly payload Amine-containing Payload (Drug) mod_payload MSEC-Payload Intermediate payload->mod_payload + MSEC-ONp reagent MSEC-ONp Reagent linked_payload MSEC-Payload-Linker mod_payload->linked_payload + Activated Linker antibody Monoclonal Antibody (mAb) final_adc mAb-Linker-MSEC-Payload (Final ADC) antibody->final_adc activated_linker Heterobifunctional Linker (e.g., SMCC) linked_payload->final_adc

Caption: Conceptual workflow for constructing an MSEC-linked ADC.

Advantages and Comparative Insights

The MSEC linker offers a distinct profile when compared to established ADC linker technologies.

Linker TypeCleavage MechanismKey AdvantagesConsiderations
MSEC (Base-Labile) E1cB Elimination (Base-catalyzed)Orthogonal to acid/enzyme-labile linkers; high stability in circulation.Requires a specific basic trigger for payload release.
Peptide (Enzyme-Labile) Protease (e.g., Cathepsin B) cleavageTumor-specific release due to high lysosomal protease concentration.Efficacy can be limited by protease expression levels.
Hydrazone (Acid-Labile) Hydrolysis at low pHExploits the acidic environment of endosomes/lysosomes.Can exhibit instability in systemic circulation, leading to off-target toxicity.
Disulfide (Redox-Labile) Reduction by glutathioneHigh intracellular glutathione levels trigger release.Potential for premature cleavage in the bloodstream.
Non-Cleavable (e.g., SMCC) Antibody degradationHigh plasma stability; reduced bystander effect.Payload is released with an amino acid remnant, which must not impair its activity.

Experimental Protocol: Amine Conjugation

This protocol details the general procedure for conjugating this compound to a molecule containing a primary or secondary amine.

  • Dissolution : Dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

  • Reagent Addition : Add this compound (1.1 eq) to the solution.

  • Base (Optional) : If the amine is present as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction : Stir the mixture at room temperature for 2-12 hours. The reaction can be monitored by TLC or LC-MS. The formation of the yellow 4-nitrophenolate anion can often be observed visually.

  • Purification : Once the reaction is complete, the product can be purified using standard techniques such as silica gel chromatography, preparative HPLC, or crystallization to remove excess reagents and the 4-nitrophenol byproduct.

Conclusion and Future Outlook

This compound is a versatile and powerful reagent for the introduction of a base-labile MSEC protecting group or linker. Its predictable reactivity, the stability of the resulting carbamate, and the unique, orthogonal cleavage mechanism make it a highly valuable asset for organic synthesis and medicinal chemistry. In the context of antibody-drug conjugates, the MSEC linker represents an innovative approach to payload delivery, offering a cleavage strategy that is distinct from the more common acid- and enzyme-labile systems. As the field of drug development continues to demand more sophisticated and controllable molecular tools, the strategic application of reagents like this compound will undoubtedly contribute to the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Carpino, L. A., et al. (1979). 2-Methylsulfonylethyl- and 2-p-toluenesulfonylethyl-based amino-protecting groups. The Journal of Organic Chemistry, 44(6), 871-875.
  • Fisher Scientific. (2023). Safety Data Sheet - Bis(4-nitrophenyl)
  • MSDS of Bis(4-nitrophenyl)
  • Apollo Scientific. (2022). Safety Data Sheet - Bis(4-nitrophenyl)
  • AK Scientific, Inc. Safety Data Sheet - ((5-Thiazolyl)methyl)-(4-nitrophenyl)
  • Wiley-VCH. (2007).
  • The Royal Society of Chemistry. (Date not available).
  • The Royal Society of Chemistry. (Date not available).
  • University of Groningen. (Date not available).
  • SIELC Technologies. (2018). 2-(Methylsulphonyl)
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • Santa Cruz Biotechnology. (Date not available). 2-(Methylsulfonyl)
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. (Date not available).
  • The Chemistry Behind ADCs. (Date not available). PMC - PubMed Central.
  • NJ Bio, Inc.
  • METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES. (2022).
  • Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. (2025). PMC.
  • ChemicalBook. (Date not available). 53298-30-9(2-(METHYLSULFONYL)
  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (Date not available).
  • PubChem. (Date not available).
  • Master Organic Chemistry. (2018).
  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam
  • Preparation of 4‐nitrophenyl carbonate esters of poly‐ [5N‐(2‐hydroxyethyl)‐L‐glutamine] and coupling with bioactive agents. (2025).
  • Novel reactive PEG for amino group conjugation.
  • The Chemistry Behind ADCs. (Date not available). PMC - PubMed Central.
  • Sigma-Aldrich. (Date not available). 4-Nitrophenyl 2-(trimethylsilyl)
  • Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates.

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An In-Depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, a critical reagent for the introduction of the 2-(methylsulfonyl)ethyl (Mse) protecting group in organic synthesis. The Mse group is particularly valuable in the fields of peptide synthesis and drug development due to its unique cleavage conditions, offering an orthogonal protection strategy. This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide aims to deliver both theoretical understanding and practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of the Mse Protecting Group

In the intricate world of multi-step organic synthesis, particularly in peptide and oligonucleotide chemistry, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily block reactive functional groups, allowing for selective transformations elsewhere in the molecule. The 2-(methylsulfonyl)ethyl (Mse) group has emerged as a valuable tool in this context.

This compound is the primary reagent used to install the Mse carbamate (Mse-oc) protecting group onto primary and secondary amines. The key advantage of the Mse group lies in its stability to a wide range of reaction conditions, including strongly acidic media, yet its facile removal under mild basic conditions via a β-elimination mechanism. This orthogonality makes it an ideal choice in complex synthetic routes where other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile but under different conditions), are employed. The release of the highly chromophoric 4-nitrophenolate anion during deprotection also allows for convenient reaction monitoring by UV-Vis spectrophotometry[1].

Chemical Principles and Reaction Mechanism

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The process involves the reaction of 2-(methylsulfonyl)ethanol with the highly reactive 4-nitrophenyl chloroformate.

The core transformation proceeds as follows:

  • Nucleophilic Attack: The hydroxyl group of 2-(methylsulfonyl)ethanol, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is included in the reaction mixture. Its crucial role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

The 4-nitrophenyl group is an excellent activating group. Its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon in the chloroformate, making it highly susceptible to nucleophilic attack. It also stabilizes the resulting carbonate, making the final product a stable, crystalline solid that is easy to handle and purify.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
2-(Methylsulfonyl)ethanol2580-77-0C3H8O3S124.16-
4-Nitrophenyl chloroformate7693-46-1C7H4ClNO4201.56Moisture sensitive, corrosive
Pyridine (Anhydrous)110-86-1C5H5N79.10Anhydrous, pungent odor
Dichloromethane (DCM, Anhydrous)75-09-2CH2Cl284.93Anhydrous, volatile solvent
Equipment
  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants Dissolve 2-(Methylsulfonyl)ethanol and Pyridine in anhydrous DCM Cooling Cool to 0 °C (Ice Bath) Reactants->Cooling Addition Slowly add 4-Nitrophenyl chloroformate solution Cooling->Addition Stirring Stir at 0 °C, then warm to room temp. Addition->Stirring Wash Wash with HCl (aq), NaHCO3 (aq), and Brine Stirring->Wash Dry Dry organic layer (Na2SO4 or MgSO4) Wash->Dry Evaporate Remove solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by Silica Gel Column Chromatography Evaporate->Purify Product 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate Purify->Product Characterize Characterization (NMR, MS, IR) Product->Characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(methylsulfonyl)ethanol (e.g., 5.0 g, 40.3 mmol).

  • Solvent and Base Addition: Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add anhydrous pyridine (e.g., 3.5 mL, 44.3 mmol, 1.1 eq) to the solution. The use of anhydrous solvent is critical as 4-nitrophenyl chloroformate is highly moisture-sensitive.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermic reaction and minimize the formation of side products.

  • Reagent Addition: Dissolve 4-nitrophenyl chloroformate (e.g., 8.9 g, 44.3 mmol, 1.1 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled alcohol solution over 30-45 minutes. A precipitate of pyridinium hydrochloride will form.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 12-16 hours (overnight).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 50 mL) to remove any unreacted chloroformate and 4-nitrophenol, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (typically a pale yellow solid or oil) is purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure product as a white to off-white crystalline solid.

Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is essential.

PropertyExpected Value
Molecular Formula C₁₀H₁₁NO₇S[2][3]
Molecular Weight 289.26 g/mol [2][3]
Appearance White to off-white crystalline solid
Melting Point 100-103 °C[2][4]
Storage Temperature 2-8°C[2][4]
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methylsulfonyl group (singlet, ~3.0 ppm), the two methylene groups (triplets, ~3.5 and ~4.6 ppm), and the aromatic protons of the 4-nitrophenyl group (two doublets, ~7.4 and ~8.3 ppm).

  • ¹³C NMR: The carbon NMR will confirm the presence of all 10 carbons, including the distinct carbonyl carbon of the carbonate group (~152 ppm).

  • FT-IR: The infrared spectrum should display strong absorption bands corresponding to the sulfonyl group (S=O stretch, ~1300 and ~1150 cm⁻¹), the carbonate carbonyl group (C=O stretch, ~1770 cm⁻¹), and the nitro group (N=O stretch, ~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Safety and Handling

Researcher safety is the highest priority. Adherence to proper laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.

  • 4-Nitrophenyl chloroformate: This reagent is highly corrosive, a lachrymator, and moisture-sensitive.[5][6] It can cause severe skin burns and eye damage.[5] It must be handled in a well-ventilated chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8][9] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[5][6]

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All work should be conducted within a fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Reagent degradation (moisture); Loss during work-up.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time. Optimize purification to minimize loss.
Impure Product Incomplete reaction; Side reactions; Inefficient purification.Monitor reaction to completion via TLC. Ensure slow, controlled addition of chloroformate at 0 °C. Optimize the solvent gradient for column chromatography.
Yellow-colored Product Presence of 4-nitrophenol impurity.Ensure thorough washing with aqueous NaHCO₃ solution during the work-up to remove the acidic 4-nitrophenol. Recrystallize the final product if necessary.

Conclusion

The synthesis of this compound is a straightforward yet critical procedure for accessing the Mse-protection strategy. By understanding the underlying chemical mechanism, adhering to a carefully controlled experimental protocol, and prioritizing safety, researchers can reliably produce this valuable reagent. The insights provided in this guide, from the rationale behind specific steps to troubleshooting common issues, are intended to empower scientists in drug development and chemical biology to successfully incorporate this versatile protecting group into their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

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The Cornerstone of Activation: A Technical Guide to Methanesulfonyl Chloride (MsCl) for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying "MSEC Reagent" and the Focus of this Guide

In the landscape of organic synthesis, acronyms are abundant and can occasionally lead to ambiguity. The term "MSEC reagent" is not a universally recognized standard abbreviation. However, based on common chemical nomenclature and the context of applications in drug development, this guide will operate under the scientifically-informed assumption that "MSEC" is a less-common abbreviation for Methanesulfonyl Chloride . This versatile and powerful reagent, more commonly known as mesyl chloride or MsCl, is a cornerstone in the synthetic chemist's toolkit. This guide is dedicated to providing an in-depth technical understanding of the physicochemical properties, mechanism of action, and practical applications of methanesulfonyl chloride, tailored for professionals in research and drug development.

Core Physicochemical Properties of Methanesulfonyl Chloride

Methanesulfonyl chloride is a fundamental organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It is the simplest of the organic sulfonyl chlorides and its utility stems from its high reactivity and ability to transform poor leaving groups into excellent ones.[2][3]

Key Physical and Chemical Data

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key physicochemical data for methanesulfonyl chloride.

PropertyValueSource(s)
Chemical Formula CH₃SO₂Cl[1][4]
Molecular Weight 114.55 g/mol [1][4][5]
Appearance Colorless to pale-yellow liquid[5][6][7]
Odor Pungent, unpleasant[1][6][7]
Density 1.480 g/mL at 25 °C[1][4][6]
Melting Point -32 °C to -33 °C[4][6]
Boiling Point 161 °C at 730 mmHg; 60-62 °C at 18-21 mmHg[4][6][8]
Solubility Soluble in polar organic solvents (e.g., alcohol, ether, chloroform, hexanes). Reactive with water.[1][4][6]
Stability Moisture sensitive.[4][7] Stable under normal conditions when stored properly.[9]
Refractive Index n20/D 1.452[4][7]
Structural Attributes and Reactivity

The reactivity of methanesulfonyl chloride is a direct consequence of its molecular structure. The central sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong electrophilic center. This makes the sulfur atom highly susceptible to nucleophilic attack.

The Mechanism of Action: Activating Alcohols and Amines

The primary role of methanesulfonyl chloride in organic synthesis is the activation of alcohols and amines, transforming them into better leaving groups or stable functional moieties.[3][10]

Mesylation of Alcohols: Creating an Excellent Leaving Group

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. Methanesulfonyl chloride provides an elegant solution by converting the hydroxyl group into a methanesulfonate ester, commonly known as a mesylate (-OMs).[2] The resulting mesylate is an excellent leaving group due to the resonance stabilization of the negative charge on the oxygen atoms of the sulfonate group.[11]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[2]

Diagram of the Mesylation Reaction Workflow:

G cluster_workflow Experimental Workflow: Mesylation of an Alcohol start Start: Alcohol in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., Triethylamine) start->add_base 1. cool Cool to 0 °C add_base->cool 2. add_mscl Slowly Add Methanesulfonyl Chloride (MsCl) cool->add_mscl 3. react Stir at 0 °C to Room Temperature add_mscl->react 4. quench Quench Reaction (e.g., with water) react->quench 5. extract Extract with Organic Solvent quench->extract 6. purify Purify Mesylate Product extract->purify 7. end End: Purified Mesylate purify->end 8.

Caption: A typical experimental workflow for the mesylation of an alcohol using methanesulfonyl chloride.

The "Sulfene" Intermediate Mechanism

While the direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride is a plausible mechanism, under certain conditions, particularly with stronger bases, an alternative pathway involving a highly reactive "sulfene" intermediate (CH₂=SO₂) is believed to occur.[1][12] In this mechanism, the base abstracts a proton from the methyl group of MsCl, leading to the elimination of the chloride ion and the formation of sulfene. The alcohol then rapidly adds to the sulfene to generate the mesylate.[1]

Diagram of the Sulfene Mechanism Pathway:

G cluster_sulfene Sulfene Intermediate Pathway mscl Methanesulfonyl Chloride (MsCl) deprotonation Deprotonation mscl->deprotonation base Base (e.g., Et3N) base->deprotonation sulfene Sulfene Intermediate (CH₂=SO₂) deprotonation->sulfene Elimination of Cl⁻ addition Nucleophilic Addition sulfene->addition alcohol Alcohol (R-OH) alcohol->addition mesylate Mesylate Product (R-OMs) addition->mesylate Proton Transfer

Caption: The reaction pathway involving the formation of a sulfene intermediate.

Formation of Methanesulfonamides

Methanesulfonyl chloride readily reacts with primary and secondary amines to form highly stable methanesulfonamides.[1][13] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics and diuretics.[14] The resulting methanesulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, making them a valuable and stable moiety in drug molecules.[1]

Applications in Drug Development and Pharmaceutical Synthesis

The unique reactivity of methanesulfonyl chloride makes it an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate for Nucleophilic Substitution and Elimination Reactions

The primary application of MsCl is the conversion of alcohols into mesylates, which are excellent substrates for a variety of subsequent reactions:

  • Nucleophilic Substitution (Sₙ2 and Sₙ1): Mesylates readily undergo substitution reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups.[2][11]

  • Elimination Reactions (E2 and E1): In the presence of a suitable base, mesylates can undergo elimination to form alkenes.[2]

Protecting Group Chemistry

The mesyl group can also be employed as a protecting group for amines, forming stable methanesulfonamides that are resistant to many reaction conditions.[10] These sulfonamides can later be cleaved back to the amine using strong reducing agents like lithium aluminum hydride.[1]

Experimental Protocols: A Practical Guide

The following are representative protocols for the use of methanesulfonyl chloride in the laboratory. Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
  • Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or another suitable analytical method.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude mesylate.

  • Purify the crude product by column chromatography or recrystallization as needed.[15]

Protocol 2: Green Chemistry Approach for Mesylation
  • With vigorous stirring at 20-25 °C, add methanesulfonyl chloride (1.5 equivalents) dropwise over 1 hour to the alcohol.

  • Simultaneously, add a 5-7 M aqueous solution of KOH to the reaction mixture to maintain the pH at approximately 10. A pH controller can be used for precise control.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

Analytical Characterization of Methanesulfonyl Chloride

Ensuring the purity and identity of methanesulfonyl chloride is crucial for reproducible and successful synthetic outcomes. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Analytical TechniqueKey Observations for Methanesulfonyl ChlorideSource(s)
¹H NMR A singlet in the region of δ 3.0-3.5 ppm corresponding to the methyl protons.[16]
¹³C NMR A single resonance for the methyl carbon.[16]
Infrared (IR) Spectroscopy Strong absorption bands characteristic of the S=O stretching vibrations (typically around 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹) and the S-Cl stretch.[16]
Mass Spectrometry (MS) A characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Common fragmentation includes the loss of Cl and SO₂.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for assessing purity and identifying volatile impurities.[16][17]
High-Performance Liquid Chromatography (HPLC) Can be used for purity determination, often after derivatization to introduce a UV-active chromophore.[18][19]

Safety, Handling, and Storage: A Critical Overview

Methanesulfonyl chloride is a hazardous chemical that requires strict adherence to safety protocols.

Hazards and Precautionary Measures
  • Toxicity: Highly toxic by inhalation and ingestion, and toxic in contact with skin.[5][20]

  • Corrosivity: Causes severe skin burns and eye damage.[20]

  • Lachrymator: Vapors are irritating to the eyes and respiratory system.[1]

  • Reactivity: Reacts vigorously and exothermically with water, alcohols, and amines.[1][7]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile or neoprene).[21]

  • Use chemical safety goggles and a face shield.[21]

  • Wear a chemical-resistant lab coat or apron.[21]

  • Handle only in a well-ventilated fume hood.[21]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, well-ventilated area, away from incompatible substances such as bases and oxidizing agents.[21] The recommended storage temperature is typically 2-8 °C.

  • Moisture Sensitivity: Methanesulfonyl chloride is highly sensitive to moisture and will hydrolyze to form corrosive methanesulfonic acid and hydrogen chloride.[21][22] Therefore, it should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen).

  • Container Material: Store in corrosion-resistant containers such as glass with PTFE-lined caps or high-density polyethylene (HDPE).[21]

Spill and Emergency Response
  • Small Spills: Absorb with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[21]

  • Large Spills: Evacuate the area and follow established procedures for hazardous chemical cleanup.[21]

  • Neutralization: A sodium bicarbonate solution can be used to carefully neutralize hydrolyzed acids.[21]

Conclusion

Methanesulfonyl chloride is a powerful and versatile reagent that plays a critical role in modern organic synthesis, particularly in the realm of drug discovery and development. Its ability to efficiently activate alcohols and amines has made it an indispensable tool for synthetic chemists. However, its high reactivity and hazardous nature demand a thorough understanding of its physicochemical properties, mechanism of action, and stringent adherence to safety and handling protocols. This guide provides a comprehensive foundation for researchers and professionals to utilize methanesulfonyl chloride effectively and safely in their pursuit of novel therapeutics.

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Horiazon Chemical.
  • The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methanesulfonyl chloride. (n.d.). LookChem.
  • Methanesulfonyl Chloride | Properties, Structure & Mesyl
  • Safety Data Sheet: Methanesulfonyl chloride. (2024, November 19). Sigma-Aldrich.
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  • Methanesulfonyl chloride | 124-63-0. (2026, January 13). ChemicalBook.
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  • Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. (2024, February 4). American Molecules.
  • METHANESULFONYL CHLORIDE. (n.d.). Sdfine.
  • Methanesulfonyl chloride Dealer and Distributor. (n.d.). Multichem.
  • Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). (n.d.). Common Organic Chemistry.
  • MSC (Methane Sulfonyl Chloride). (n.d.). Arkema.
  • METHANE SULFONYL CHLORIDE (MSC). (n.d.). Sanjay Chemicals (India) Pvt. Ltd.
  • Methanesulfinyl Chloride. (n.d.). Organic Syntheses Procedure.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange.
  • SAFETY DATA SHEET: Methanesulfonyl chloride. (2009, September 22). Thermo Fisher Scientific.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Methanesulfonyl chloride. (n.d.). NIST WebBook.
  • 3.1.7: Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts.
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2025, August 8).
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.

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The Cornerstone of Bioconjugation: A Technical Guide to MSEC Reagent Stability and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on bioconjugation, the success of their endeavors hinges on the integrity of their reagents. Among the most powerful tools in this field are heterobifunctional crosslinkers, and within this class, maleimide-succinimidyl ester (MSEC) reagents are workhorses for covalently linking molecules. This guide provides an in-depth exploration of the critical, yet often overlooked, aspects of MSEC reagent stability and solubility. Understanding these core characteristics is not merely a matter of protocol; it is the foundation upon which robust and reproducible results are built.

Understanding the MSEC Reagent: A Tale of Two Reactive Groups

MSEC reagents are characterized by two distinct reactive moieties: a succinimidyl ester (SE) and a maleimide group. This dual functionality allows for the sequential and specific conjugation of different molecules.

  • The Succinimidyl Ester (SE): This group exhibits reactivity towards primary amines (-NH2), such as the N-terminus of a protein or the side chain of a lysine residue. The reaction, which is most efficient at a pH of 7-9, results in the formation of a stable amide bond.

  • The Maleimide Group: This moiety specifically reacts with sulfhydryl groups (-SH), found on cysteine residues. The formation of a stable thioether bond occurs optimally at a pH range of 6.5-7.5.[1]

This pH-dependent reactivity is a cornerstone of MSEC reagent application, allowing for controlled, stepwise conjugation.

Chemical Identity of Common MSEC Reagents

While "MSEC" can be a general term, it often refers to specific compounds with varying linker lengths. The choice of linker can influence the spatial separation of the conjugated molecules.

Common NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
BMPS 3-Maleimidopropionic acid N-hydroxysuccinimide esterC11H10N2O6266.21[2]
EMCS 6-Maleimidohexanoic acid N-hydroxysuccinimide esterC14H16N2O6308.29

The Critical Factor of Stability: Preserving Reactivity

The inherent reactivity of MSEC reagents also makes them susceptible to degradation. Understanding and mitigating these degradation pathways is paramount for successful conjugation.

Hydrolysis: The Arch-Nemesis of MSEC Reagents

Both the succinimidyl ester and the maleimide group are vulnerable to hydrolysis, a reaction with water that renders them inactive.

  • Succinimidyl Ester Hydrolysis: The SE group is highly susceptible to hydrolysis, particularly at alkaline pH. This reaction cleaves the ester bond, yielding an unreactive carboxylic acid and N-hydroxysuccinimide (NHS).

  • Maleimide Group Hydrolysis: The maleimide ring can also undergo hydrolysis, especially at pH values above 7.5, which opens the ring and prevents its reaction with sulfhydryl groups.

Expert Insight: The rate of hydrolysis is significantly influenced by temperature and pH.[3][4] Lowering the temperature and maintaining an appropriate pH are crucial for preserving the reagent's integrity. For this reason, stock solutions should be prepared in anhydrous solvents and stored at low temperatures.

Best Practices for Storage and Handling

Proper storage is the first line of defense against degradation.[5][6][7]

Storage ConditionRecommendationRationale
Temperature Store at -20°C or below in a desiccated environment.Minimizes hydrolysis and other degradation reactions.
Light Protect from light by using amber vials or wrapping containers in foil.Some reagents may be light-sensitive.
Moisture Use anhydrous solvents for reconstitution and store in a desiccator.Prevents hydrolysis of the reactive groups.
Aliquoting Prepare single-use aliquots of reconstituted reagent.Avoids multiple freeze-thaw cycles which can introduce moisture and lead to degradation.

Workflow for MSEC Reagent Handling:

G reagent Receive MSEC Reagent storage Store at -20°C in a desiccator reagent->storage Immediate action reconstitution Reconstitute in anhydrous solvent (e.g., DMSO) storage->reconstitution Prior to use aliquot Aliquot into single-use vials reconstitution->aliquot store_aliquots Store aliquots at -20°C aliquot->store_aliquots use Use immediately in conjugation reaction store_aliquots->use

Caption: Recommended workflow for handling MSEC reagents to maintain stability.

The Art of Solubilization: Getting MSEC Reagents into Solution

The solubility of MSEC reagents is a critical parameter for preparing stock solutions and performing conjugation reactions.

Solvent Selection

MSEC reagents are generally solids with poor aqueous solubility.[8] Therefore, they are typically dissolved in an anhydrous organic solvent to create a concentrated stock solution, which is then added to the aqueous reaction buffer.

SolventProperties and Considerations
Dimethyl sulfoxide (DMSO) A common choice due to its high dissolving power for many organic compounds. Ensure the use of anhydrous DMSO.
Dimethylformamide (DMF) Another suitable solvent. Anhydrous grade is essential.

Note: The final concentration of the organic solvent in the reaction mixture should be minimized, as it can affect the stability and conformation of proteins.

Protocol for Preparing an MSEC Stock Solution

This protocol provides a standardized method for preparing a stable stock solution of an MSEC reagent.

Materials:

  • MSEC reagent (e.g., BMPS, EMCS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the MSEC reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of MSEC reagent in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to dissolve the reagent completely.

  • Immediately aliquot the stock solution into single-use volumes in separate microcentrifuge tubes.

  • Store the aliquots at -20°C in a desiccated container.

Experimental Validation of Stability and Solubility

To ensure the reliability of conjugation experiments, it is advisable to periodically assess the stability and solubility of MSEC reagents.

Assessing Stability via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the degradation of MSEC reagents over time.[9][10]

Principle: A reversed-phase HPLC method can be developed to separate the active MSEC reagent from its hydrolysis products. By analyzing samples at different time points under various storage conditions (e.g., different temperatures, pH), the rate of degradation can be quantified.

Experimental Workflow for Stability Assessment:

G prep Prepare MSEC solutions at different conditions (pH, temp) incubate Incubate for various time points prep->incubate sample Take samples at each time point incubate->sample hplc Analyze by RP-HPLC sample->hplc data Quantify peak area of active MSEC hplc->data plot Plot % remaining MSEC vs. time data->plot

Caption: Workflow for assessing MSEC reagent stability using HPLC.

Determining Solubility

A simple experimental approach can be used to determine the approximate solubility of an MSEC reagent in a given solvent.

Protocol for Solubility Determination:

  • Add a small, known amount of MSEC reagent to a vial.

  • Incrementally add a specific volume of the solvent of interest (e.g., 10 µL at a time).

  • Vortex after each addition until the solid is completely dissolved.

  • The solubility can be calculated based on the total volume of solvent required to dissolve the known mass of the reagent.

Conclusion: A Foundation for Success

The stability and solubility of MSEC reagents are not mere technical details; they are fundamental parameters that dictate the outcome of bioconjugation experiments. By understanding the chemical vulnerabilities of these reagents and implementing rigorous handling and storage protocols, researchers can ensure the integrity of their starting materials. This diligence translates into more reliable, reproducible, and ultimately, successful scientific outcomes in the dynamic field of drug development and life sciences research.

References

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Navigating the Safe and Effective Use of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate in Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (CAS No. 53298-30-9) is a valuable reagent in biochemical and pharmaceutical research, primarily utilized as a derivatizing agent.[1] Its molecular structure, featuring a reactive 4-nitrophenyl carbonate group and a methylsulfonyl ethyl moiety, makes it particularly useful for modifying primary and secondary amines, such as those found in amino acids, peptides, and other biomolecules. This derivatization is often a critical step in preparing samples for analysis by techniques like High-Performance Liquid Chromatography (HPLC), enhancing their detection and separation.[2]

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 53298-30-9[3]
Molecular Formula C₁₀H₁₁NO₇S[1][3]
Molecular Weight 289.26 g/mol [1][3]
Appearance Solid (form may vary)[4]
Melting Point 100-103 °CChemicalBook
Storage Temperature 2-8°CChemicalBook

Hazard Identification and Safety Precautions

Based on the hazard profiles of similar 4-nitrophenyl carbonate derivatives, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

GHS Hazard Statements (Inferred):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Goggles) prep2 Work in a Ventilated Fume Hood prep1->prep2 Ensure safety handle1 Weigh the required amount of the solid reagent prep2->handle1 Proceed to handling handle2 Dissolve in an appropriate solvent handle1->handle2 Prepare for experiment clean1 Decontaminate work surfaces handle2->clean1 After experiment clean2 Dispose of waste in a designated hazardous waste container clean1->clean2 Proper disposal clean3 Remove and dispose of PPE properly clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures (Inferred)

In the event of exposure, prompt and appropriate first-aid measures are crucial. The following recommendations are based on protocols for similar chemical compounds.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Accidental Release and Fire-Fighting Measures

Accidental Release

In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate personal protective equipment (PPE), contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable container.[5]

Fire-Fighting Measures

Use a fire-extinguishing media that is appropriate for the surrounding fire. Suitable extinguishing media include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear.[6] Thermal decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides.[6]

Application in Research: Derivatization of Amino Acids for HPLC Analysis

A primary application of this compound is in the pre-column derivatization of amino acids for reverse-phase HPLC (RP-HPLC) analysis.[2][7] This process involves the reaction of the reagent with the amino group of the amino acids to form a more hydrophobic and chromophoric derivative. This enhances their retention on the nonpolar stationary phase of the HPLC column and allows for sensitive UV detection.[8]

Experimental Protocol: Derivatization of an Amino Acid Standard

This protocol provides a general framework for the derivatization of an amino acid standard solution. Optimization may be required for specific applications and sample matrices.

Materials:

  • This compound

  • Amino acid standard solution (e.g., 1 mM in 0.1 M HCl)

  • Borate buffer (0.4 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reagent Preparation: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh daily.

  • Sample Preparation: In a microcentrifuge tube, combine:

    • 100 µL of the amino acid standard solution

    • 200 µL of borate buffer

  • Derivatization Reaction:

    • Add 200 µL of the this compound solution to the sample mixture.

    • Vortex the tube for 1 minute.

    • Allow the reaction to proceed at room temperature for 15 minutes.

  • Quenching the Reaction:

    • Add 100 µL of 0.1 M HCl to stop the reaction.

    • Vortex briefly.

  • Sample Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis prep1 Prepare amino acid standard react1 Mix sample, buffer, and reagent prep1->react1 prep2 Prepare derivatization reagent prep2->react1 react2 Incubate at room temperature react1->react2 react3 Quench the reaction react2->react3 analysis1 Filter the derivatized sample react3->analysis1 analysis2 Inject sample into HPLC analysis1->analysis2 analysis3 Data acquisition and analysis analysis2->analysis3

Caption: A step-by-step workflow for the derivatization and HPLC analysis of amino acids.

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[6] The recommended storage temperature is between 2°C and 8°C. Protect from moisture, as the compound can hydrolyze.

Disposal Considerations

Dispose of unused reagent and waste materials in accordance with local, state, and federal regulations. It is imperative that this chemical is not disposed of into the environment, such as down the drain.[5] Consult with your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

This compound is a potent derivatizing agent with significant utility in analytical biochemistry. While it offers considerable advantages in enhancing the detection of amino acids and other biomolecules, its safe handling is paramount. By adhering to the safety protocols outlined in this guide, which are based on the best available information for structurally similar compounds, researchers can mitigate risks and harness the full potential of this valuable reagent in their scientific endeavors. Continuous vigilance and adherence to good laboratory practices are essential when working with any chemical, particularly those for which complete safety data is not yet available.

References

  • AK Scientific, Inc. Safety Data Sheet for ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate. Link

  • Fisher Scientific. Safety Data Sheet for 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. Link

  • Fisher Scientific. Safety Data Sheet for Bis(4-nitrophenyl) carbonate. Link

  • Santa Cruz Biotechnology, Inc. This compound. Link

  • ChemicalBook. This compound. Link

  • ChemicalBook. This compound | 53298-30-9. Link

  • SIELC Technologies. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. Link

  • Dai, Z., Wu, Z., Jia, S., & Wu, G. (2014). Analysis of amino acids in biological samples: a review of methodology.
  • Goodnough, D. B., Lutz, M. P., & Wood, P. L. (1995). Separation and quantification of D-and L-phosphoserine in rat brain using N-alpha-(2, 4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) by high-performance liquid chromatography with ultraviolet detection.
  • Lindroth, P., & Mopper, K. (1979). High performance liquid chromatographic determination of subpicomole amounts of amino acids by precolumn fluorescence derivatization with o-phthaldialdehyde. Analytical Chemistry, 51(11), 1667–1674.
  • Molnár-Perl, I. (2000). Role of derivatization in the analysis of amino acids by liquid chromatography.
  • Springer Nature Experiments. Amino Acid Analysis by Precolumn Derivatization. Link

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The Msz Group: A Guide to the Handling, Storage, and Application of 2-(Methylsulfonyl)ethyl 4-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe and effective use of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (Msz-ONp). This reagent is a valuable tool in modern organic synthesis, particularly for the introduction of the 2-(methylsulfonyl)ethoxycarbonyl (Msz) protecting group for amines. The Msz group offers a key strategic advantage due to its base-lability, providing an orthogonal protection strategy to widely used acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group. This document details the chemical properties, critical safety and handling procedures, optimal storage conditions, and detailed protocols for both the introduction and cleavage of the Msz protecting group, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Advantage of the Msz Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the selective protection and deprotection of functional groups is paramount.[1][2] A protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively in high yield without affecting other sensitive moieties within the molecule.[3] The 2-(methylsulfonyl)ethoxycarbonyl (Msz) group, introduced using this compound, has emerged as a powerful tool in this context.

The Msz group is a carbamate-based protecting group for primary and secondary amines. Its primary value lies in its unique cleavage condition: it is stable to a wide range of acidic conditions but is readily removed by base.[4] This positions the Msz group as an excellent "orthogonal" partner to acid-labile protecting groups like Boc. This orthogonality allows for the selective deprotection of one type of amine in the presence of another, a crucial capability in the synthesis of complex molecules with multiple amine functionalities.

This guide will provide the foundational knowledge and practical protocols to confidently and safely incorporate Msz-ONp into your synthetic workflows.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is the bedrock of its safe and effective use.

PropertyValueSource(s)
Chemical Name This compound[5][6][7]
Synonyms Msz-ONp, Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester[6][7]
CAS Number 53298-30-9[1][5][8]
Molecular Formula C₁₀H₁₁NO₇S[1][7]
Molecular Weight 289.26 g/mol [1]
Appearance Off-white to yellow solidInferred from typical appearance of similar compounds
Melting Point 100-103 °C[7]
Solubility Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).General chemical knowledge

Hazard Identification and Safety Protocols

3.1. GHS Hazard Classification (Inferred)

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.

3.2. Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling Msz-ONp:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against airborne powder and splashes.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier. Change gloves immediately if contaminated.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or better) respirator is recommended.Minimizes inhalation of the powdered reagent.
Skin and Body Protection Laboratory coat.Prevents skin contact with the reagent.

3.3. Engineering Controls

  • Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.4. First Aid Measures

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

  • In case of ingestion : Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Storage and Stability

The long-term viability and reactivity of Msz-ONp are critically dependent on proper storage conditions.

4.1. Recommended Storage Conditions

  • Temperature : 2-8°C. Refrigeration is required to minimize degradation over time.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to moisture.

  • Container : Keep in a tightly sealed, light-resistant container.

4.2. Stability and Reactivity

  • Moisture Sensitivity : Msz-ONp is susceptible to hydrolysis. Contact with water will lead to its decomposition, releasing 4-nitrophenol (a yellow compound) and 2-(methylsulfonyl)ethanol.

  • Base Sensitivity : As a reagent designed to react with nucleophiles in the presence of base, it is inherently reactive towards bases. It will readily decompose in basic solutions.[9]

  • Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.

The Msz Group in Practice: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the application of Msz-ONp in the protection of amines and the subsequent deprotection of the Msz group.

5.1. Introduction of the Msz Protecting Group

This protocol describes a general procedure for the protection of a primary or secondary amine using Msz-ONp. The reaction proceeds via nucleophilic acyl substitution at the carbonate carbonyl, with the 4-nitrophenoxide anion serving as an excellent leaving group.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine R-NH₂ (Amine) ProtectedAmine R-NH-Msz (Protected Amine) Amine->ProtectedAmine Protection MszONp Msz-ONp MszONp->ProtectedAmine Byproduct 4-Nitrophenol MszONp->Byproduct Forms Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->ProtectedAmine Base Non-nucleophilic Base (e.g., DIPEA, Et₃N) Base->ProtectedAmine

Caption: Workflow for Msz Protection of an Amine.

Step-by-Step Protocol:

  • Dissolution : In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents : To the stirred solution, add this compound (1.1-1.2 equivalents). Then, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Reaction : Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a yellow color, due to the release of 4-nitrophenolate, is indicative of reaction progress. Reactions are typically complete within 2-12 hours.

  • Work-up : Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution to remove unreacted starting material and 4-nitrophenol, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Msz-protected amine.

5.2. Cleavage of the Msz Protecting Group

The removal of the Msz group is its defining characteristic. The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The base removes the acidic proton alpha to the sulfone group, leading to the formation of an intermediate which then eliminates to give the deprotected amine, methyl vinyl sulfone, and carbon dioxide.[10]

G cluster_reactants Reactant cluster_conditions Conditions cluster_products Products ProtectedAmine R-NH-Msz DeprotectedAmine R-NH₂ ProtectedAmine->DeprotectedAmine Deprotection Byproducts Methyl Vinyl Sulfone + CO₂ ProtectedAmine->Byproducts Forms Base Aqueous Base (e.g., Ba(OH)₂, NaOH) Base->DeprotectedAmine Solvent Solvent (e.g., Dioxane/Methanol) Solvent->DeprotectedAmine

Caption: Workflow for Msz Deprotection.

Step-by-Step Protocol:

  • Dissolution : Dissolve the Msz-protected amine (1.0 equivalent) in a mixture of dioxane and methanol (a common ratio is 7.5:0.25 v/v).

  • Addition of Base : To the stirred solution, add an aqueous solution of a suitable base. According to authoritative sources, 0.025-0.5 M Barium hydroxide (Ba(OH)₂) or 4 M Sodium hydroxide (NaOH) can be used.[4]

  • Reaction : Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until all the starting material is consumed. The reaction time will vary depending on the substrate and the specific base concentration used, but it is typically complete within a few hours.

  • Neutralization and Work-up : Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., dilute acetic acid or saturated ammonium chloride solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification, if necessary, can be achieved by chromatography or crystallization.

5.3. Orthogonality: Stability of the Msz Group

A key feature of the Msz group is its stability under acidic conditions. It is reported to be stable to:[4]

  • Trifluoroacetic acid (TFA) at room temperature for extended periods.

  • Anhydrous Hydrogen Fluoride (HF) at 0°C for at least 30 minutes.

  • Concentrated Hydrochloric acid (HCl) at 40°C for 1 hour.

This stability allows for the selective removal of acid-labile protecting groups, such as Boc, in the presence of an Msz-protected amine, a cornerstone of modern synthetic strategy.

Conclusion

This compound is a highly valuable reagent for the introduction of the base-labile Msz amine protecting group. Its stability to acidic conditions and clean, efficient cleavage under basic conditions provide a critical orthogonal protection strategy for complex molecule synthesis. By adhering to the handling, storage, and procedural guidelines outlined in this technical guide, researchers can safely and effectively leverage the Msz group to advance their synthetic endeavors. The principles of careful planning, robust safety practices, and methodologically sound execution remain the cornerstones of successful chemical research.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • ChemSrc. (2023, September 25). CAS#:53298-30-9 | this compound. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Molbase. (n.d.). 2-methylsulfonylethyl (4-nitrophenyl) carbonate. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Master Organic Chemistry. (2023, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2010, September). Base-catalysed elimination-addition reactions of ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Elimination Reactions. Retrieved from [Link]

  • YouTube. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • PubMed Central. (n.d.). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. Retrieved from [Link]

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An In-Depth Technical Guide to Cysteine-Targeted Chemical Proteomics: The Case of Maleimide-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The term "MSEC reagent" is not a widely recognized or standard term in the field of proteomics. It is plausible that this is a non-standard acronym or a typographical error. One possible interpretation is that "MSEC" could stand for a M ichael addition S ulfhydryl-reactive E nrichment C hemistry. Following this scientifically guided hypothesis, this guide will provide an in-depth exploration of a major class of reagents that fit this description: maleimide-based probes. These reagents are fundamental to cysteine-targeted chemical proteomics and operate via a Michael addition mechanism to covalently label sulfhydryl groups on cysteine residues.

The Genesis of Cysteine-Targeted Proteomics: A Historical Perspective

The quest to understand the proteome, the complete set of proteins expressed by an organism, has been a central theme in molecular biology. Early proteomics efforts focused on identifying and quantifying proteins, often treating them as static entities. However, the function of many proteins is dynamically regulated by the activity of specific amino acid residues. Among the 20 proteinogenic amino acids, cysteine is unique in its reactivity. The thiol group (-SH) of cysteine is a potent nucleophile, making it a hub for a variety of post-translational modifications (PTMs) and a key player in enzyme catalysis and redox signaling.[1]

The development of mass spectrometry (MS) in the 1980s, particularly with the advent of techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized protein science.[2] These advances allowed for the precise mass determination of proteins and peptides, laying the groundwork for modern proteomics.

The concept of "activity-based protein profiling" (ABPP) emerged as a powerful strategy to study the functional state of enzymes directly in complex biological systems. This approach utilizes chemical probes that react covalently with the active sites of enzymes. Cysteine-reactive probes, such as those based on iodoacetamide and maleimide, became central to these efforts. These reagents allowed researchers to move beyond simple protein abundance measurements and to profile the reactivity of specific cysteine residues across the proteome, providing insights into their functional status.

The Chemistry of Maleimide Reagents: A Tale of Michael Addition

Maleimide-based reagents are a cornerstone of chemical proteomics due to their high reactivity and specificity towards the sulfhydryl groups of cysteine residues. The core of their reactivity lies in the Michael addition reaction.

The maleimide group contains a carbon-carbon double bond that is activated by two adjacent carbonyl groups. This electron-withdrawing effect makes the double bond electrophilic and susceptible to nucleophilic attack. The deprotonated thiol group of a cysteine residue (a thiolate anion) acts as the nucleophile, attacking one of the carbons of the double bond. This reaction forms a stable thioether bond, covalently linking the maleimide probe to the cysteine residue.[3]

The reaction is most efficient at a pH range of 6.5-7.5.[3] Below this range, the thiol group is predominantly protonated and less nucleophilic. Above this range, the maleimide group itself can become susceptible to hydrolysis, and the reaction can also occur with other nucleophilic residues like lysine, reducing its specificity.[3]

Diagram of the Maleimide-Cysteine Reaction (Michael Addition)

G cluster_0 Maleimide Reagent cluster_1 Protein with Cysteine cluster_2 Covalently Labeled Protein Maleimide Maleimide R R (Reporter/Affinity Tag) Maleimide->R Labeled_Protein Protein-Cys-S-Maleimide-R Protein Protein Cysteine Cysteine-SH Protein->Cysteine Cysteine->Maleimide Michael Addition (pH 6.5-7.5)

Caption: The Michael addition reaction between a maleimide reagent and a cysteine residue.

A Technical Workflow for Cysteine-Targeted Proteomics using Maleimide Probes

A typical chemical proteomics workflow using maleimide-based reagents involves several key steps, from sample preparation to data analysis. This workflow is designed to identify and quantify reactive cysteine residues within a proteome.

Experimental Design and Sample Preparation

The success of a chemical proteomics experiment hinges on careful experimental design and sample preparation. Key considerations include the choice of the maleimide probe, the biological samples to be compared (e.g., treated vs. untreated cells), and the inclusion of appropriate controls.

Step-by-Step Protocol for Sample Preparation:

  • Cell Lysis: Lyse cells in a buffer that preserves the native conformation of proteins and is compatible with the maleimide labeling reaction. Avoid detergents and reducing agents that can interfere with the reaction.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for subsequent steps.

  • Maleimide Probe Labeling: Incubate the proteome with the maleimide probe. The concentration of the probe and the incubation time should be optimized to achieve sufficient labeling without causing off-target effects.

  • Click Chemistry (if applicable): Many modern maleimide probes contain a bioorthogonal handle, such as an alkyne or azide group. This allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a highly specific "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment of Labeled Proteins/Peptides: If a biotin tag was used, the labeled proteins or peptides can be enriched from the complex mixture using streptavidin-coated beads. This step is crucial for reducing sample complexity and enabling the detection of low-abundance proteins.

  • Protein Digestion: The enriched proteins are typically digested into smaller peptides using a protease, most commonly trypsin.

  • Sample Cleanup: The resulting peptide mixture is desalted and purified to remove any remaining contaminants before mass spectrometry analysis.

Diagram of a Typical Cysteine-Targeted Proteomics Workflow

G A Cell Lysis & Protein Extraction B Maleimide Probe Labeling A->B C Click Chemistry (e.g., Biotinylation) B->C D Streptavidin Enrichment C->D E On-Bead Protein Digestion (Trypsin) D->E F Peptide Elution & Cleanup E->F G LC-MS/MS Analysis F->G H Data Analysis (Peptide ID & Quantification) G->H

Caption: A generalized workflow for cysteine-targeted chemical proteomics.

Mass Spectrometry Analysis and Data Interpretation

The enriched and purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragmentation patterns. This information is then used to identify the amino acid sequence of the peptides and, by extension, the proteins from which they originated.

Specialized software is used to search the acquired MS/MS spectra against a protein sequence database. The software can also be configured to identify peptides that have been modified by the maleimide probe. By comparing the abundance of the labeled peptides between different experimental conditions, researchers can identify cysteine residues whose reactivity has been altered.

Table 1: Common Maleimide-Based Probes and Their Applications

Probe NameReactive GroupReporter/HandleKey Applications
N-Ethylmaleimide (NEM)MaleimideNoneCysteine blocking agent
Biotin-MaleimideMaleimideBiotinEnrichment of cysteine-containing proteins/peptides
Iodoacetamide-alkyne (IA-alkyne)IodoacetamideAlkyneCysteine reactivity profiling via click chemistry
N-propargylmaleimide (NPM)MaleimideAlkyneCysteine reactivity profiling via click chemistry

Applications in Research and Drug Development

Cysteine-targeted chemical proteomics using maleimide-based reagents has a wide range of applications in both basic research and drug development.

  • Identifying Functional Cysteines: This technique can be used to identify cysteine residues that are critical for protein function, such as those in enzyme active sites or allosteric regulatory sites.

  • Profiling Redox-Sensitive Cysteines: By comparing the reactivity of cysteines under different redox conditions, researchers can identify those that are susceptible to oxidative modifications, providing insights into redox signaling pathways.

  • Drug Target Identification and Validation: Chemical proteomics can be used to identify the protein targets of cysteine-reactive drugs and to assess their selectivity across the proteome.

  • Covalent Drug Discovery: The development of covalent drugs that target specific cysteine residues is a rapidly growing area of pharmacology. Maleimide-based probes are invaluable tools for identifying and characterizing these covalent inhibitors.

Future Directions and Challenges

While cysteine-targeted chemical proteomics is a powerful technique, there are still challenges to be addressed. The development of new probes with improved specificity and reactivity is an ongoing area of research. Additionally, the computational tools for analyzing the large and complex datasets generated by these experiments are continually being refined.

The future of this field will likely involve the integration of chemical proteomics with other "omics" technologies, such as genomics and metabolomics, to provide a more holistic view of cellular function. The continued development of novel chemical probes and analytical strategies will undoubtedly lead to new discoveries in biology and medicine.

References

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71. [Link]

  • Hasegawa, H., Yamada, T., & Imai, Y. (2014). M-Sec: emerging secrets of tunneling nanotube formation. Communicative & integrative biology, 7(1), e27932. [Link]

  • Kimura, T., Tojima, Y., & Hasegawa, H. (2013). Distinct Roles for the N- and C-terminal Regions of M-Sec in Plasma Membrane Deformation during Tunneling Nanotube Formation. Scientific reports, 3, 3413. [Link]

  • Abounit, S., & Zurzolo, C. (2012). Wiring through tunneling nanotubes--from electrical signals to organelle transfer. Journal of cell science, 125(Pt 5), 1089–1098. [Link]

  • Hase, K., Kimura, S., Takatsu, H., Ohmae, M., Kawano, S., Kitamura, H., ... & Ohno, H. (2009). M-Sec promotes membrane nanotube formation by interacting with Ral and the exocyst complex. Nature cell biology, 11(12), 1427–1432. [Link]

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  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994-999. [Link]

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]

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  • Hermanson, J. N., Barny, L. A., & Plate, L. (2025). Development of an Adaptive, Economical, and Easy-to-Use SP3-TMT Automated Sample Preparation Workflow for Quantitative Proteomics. Journal of Proteome Research. [Link]

  • Ward, C. C., Kleinman, J. I., & Roberts, R. L. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Adibekian, A. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry, 70(9), 620-624. [Link]

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  • Domizio, R. V., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. Current opinion in chemical biology, 48, 58-65. [Link]

  • Shannon, D. A., Weerapana, E., & Cravatt, B. F. (2014). A platform for the quantitative analysis of reactive cysteines in the human proteome. Methods in molecular biology (Clifton, N.J.), 1156, 335–348. [Link]

  • Haeck, W., De Clerck, L., Pauwels, F., Van Breusegem, F., & Goethals, M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1675–1685. [Link]

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to MSEC Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mass-based Signal Enhancement by Covalent-labeling (MSEC) is a powerful chemical derivatization strategy designed to improve the detection and quantification of analytes, particularly peptides and proteins, in mass spectrometry. By covalently attaching a mass-modifying tag to a specific functional group on a molecule, MSEC enhances ionization efficiency and signal intensity. This leads to improved signal-to-noise ratios, facilitating the identification of low-abundance species within complex biological matrices. This comprehensive guide details a step-by-step protocol for MSEC, with a focus on cysteine-reactive labeling, and provides expert insights into the underlying principles and best practices for successful implementation in a research setting.

Introduction to MSEC Labeling

Mass spectrometry (MS) is a cornerstone of modern proteomics and related fields, offering unparalleled depth in the analysis of complex biological systems.[1][2][3] However, the intrinsic chemical properties of some analytes can lead to poor ionization and, consequently, low signal intensity, hindering their detection. MSEC is a pre-analytical strategy that addresses this limitation by chemically modifying the target molecules.

The fundamental principle of MSEC involves the introduction of a chemical tag that imparts a fixed mass shift to the analyte. This covalent modification can enhance the signal in several ways:

  • Improved Ionization Efficiency: The chemical nature of the tag can promote more efficient ionization (e.g., by introducing a permanently charged group).

  • Mass Shifting: The added mass moves the analyte's signal to a region of the mass spectrum with lower background noise, improving the signal-to-noise ratio.

  • Site-Specific Information: When using reagents that target specific functional groups, such as the thiol group of cysteine residues, MSEC can provide information about the accessibility and reactivity of these sites.[4][5]

Cysteine is a frequently targeted amino acid for MSEC due to the unique reactivity of its thiol group, which allows for highly specific chemical modifications.[5] This guide will focus on a cysteine-targeting MSEC workflow.

The MSEC Workflow: A Visual Overview

The MSEC protocol encompasses several stages, from initial sample preparation to the final data analysis. Each step is critical for achieving optimal labeling efficiency and reproducible results.

MSEC_Workflow cluster_prep I. Sample Preparation cluster_labeling II. MSEC Labeling cluster_analysis III. Analysis p1 Protein Extraction & Quantification p2 Reduction of Disulfide Bonds p1->p2 p3 Alkylation (Optional Block of Non-Target Cysteines) p2->p3 p4 Enzymatic Digestion (e.g., with Trypsin) p3->p4 l1 Addition of Cysteine-Reactive MSEC Reagent p4->l1 l2 Incubation for Covalent Labeling l1->l2 l3 Quenching of Excess Reagent l2->l3 a1 Sample Desalting & Cleanup l3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Database Searching & Data Interpretation a2->a3

Figure 1: A comprehensive workflow for MSEC labeling of proteins for mass spectrometry analysis.

In-Depth Protocol for Cysteine-Reactive MSEC Labeling

This protocol provides a detailed methodology for labeling cysteine-containing peptides. It is essential to consult the manufacturer's instructions for your specific MSEC reagent, as concentrations and incubation times may vary.

Reagents and Materials
Reagent/MaterialRecommended SpecificationsPurpose
Protein Samplee.g., cell lysate, purified proteinSource of analytes
Dithiothreitol (DTT)1 M stock in ultrapure waterReduction of disulfide bonds
Iodoacetamide (IAA)500 mM stock in 50 mM Ammonium BicarbonateAlkylation of cysteine thiols
TrypsinSequencing gradeProteolytic digestion
MSEC ReagentCysteine-reactive (e.g., maleimide-based)Covalent labeling of target cysteines
Quenching Reagente.g., L-cysteine, β-mercaptoethanolNeutralization of excess MSEC reagent
Desalting ColumnsC18 solid-phase extraction cartridgesRemoval of salts and contaminants
SolventsAcetonitrile (ACN), Formic Acid (FA), HPLC-grade waterBuffers for chromatography and MS
Buffer50 mM Ammonium Bicarbonate (pH ~8)Reaction buffer for digestion and labeling
Step-by-Step Experimental Procedure

Step 1: Protein Reduction and Alkylation

  • Expertise & Experience: The goal of this step is to ensure that all cysteine residues are available for labeling by reducing any existing disulfide bonds.[6][7] Subsequent alkylation with a simple alkylating agent like iodoacetamide (IAA) can be used to cap all cysteine residues, which is a standard procedure in many proteomics workflows.[6][7] However, for targeted MSEC labeling of specific reactive cysteines, this initial alkylation step may be omitted or modified.

  • For 100 µg of protein in 50 mM Ammonium Bicarbonate, add DTT to a final concentration of 10 mM.

  • Incubate the sample at 60°C for 30 minutes to reduce all disulfide bonds.

  • Cool the sample to room temperature.

  • To prevent the re-formation of disulfide bonds, add IAA to a final concentration of 25 mM.

  • Incubate in the dark at room temperature for 20 minutes.

Step 2: Proteolytic Digestion

  • Expertise & Experience: Proteins are digested into peptides to make them more suitable for analysis by mass spectrometry.[6] Trypsin is the most commonly used protease, cleaving C-terminal to lysine and arginine residues, which typically yields peptides in the ideal mass range for MS/MS analysis.

  • Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate at 37°C for 12-18 hours (overnight).

Step 3: MSEC Labeling

  • Expertise & Experience: This is the core step where the MSEC reagent is introduced to covalently modify the cysteine residues. The choice of a cysteine-reactive MSEC reagent, often one containing a maleimide group, ensures specific labeling of the thiol side chain.[5]

  • Prepare the MSEC labeling reagent according to the manufacturer's protocol. A 10-fold molar excess of the reagent over the amount of cysteine-containing peptides is a common starting point.

  • Add the MSEC reagent to the peptide solution.

  • Incubate at room temperature for 1 hour. If the reagent is light-sensitive, ensure the reaction is performed in the dark.

Step 4: Quenching the Reaction

  • Trustworthiness: To ensure the specificity of the labeling and prevent unwanted side reactions with other nucleophilic amino acid residues, it is crucial to quench any excess MSEC reagent.

  • Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration at least 5-fold higher than the initial MSEC reagent concentration.

  • Incubate for 15 minutes at room temperature.

Step 5: Sample Cleanup

  • Trustworthiness: The removal of excess reagents, salts, and buffers is critical for optimal performance in the mass spectrometer, as these can cause ion suppression and reduce signal intensity.[8]

  • Acidify the sample with formic acid to a final concentration of 0.1%.

  • Use a C18 desalting column as per the manufacturer's instructions.

  • Elute the purified, labeled peptides using a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Dry the sample completely in a vacuum centrifuge.

Mass Spectrometry and Data Analysis

The MSEC-labeled peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC-MS/MS: Reconstitute the dried peptides in a suitable solvent (e.g., 2% ACN, 0.1% FA in water) and analyze using a standard proteomics data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[2]

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins. Crucially, the mass of the MSEC label must be specified as a variable modification on cysteine residues in the search parameters.

The chemical reaction underlying cysteine-reactive MSEC is depicted below.

MSEC_Reaction cluster_product Product Peptide_Cys Peptide-Cysteine (-SH) Labeled_Peptide Covalently Labeled Peptide Peptide_Cys->Labeled_Peptide + MSEC_Reagent MSEC Reagent (e.g., Maleimide) MSEC_Reagent->Labeled_Peptide

Figure 2: The covalent modification of a cysteine thiol group by a maleimide-based MSEC reagent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase DTT concentration or incubation time.
Degraded MSEC reagent.Prepare fresh reagent solution immediately before use.
Suboptimal pH for the labeling reaction.Ensure the reaction buffer pH is within the optimal range for the specific reagent.
Non-specific Labeling Excessive MSEC reagent.Titrate the MSEC reagent to find the optimal molar excess.
Insufficient quenching.Increase the concentration of the quenching reagent and/or the incubation time.
Poor MS Signal Sample loss during the cleanup step.Optimize the desalting protocol; ensure proper column conditioning and elution.
Ion suppression from contaminants.Perform a thorough cleanup and ensure all salts and excess reagents are removed.[8]
Low Peptide Identifications Incorrect mass modification in the database search.Double-check that the exact mass of the MSEC label is correctly specified as a variable modification on cysteine.
Poor fragmentation of labeled peptides.Adjust fragmentation energy (e.g., collision energy in CID/HCD) in the MS method.

Conclusion

MSEC labeling is a versatile and effective method for enhancing the detection of peptides and proteins in mass spectrometry. By carefully following a well-designed protocol, researchers can achieve specific and efficient labeling, leading to more robust and sensitive analyses. The insights and detailed steps provided in this guide offer a solid foundation for integrating MSEC into proteomics and drug discovery workflows, ultimately enabling a deeper understanding of complex biological systems.

References

  • ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
  • National Institutes of Health. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
  • National Institutes of Health. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions.
  • ResearchGate. (2013, June 3). Applications of Mass Spectrometry in Proteomics.
  • PubMed. (n.d.). Cysteine Tagging for MS-based Proteomics.
  • ResearchGate. (2025, August 10). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
  • SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats.
  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.

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Application Notes and Protocols: The 2-(Methylsulfonyl)ethoxycarbonyl (Msec) Group for Amino-Terminal Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate field of multistep organic synthesis, particularly in peptide and pharmaceutical development, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations elsewhere in the molecule.[3] The ideal protecting group is easily installed, robust enough to withstand various reaction conditions, and, critically, can be selectively removed in high yield under conditions that leave the rest of the molecule, including other protecting groups, untouched.[4][5] This principle of selective removal is known as orthogonality.[6][7]

While acid-labile groups like tert-Butoxycarbonyl (Boc) and hydrogenolysis-labile groups like Carboxybenzyl (Cbz) have long been staples, the need for alternative orthogonal strategies led to the rise of base-labile protecting groups.[8][9] The most prominent of these is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is central to modern solid-phase peptide synthesis (SPPS).[10][11]

This guide focuses on a valuable yet sometimes overlooked member of the base-labile class: the 2-(methylsulfonyl)ethoxycarbonyl (Msec) group. The Msec group belongs to a family of protecting groups that are cleaved via a base-catalyzed β-elimination mechanism.[12] This mechanism offers a distinct advantage: cleavage occurs under mild, non-nucleophilic basic conditions, providing a valuable orthogonal tool that complements the existing repertoire of amine protecting groups. This document provides a technical overview, comparative analysis, and detailed protocols for the effective application of the Msec group for researchers, chemists, and drug development professionals.

The Msec Protecting Group: A Technical Overview

Chemical Structure and Properties

The Msec group is a carbamate-based protecting group. Its structure features a methylsulfonyl group positioned beta to the carbamate oxygen. This seemingly subtle placement is the key to its unique reactivity.

  • Structure: R-NH-CO-O-CH₂CH₂-SO₂CH₃

  • Activating Reagents: The Msec group is typically introduced using an activated form, such as 2-(Methylsulfonyl)ethyl chloroformate (Msec-Cl) or 2-(Methylsulfonyl)ethyl-p-nitrophenyl carbonate (Msec-ONp).

The strong electron-withdrawing nature of the methylsulfonyl (mesyl) group acidifies the β-protons, making them susceptible to abstraction by a base.

Mechanism of Deprotection: Base-Catalyzed β-Elimination

The defining feature of the Msec group is its cleavage under mild basic conditions via an E1cB-type (Elimination, Unimolecular, conjugate Base) mechanism. This process is clean and efficient, generating innocuous byproducts.

The process unfolds in three key steps:

  • Proton Abstraction: A base removes a proton from the carbon atom alpha to the sulfonyl group (the β-carbon of the ethyl spacer).

  • Elimination: The resulting carbanion is stabilized by the adjacent sulfonyl group. This intermediate rapidly eliminates, breaking the C-O bond of the carbamate.

  • Decarboxylation: This elimination releases the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine, carbon dioxide, and methyl vinyl sulfone.

Below is a diagram illustrating this elegant cleavage pathway.

Caption: Base-catalyzed β-elimination mechanism for Msec deprotection.

Advantages and Key Applications

The Msec group is a strategic choice when other common protecting groups are unsuitable.

  • Mild Cleavage: Deprotection occurs under non-acidic and non-hydrogenolytic conditions, preserving sensitive functional groups that would be compromised by Boc or Cbz removal strategies.

  • Orthogonality: Msec is completely stable to the acidic conditions used to remove Boc and other tert-butyl-based side-chain protecting groups (e.g., TFA).[6][13] It is also stable to the hydrogenolysis conditions used to cleave Cbz and benzyl esters.[13]

  • Tunable Lability: The Msec group is known to be significantly more base-labile than the Fmoc group. This allows for its removal with weaker bases or shorter reaction times, which can be critical for preventing base-mediated side reactions like epimerization in sensitive peptide sequences.

  • Applications:

    • Orthogonal Peptide Synthesis: Useful in complex syntheses requiring multiple, distinct deprotection strategies, such as the preparation of branched or cyclic peptides.[14]

    • Sensitive Substrates: Ideal for molecules containing acid-sensitive moieties (e.g., certain glycosidic linkages, silyl ethers) where Boc/tBu strategies are not viable.[]

    • Fragment Condensation: Can be used to protect the N-terminus of a peptide fragment that will be deprotected and coupled in solution phase.

Orthogonality and Compatibility: A Comparative Analysis

To effectively integrate Msec into a synthetic plan, it is crucial to understand its stability relative to other common amine protecting groups. The following table summarizes these relationships, highlighting the orthogonal nature of the Msec group.

Protecting GroupStructureCleavage ConditionsStable To
Msec R-NH-CO-O-CH₂CH₂-SO₂CH₃Mild Base (e.g., DBU, Morpholine, buffered solutions)Strong Acid (TFA), H₂/Pd, Fluoride Ion
Fmoc R-NH-CO-O-CH₂-FluorenylStronger Base (e.g., 20% Piperidine in DMF)Strong Acid (TFA), H₂/Pd
Boc R-NH-CO-O-C(CH₃)₃Strong Acid (e.g., TFA, HCl)Base, H₂/Pd
Cbz (Z) R-NH-CO-O-CH₂-PhH₂/Pd, HBr/AcOH, Na/NH₃Mild Acid, Base
Teoc R-NH-CO-O-CH₂CH₂-Si(CH₃)₃Fluoride Ion (e.g., TBAF)Acid, Base, H₂/Pd

Data compiled from sources discussing general protecting group strategies and the stability of related β-substituted carbamates.[4][6][8][13][16]

Experimental Protocols

Disclaimer: The following are representative protocols. Due to the relative scarcity of recent, detailed literature for Msec compared to its more common counterparts, these procedures are based on established principles of carbamate formation and β-elimination cleavage.[13][17] Researchers should always perform small-scale optimization for their specific substrate.

Materials and Reagents
  • Amine-containing substrate (e.g., amino acid ester, peptide)

  • 2-(Methylsulfonyl)ethyl p-nitrophenyl carbonate (Msec-ONp) or 2-(Methylsulfonyl)ethyl chloroformate (Msec-Cl)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN) - all anhydrous/peptide synthesis grade.

  • Bases (Protection): Diisopropylethylamine (DIPEA), Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃).

  • Bases (Deprotection): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Morpholine, Piperidine (dilute solutions).

  • Standard workup reagents: Diethyl ether, Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄ or Na₂SO₄.

Protocol: Protection of a Primary Amine with Msec-ONp

This protocol describes the N-protection of an amino acid ester hydrochloride salt.

Rationale: Msec-ONp is often preferred over Msec-Cl as it is a stable crystalline solid and the reaction progress can sometimes be monitored by the release of the yellow p-nitrophenolate anion. A mild inorganic base like NaHCO₃ in an aqueous/organic biphasic system provides effective reaction conditions while minimizing side reactions.

  • Dissolve Substrate: Dissolve the amino acid ester hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and water (approx. 0.2 M).

  • Add Reagents: To the stirring solution, add Msec-ONp (1.1 eq) followed by sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Workup - Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1 M HCl (if any unreacted base remains), water, and finally brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude Msec-protected amine can be purified by flash column chromatography on silica gel if necessary.

Protocol: Deprotection of the Msec Group

This protocol outlines the removal of the Msec group from a protected peptide.

Rationale: A mild, non-nucleophilic organic base like DBU is often sufficient to effect cleavage without causing undesired side reactions. Using a very low concentration prevents potential issues while still being effective due to the high lability of the Msec group.

  • Dissolve Substrate: Dissolve the Msec-protected substrate in a suitable anhydrous solvent such as DMF or ACN (approx. 0.1 M).

  • Add Base: Add a solution of 2% DBU (v/v) in the chosen solvent to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature. The deprotection is typically very rapid, often completing within 5-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Quenching (Optional): For sensitive substrates, the reaction can be quenched by the addition of a weak acid, such as a few drops of acetic acid, to neutralize the DBU.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove the solvent. The resulting crude product can be isolated by precipitation with cold diethyl ether or purified directly via preparative HPLC.

Workflow and Troubleshooting

Integrated Synthetic Workflow

The application of the Msec group follows a logical cycle within a larger synthetic scheme. The diagram below outlines this workflow.

Msec Workflow Start Free Amine (Substrate) Protection Msec Protection (Protocol 2.2) Start->Protection Protected_Int Msec-Protected Intermediate Protection->Protected_Int Synth_Steps Further Synthetic Steps (e.g., Peptide Coupling, Modifications) Protected_Int->Synth_Steps Orthogonal Chemistry (e.g., Acidic Deprotection) Deprotection Msec Deprotection (Protocol 2.3) Synth_Steps->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: General workflow for using the Msec protecting group.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Protection 1. Insufficient equivalents of Msec reagent or base.2. Low reactivity of the amine (steric hindrance).3. Poor quality of solvents or reagents (moisture).1. Increase equivalents of Msec-ONp/Cl to 1.2-1.5 and base to 3.0.2. Increase reaction time or gently warm the reaction (e.g., to 40°C).3. Ensure use of anhydrous solvents and fresh reagents.
Incomplete Deprotection 1. Insufficient base or reaction time.2. Substrate precipitation or poor solubility.1. Increase concentration of base (e.g., from 2% to 5% DBU) or extend reaction time.2. Try a different solvent system (e.g., switch from ACN to DMF or THF) to improve solubility.
Side Reactions during Deprotection 1. Base is too strong or concentration too high, causing epimerization.2. Presence of other base-labile groups.1. Use a weaker base (e.g., morpholine) or a buffered system. Reduce the concentration of DBU.2. Carefully review the orthogonality of all protecting groups in the molecule. Msec may not be suitable if other, more labile groups are present.

Conclusion

The 2-(methylsulfonyl)ethoxycarbonyl (Msec) protecting group represents a powerful tool for the modern synthetic chemist. Its facile removal via a base-catalyzed β-elimination mechanism under exceptionally mild conditions provides a high degree of orthogonality with acid-labile and hydrogenolysis-labile groups. While less common than Fmoc, its greater sensitivity to base can be strategically exploited for the synthesis of delicate molecules where minimizing exposure to basic conditions is paramount. By understanding its mechanism, stability profile, and proper application, researchers can leverage the Msec group to navigate complex synthetic challenges and efficiently construct target molecules in drug discovery and development.

References

  • Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nowick, J., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved January 22, 2026, from [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]

  • Tratnyek, P. G., et al. (2001). Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI. Environmental Science & Technology, 35(24), 4945–4951. Retrieved January 22, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Retrieved January 22, 2026, from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Thieme. Retrieved January 22, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved January 22, 2026, from [Link]

  • Weinreb, S. M., et al. (1996). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 73, 247. Retrieved January 22, 2026, from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

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  • Wagner, T., & Kunz, H. (2010). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Symmetry, 2(2), 954-972. Retrieved January 22, 2026, from [Link]

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Application Notes & Protocols: Modifying Thermostable Polymerases for Enhanced PCR Applications using Mismatch-Specific Endonuclease Cleavage (MSEC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, yet its efficiency can be hampered by the limitations of the thermostable DNA polymerases employed. Properties such as fidelity, processivity, and inhibitor tolerance are critical for demanding applications like long-range PCR, high-fidelity cloning, and diagnostics. This guide details a powerful strategy employing Mismatch-Specific Endonuclease Cleavage (MSEC) as a high-throughput screening tool in the directed evolution of thermostable polymerases. We provide the scientific rationale, detailed experimental protocols, and expert insights to guide researchers in creating and identifying novel polymerase variants with superior performance characteristics.

Introduction: The Quest for Superior Polymerases

Thermostable DNA polymerases, such as Taq and Pfu, are workhorses in the lab, but their native properties are not always optimal for every application.[1][2] For instance, Taq polymerase has a relatively high error rate, while Pfu polymerase, though more accurate, can be slower and less processive.[3][4] Efforts to improve these enzymes often involve generating large libraries of mutant polymerases and then screening for variants with desired traits.[5][6] Traditional screening methods, however, can be laborious and low-throughput.

This application note presents a novel workflow that leverages Mismatch-Specific Endonuclease Cleavage (MSEC) as a powerful tool for rapidly screening polymerase mutant libraries. MSEC enzymes, such as T7 Endonuclease I and Surveyor™ nuclease, recognize and cleave mismatched DNA heteroduplexes.[7] By designing a clever screening strategy, this cleavage event can be coupled to a desired polymerase property, enabling the high-throughput identification of improved enzyme variants.

The MSEC Principle in Polymerase Engineering

The core concept of this workflow is to link the desired property of a polymerase variant (e.g., high fidelity) to the generation of a specific DNA substrate that can be interrogated by an MSEC enzyme. For instance, a high-fidelity polymerase will produce fewer errors during DNA synthesis, leading to a higher proportion of perfectly matched homoduplex DNA. Conversely, a low-fidelity polymerase will introduce more errors, resulting in a greater number of mismatched heteroduplexes upon denaturation and reannealing.

By subjecting the PCR products from a library of polymerase mutants to MSEC, we can selectively cleave the products of low-fidelity variants, allowing for the enrichment and identification of high-fidelity candidates.

Experimental Workflow: A Step-by-Step Guide

The overall workflow for modifying a thermostable polymerase using MSEC-based screening is a multi-step process that involves creating a mutant library, expressing the polymerase variants, performing a test amplification, and finally, using MSEC to identify the desired mutants.

MSEC_Workflow cluster_0 Library Creation cluster_1 Expression & Amplification cluster_2 MSEC Screening cluster_3 Hit Identification & Validation A Error-Prone PCR or Site-Directed Mutagenesis B Clone into Expression Vector A->B C Express Polymerase Variants B->C D Perform Test PCR C->D E Denature & Reanneal PCR Products D->E F MSEC Digestion (T7E1 or Surveyor) E->F G Analyze Cleavage Products F->G H Isolate & Sequence Un-cleaved Products G->H I Characterize Polymerase Variants H->I

Figure 1: Overall workflow for MSEC-based screening of polymerase variants.

Part 1: Creating the Polymerase Mutant Library

The first step is to generate a diverse library of polymerase gene variants. This can be achieved through several methods, with error-prone PCR being a common choice for introducing random mutations across the entire gene.[8][9][10][11][12]

Protocol 1: Error-Prone PCR for Library Generation

This protocol is designed to introduce random mutations into the polymerase gene at a controlled rate.

Materials:

  • High-fidelity DNA polymerase for initial template amplification

  • Taq DNA polymerase (for its inherent lower fidelity)[12]

  • Plasmid DNA containing the wild-type polymerase gene

  • PCR primers flanking the polymerase gene

  • dNTPs

  • MnCl₂

  • PCR purification kit

  • Expression vector

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

Procedure:

  • Template Amplification: Amplify the wild-type polymerase gene using a high-fidelity polymerase to generate a clean, homogenous template for the error-prone PCR.

  • Error-Prone PCR Setup: Set up the error-prone PCR reaction. The key is to modify the standard PCR conditions to increase the error rate of the Taq polymerase.[8]

    • Rationale: MnCl₂ is added to reduce the fidelity of Taq polymerase, leading to the incorporation of incorrect nucleotides. Adjusting the concentration of MnCl₂ allows for control over the mutation rate.[10]

  • Thermal Cycling: Perform the PCR with an increased number of cycles (e.g., 30-35) to allow for the accumulation of mutations.

  • Library Cloning: Purify the PCR products and clone the library of mutant polymerase genes into an expression vector.

  • Transformation: Transform the ligated plasmids into competent E. coli cells to create the mutant library.

Parameter Standard PCR Error-Prone PCR Rationale
MgCl₂ 1.5-2.5 mM7 mMStabilizes non-complementary base pairs.[8]
MnCl₂ 0 mM0.1-0.5 mMReduces polymerase fidelity.[10]
dNTPs Balanced concentrationUnbalanced concentration (optional)Can increase misincorporation rates.
Polymerase High-fidelityTaq polymeraseTaq has a naturally higher error rate.[12]

Table 1: Comparison of Standard and Error-Prone PCR Conditions.

Part 2: Expression and Test Amplification

Once the library is created, each polymerase variant needs to be expressed and its activity assessed.

Protocol 2: High-Throughput Expression and PCR

This protocol is designed for expressing the polymerase library in a 96-well format and performing a test PCR.

Materials:

  • 96-well deep-well plates

  • LB medium with appropriate antibiotic

  • IPTG (or other inducer)

  • Lysis buffer

  • 96-well PCR plates

  • Test DNA template and primers

  • dNTPs

Procedure:

  • Inoculation: Inoculate individual colonies from the mutant library into the wells of a 96-well deep-well plate containing LB medium and antibiotic.

  • Expression: Grow the cultures and induce protein expression with IPTG.

  • Lysis: Pellet the cells and lyse them to release the polymerase variants.

  • Test PCR: In a 96-well PCR plate, set up a PCR reaction in each well using a small aliquot of the cell lysate as the source of the polymerase. Use a standard DNA template and primers for this reaction.

    • Expert Tip: The choice of template and primers for the test PCR is crucial. For screening for high-fidelity polymerases, a template with a known sequence is used. For screening for processivity, a long template can be used.

Part 3: MSEC Screening

This is the core of the workflow, where the products of the test PCR are screened using an MSEC enzyme.

Protocol 3: Mismatch-Specific Endonuclease Cleavage Assay

This protocol describes the use of T7 Endonuclease I for the cleavage of mismatched DNA.

Materials:

  • PCR products from Protocol 2

  • T7 Endonuclease I and reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Heteroduplex Formation: Denature the PCR products by heating to 95°C, then slowly reanneal them.

    • Causality: This step is critical. If a low-fidelity polymerase introduced errors, the reannealing process will result in the formation of heteroduplexes between wild-type and mutant DNA strands, creating mismatches.[7]

  • MSEC Digestion: Add T7 Endonuclease I to the reannealed PCR products and incubate.

    • Mechanism: T7 Endonuclease I will recognize and cleave the DNA at the site of the mismatch.[7]

  • Analysis: Analyze the digestion products by agarose gel electrophoresis.

    • Interpretation: Wells containing cleaved PCR products correspond to polymerase variants that introduced errors (lower fidelity). Wells with intact PCR products represent variants with higher fidelity.

MSEC_Screening cluster_0 Low-Fidelity Polymerase cluster_1 High-Fidelity Polymerase A PCR with Errors B Denature & Reanneal (Heteroduplexes form) A->B C MSEC Digestion (Cleavage) B->C D Cleaved Fragments C->D E Error-Free PCR F Denature & Reanneal (Homoduplexes form) E->F G MSEC Digestion (No Cleavage) F->G H Intact Product G->H

Figure 2: Principle of MSEC-based screening for high-fidelity polymerases.

Part 4: Hit Identification and Validation

The final step is to identify the promising polymerase variants and characterize their properties in detail.

Protocol 4: Hit Confirmation and Characterization

Procedure:

  • Isolate Plasmids: From the original 96-well culture plate, isolate the plasmids from the wells that correspond to the "hits" (i.e., those with intact PCR products after MSEC).

  • Sequence Analysis: Sequence the polymerase gene to identify the mutations responsible for the improved phenotype.

  • Protein Purification: Subclone the hit variants and express and purify the polymerases on a larger scale.

  • Enzyme Characterization: Perform detailed biochemical assays to characterize the properties of the purified polymerases, such as:

    • Fidelity: Using a more quantitative method like the lacI-based phenotypic mutation assay.[3]

    • Processivity: By measuring the ability of the polymerase to synthesize long DNA strands.[13][14]

    • Extension Rate: Determining the speed of nucleotide incorporation.[2]

    • Thermostability: Assessing the enzyme's activity after incubation at high temperatures.[7]

Property Assay Expected Outcome for Improved Variant
Fidelity Sanger sequencing of cloned PCR productsLower error rate compared to wild-type.
Processivity Single-molecule DNA stretching assaysLonger average product length.
Extension Rate Real-time fluorescence-based assaysFaster incorporation of nucleotides.
Inhibitor Tolerance PCR in the presence of inhibitors (e.g., heparin)Higher product yield in the presence of inhibitors.

Table 2: Assays for Characterizing Improved Polymerase Variants.

Conclusion and Future Directions

The application of MSEC for screening thermostable polymerase libraries offers a significant advancement in the field of protein engineering. This approach provides a rapid and efficient way to identify rare variants with enhanced properties from large and diverse libraries. The principles and protocols outlined in this guide can be adapted to screen for a variety of polymerase characteristics beyond fidelity, such as the ability to incorporate modified nucleotides or resistance to specific PCR inhibitors. As the demand for more robust and specialized polymerases continues to grow, innovative screening strategies like MSEC will be instrumental in driving the next generation of PCR technology.

References

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  • Patrick, W. M., & Firth, A. E. (2015). Error-Prone PCR and Effective Generation of Gene Variant Libraries for Directed Evolution. In Methods in Molecular Biology (Vol. 1278, pp. 251–267). Humana Press.
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  • McCullum, E. O., Williams, B. A., Zhang, J., & Chaput, J. C. (2010). Random mutagenesis by error-prone PCR. Methods in Molecular Biology, 634, 103–109.
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  • Shevelev, I. V., & Hübscher, U. (2002). The 3'-->5' exonucleases. Nature Reviews Molecular Cell Biology, 3(5), 364–376.
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  • Ghadessy, F. J., Ramsay, N., & Holliger, P. (2004). Directed evolution of polymerases for unnatural substrate recognition. ChemBioChem, 5(7), 951–954.
  • Smith, M. (1985). In vitro mutagenesis. Annual Review of Genetics, 19, 423–462.
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  • Kumar, R., & Rajagopal, I. (2017). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. In Methods in Molecular Biology (Vol. 1498, pp. 269–280). Humana Press.
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  • Adereth, Y., Dammai, V., Champion, K. J., & Hsu, T. (2005). Site-directed mutagenesis using Pfu DNA polymerase and T4 DNA ligase. BioTechniques, 38(6), 864–868.
  • Betancurt, C., et al. (2022). The A, B, C, D's of replicative DNA polymerase fidelity: utilizing high-throughput single-molecule sequencing to understand the molecular basis for DNA polymerase accuracy. Nucleic Acids Research, 50(20), 11619-11634.
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  • Svidritskiy, E., & Korostelev, A. A. (2015). Directed evolution of polymerases to accept nucleotides with nonstandard hydrogen bond patterns. Journal of the American Chemical Society, 137(26), 8499–8508.
  • Böttcher, J., et al. (2012). Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2'-modified nucleotides.
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  • d'Abbadie, M., et al. (2007). Directed evolution of DNA polymerases: construction and screening of DNA polymerase mutant libraries. Current Protocols in Chemical Biology, 2(2), 89-109.
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MSEC reagent protocol for quantitative proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

MSEC Reagent Protocol for Quantitative Proteomics: A Guide to Enhanced Sample Preparation

Abstract

The complete solubilization and efficient enzymatic digestion of proteins are paramount for comprehensive and accurate quantitative proteomics. Traditional methods often grapple with challenges in handling complex samples, particularly those rich in hydrophobic proteins, and frequently introduce substances that interfere with downstream mass spectrometry (MS) analysis. This guide details a robust protocol centered on the use of Mass Spectrometry-compatible Surfactants and Chaotropes (MSEC) to overcome these limitations. By leveraging the synergistic action of specialized surfactants and potent denaturing agents, the MSEC protocol ensures superior protein solubilization, enhanced digestion efficiency, and compatibility with modern MS-based quantitative workflows. This document provides a detailed, step-by-step methodology, explains the scientific rationale behind each step, and offers insights for researchers, scientists, and drug development professionals seeking to improve the depth and quality of their proteomic analyses.

Introduction: The Challenge of Comprehensive Protein Analysis

Mass spectrometry-based proteomics has become an indispensable tool in biological research and drug development, enabling the identification and quantification of thousands of proteins from complex biological systems.[1][2] However, the quality of proteomic data is fundamentally dependent on the initial sample preparation. A significant bottleneck in many proteomics workflows is the incomplete solubilization and inefficient digestion of proteins, especially challenging classes like membrane proteins.[3][4]

Traditional methods often employ strong ionic detergents such as sodium dodecyl sulfate (SDS) for effective protein solubilization. While highly effective, SDS is notoriously incompatible with downstream mass spectrometry as it can cause ion suppression and contaminate the instrument.[5] This necessitates laborious cleanup procedures that can lead to sample loss and introduce variability. To address this, a new class of MS-compatible surfactants has been developed.[5][6]

This application note describes a protocol that combines the power of these MS-compatible surfactants with chaotropic agents, a combination we term MSEC. This approach provides a robust and streamlined workflow for quantitative proteomics, enhancing protein coverage and reproducibility.

The MSEC Principle: Synergistic Action for Optimal Digestion

The MSEC approach is founded on the combined use of a mass spectrometry-compatible surfactant and a chaotropic agent (e.g., urea or guanidine HCl) to achieve thorough protein denaturation and solubilization, thereby facilitating complete enzymatic digestion.

  • Mass Spectrometry-Compatible Surfactants: These are specialized detergents designed to be easily removed or degraded before MS analysis.[5][6] Many are acid-labile, meaning they can be cleaved into smaller, non-interfering molecules by lowering the pH of the sample.[6] These surfactants effectively disrupt cell membranes and solubilize proteins, including hydrophobic membrane proteins.[3][4]

  • Chaotropic Agents: Chaotropes like urea and guanidine HCl disrupt the hydrogen-bonding network in aqueous solutions, leading to the unfolding of proteins and the disruption of intra-protein interactions.[6] This denaturation exposes the interior of the protein, making it more accessible to proteolytic enzymes like trypsin.

The combination of these two reagent types creates a highly effective lysis and digestion environment. The surfactant solubilizes the proteins, while the chaotrope ensures they are fully denatured for efficient enzymatic cleavage. Studies have shown that combining surfactants with chaotropes can significantly improve digestion efficiency and trypsin specificity.[3][4]

MSEC_Principle cluster_cell Intact Cell cluster_lysis MSEC Lysis & Denaturation cluster_digestion Enzymatic Digestion Cell Protein in Native State Solubilized Solubilized & Unfolded Protein Cell->Solubilized MS-compatible Surfactant + Chaotrope Peptides Peptides for MS Analysis Solubilized->Peptides Trypsin

Caption: The MSEC workflow for protein extraction and digestion.

Detailed MSEC Protocol for Quantitative Proteomics

This protocol is a general guideline and may require optimization for specific sample types and experimental goals.

Materials and Reagents
  • Lysis Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • MSEC Reagent Stock:

    • Mass Spectrometry-Compatible Surfactant (e.g., 10% w/v RapiGest SF, PPS Silent Surfactant)

    • Chaotrope (e.g., 8 M Urea or 6 M Guanidine HCl)

  • Reducing Agent: 1 M Dithiothreitol (DTT)

  • Alkylating Agent: 0.5 M Iodoacetamide (IAA)

  • Protease: Sequencing-grade modified trypsin (e.g., Promega V5111)

  • Quenching/Degradation Solution: 10% Trifluoroacetic Acid (TFA)

  • Sample Desalting: C18 spin tips or equivalent

  • Phosphate-Buffered Saline (PBS): For cell washing

Step-by-Step Experimental Workflow
  • Cell Pellet Preparation: Harvest cultured cells and wash the pellet 2-3 times with ice-cold PBS to remove media components.[7] Centrifuge at a low speed (<1000 x g) to pellet the cells without causing premature lysis.[7]

  • Lysis: Add MSEC lysis buffer to the cell pellet. A typical starting point is 5 volumes of lysis buffer to 1 volume of cell pellet.[8] The final concentration of the surfactant should be around 0.1-0.25% w/v and the chaotrope around 1-2 M.[8]

    • Expert Insight: The optimal concentration of surfactant and chaotrope may vary depending on the sample. For membrane-protein-rich samples, a higher concentration of surfactant may be beneficial.[3]

  • Mechanical Disruption: To ensure complete cell lysis and to shear DNA, which can cause high viscosity, sonicate the sample on ice.[8] Use short bursts (e.g., 3 cycles of 15 seconds on, 5 seconds off) to prevent sample heating.[8] Alternatively, a nuclease can be added and incubated at room temperature for 15 minutes.[7]

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet any insoluble debris.[7]

  • Protein Quantification: Carefully transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

MSEC_Workflow start Start: Cell Pellet lysis 1. Cell Lysis (MSEC Buffer) start->lysis reduction 2. Reduction (DTT) lysis->reduction alkylation 3. Alkylation (IAA) reduction->alkylation digestion 4. Digestion (Trypsin) alkylation->digestion quench 5. Surfactant Removal (Acidification) digestion->quench desalt 6. Desalting (C18 Cleanup) quench->desalt ms_analysis 7. LC-MS/MS Analysis desalt->ms_analysis end End: Quantitative Data ms_analysis->end

Caption: Overview of the MSEC quantitative proteomics workflow.

  • Reduction: To a known amount of protein lysate (e.g., 100 µg), add DTT to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-45 minutes to alkylate the reduced cysteine residues. This prevents the reformation of disulfide bonds.

    • Trustworthiness: This step is crucial for consistent digestion as it ensures that cysteine-containing peptides are not missed or incorrectly identified due to disulfide bond heterogeneity.

  • Dilution (if using Urea): If your MSEC buffer contains a high concentration of urea (>2 M), dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M, as high concentrations of urea can inhibit trypsin activity.

  • Trypsin Addition: Add sequencing-grade trypsin to the protein sample at a ratio of 1:50 to 1:100 (enzyme:protein, w/w).

  • Incubation: Incubate the digestion reaction overnight (12-18 hours) at 37°C.

    • Expert Insight: A two-step digestion can sometimes improve efficiency. Add half the trypsin and incubate for 4 hours, then add the second half and incubate overnight.

  • Acidification: If using an acid-labile surfactant, add TFA to a final concentration of 0.5-1% to lower the pH to ~2. This will cleave the surfactant.

  • Incubation and Centrifugation: Incubate the sample at 37°C for 30-60 minutes to allow for complete degradation of the surfactant. After incubation, centrifuge at high speed for 10-15 minutes to pellet the insoluble degradation products.

  • Desalting: Carefully transfer the supernatant containing the peptides to a new tube. Desalt and concentrate the peptides using a C18 spin tip or other reversed-phase chromatography method according to the manufacturer's instructions. This step removes salts, residual detergents, and other contaminants that could interfere with MS analysis.

The cleaned and concentrated peptide sample is now ready for analysis by LC-MS/MS. For quantitative proteomics, various labeling strategies can be employed prior to MS analysis, such as isobaric tagging (e.g., TMT, iTRAQ) or label-free quantification can be performed.[9][10][11]

Data Presentation and Quantitative Considerations

The MSEC protocol is compatible with all major quantitative proteomics strategies. The enhanced protein and peptide yield, particularly for difficult-to-analyze proteins, provides a more comprehensive dataset for quantitative comparison.

Parameter Traditional Lysis (e.g., Urea-based) MSEC Protocol Advantage of MSEC
Protein Solubilization Moderate, may be incomplete for membrane proteins.High, effective for a wide range of proteins including hydrophobic ones.[3][12]Increased proteome coverage.
Digestion Efficiency Can be variable, especially for resistant proteins.High, due to superior denaturation and solubilization.[6]More complete digestion leads to better peptide representation and more accurate quantification.
MS Compatibility Generally good after cleanup.Excellent, as interfering substances are removed or degraded.[5]Reduced ion suppression and cleaner spectra.
Workflow Complexity May require additional cleanup steps.Streamlined, with integrated surfactant removal.Time-saving and reduced sample loss.

Applications in Research and Drug Development

The robustness of the MSEC protocol makes it highly suitable for a variety of applications where comprehensive and accurate protein quantification is critical:

  • Biomarker Discovery: By providing deeper proteome coverage, the MSEC protocol can aid in the identification of low-abundance proteins that may serve as disease biomarkers.[13][14]

  • Drug Target Identification: Understanding how drug candidates affect the proteome is crucial. The MSEC protocol allows for a more complete picture of these changes, aiding in target identification and validation.[15][16][17]

  • Analysis of Challenging Samples: Tissues and membrane-rich fractions are often difficult to analyze. The superior solubilization power of the MSEC reagents makes this protocol ideal for such samples.[12]

Conclusion

The MSEC reagent protocol offers a significant improvement over traditional sample preparation methods for quantitative proteomics. By combining the solubilizing power of mass spectrometry-compatible surfactants with the denaturing capabilities of chaotropic agents, this approach ensures comprehensive protein extraction, efficient enzymatic digestion, and a streamlined workflow that is fully compatible with modern mass spectrometry platforms. The adoption of this protocol can lead to more accurate and in-depth proteomic analyses, ultimately accelerating research and discovery in both academic and industrial settings.

References

  • Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins. Analytical Chemistry. [Link]

  • Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. National Institutes of Health. [Link]

  • Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins. PMC - NIH. [Link]

  • New mass-spectrometry-compatible degradable surfactant for tissue proteomics. Nature. [Link]

  • Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS. Springer. [Link]

  • Mass spectrometry-based quantitative proteomics. BMB Reports. [Link]

  • Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication. Duke Department of Biostatistics and Bioinformatics. [Link]

  • Traditional protein analysis methods - Mass spectrometry proteomics. Nautilus. [Link]

  • Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

  • Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. PubMed. [Link]

  • Lysis Protocol for mammalian cell lines. EMBL. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Editorial: Mass spectrometry-based proteomics in drug discovery and development. PMC - NIH. [Link]

  • Mass spectrometry and drug development – how the two come together. Technology Networks. [Link]

  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. PMC - PubMed Central. [Link]

  • How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Atlas Antibodies. [Link]

  • Advantages of Mass Spectrometry Biomarker Discovery Proteomics. Biognosys. [Link]

  • Things to avoid in Mass spectrometry (MS). Karolinska Institute. [Link]

  • Advantageous Uses of Mass Spectrometry for the Quantification of Proteins. PMC - NIH. [Link]

  • Using Proteomics to Improve the Drug Development Process. MetwareBio. [Link]

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Application Note: Derivatization of Amino Acids with 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEP-NPC) for Analysis and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Amino Acid Modification

In the realms of proteomics, metabolomics, and pharmaceutical development, the precise analysis and modification of amino acids are of paramount importance. Derivatization, the chemical modification of a compound to enhance its analytical properties or to protect a functional group during synthesis, is a cornerstone of these disciplines.[1] This application note introduces 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEP-NPC), a versatile reagent for the derivatization of the primary or secondary amino groups of amino acids.

The MSEP group serves two primary functions: as a stable, UV-active tag for chromatographic analysis and as a base-labile protecting group in peptide synthesis.[2][3] The reaction of MSEP-NPC with an amino acid yields a 2-(methylsulfonyl)ethyl carbamate (MSEP-amino acid), displacing the chromogenic 4-nitrophenoxide leaving group.[4] This reaction is typically robust and proceeds under mild conditions. The resulting MSEP derivatives exhibit enhanced hydrophobicity, which can improve their retention and separation in reversed-phase high-performance liquid chromatography (RP-HPLC).[5] Furthermore, the sulfonyl group provides an additional site for potential interactions, and the entire MSEP moiety can be cleaved under specific basic conditions, making it a valuable tool in synthetic chemistry.[4]

This guide provides a detailed protocol for the derivatization of amino acids with MSEP-NPC, discusses the underlying chemical principles, and presents a framework for the application of this methodology in research and development.

Reaction Mechanism and Rationale

The derivatization of an amino acid with MSEP-NPC is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the MSEP-NPC. The reaction proceeds through a tetrahedral intermediate, which then collapses, leading to the departure of the highly stable 4-nitrophenoxide anion as a leaving group.[7] The reaction is driven to completion by the formation of the stable carbamate bond and the release of the colored 4-nitrophenol, which can be monitored spectrophotometrically.[4]

The choice of reaction conditions, particularly pH, is critical. The amino group of the amino acid must be in its deprotonated, nucleophilic state (-NH2) to react. Therefore, the reaction is typically carried out in a slightly basic buffer, which ensures a sufficient concentration of the free amine.[8] However, excessively high pH can lead to the hydrolysis of the MSEP-NPC reagent.

Visualizing the Derivatization Workflow

The following diagram outlines the general workflow for the derivatization of an amino acid sample with MSEP-NPC prior to analysis.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Amino Acid Standard or Hydrolysate Dissolve Dissolve in Aqueous Buffer (e.g., Borate Buffer, pH 8.5-9.0) Sample->Dissolve AddReagent Add MSEP-NPC Solution (in Aprotic Solvent, e.g., Acetonitrile) Dissolve->AddReagent Incubate Incubate at Controlled Temperature (e.g., 50°C for 30-60 min) AddReagent->Incubate Quench Quench Reaction (e.g., Acidification) Incubate->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter HPLC Inject into HPLC-UV System Filter->HPLC

Caption: General workflow for MSEP-NPC derivatization of amino acids.

Detailed Protocol for MSEP-NPC Derivatization

This protocol provides a representative method for the derivatization of a standard amino acid solution. Researchers should optimize the conditions for their specific application and matrix.

Materials:

  • Amino acid standard(s)

  • This compound (MSEP-NPC)

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Amino Acid Solution:

    • Prepare a 1 mM stock solution of the amino acid standard in deionized water.

    • In a reaction vial, combine 100 µL of the amino acid stock solution with 400 µL of 0.1 M sodium borate buffer (pH 9.0). This results in a final amino acid concentration of 200 µM in the reaction mixture.

  • Preparation of MSEP-NPC Reagent:

    • Prepare a 10 mM solution of MSEP-NPC in acetonitrile. This solution should be prepared fresh before use.

    • Note: MSEP-NPC is moisture-sensitive. Handle the solid reagent and its solution accordingly.

  • Derivatization Reaction:

    • To the buffered amino acid solution, add 100 µL of the 10 mM MSEP-NPC solution (a 5-fold molar excess).

    • Immediately vortex the mixture for 30 seconds.

    • Incubate the reaction vial in a heating block or water bath at 50°C for 45 minutes. A faint yellow color should develop due to the release of 4-nitrophenol.

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, cool the reaction vial to room temperature.

    • Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base. This will bring the pH to approximately 2-3.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample into the HPLC system.

    • Separation can be achieved on a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is recommended.

    • Detection is typically performed using a UV detector at a wavelength where the 4-nitrophenyl group of the excess reagent and the MSEP-carbamate derivative absorb, which can be determined by a UV scan. The release of 4-nitrophenol can be monitored at around 400-415 nm in basic conditions.[4]

Chemical Reaction Diagram

The following diagram illustrates the chemical reaction between an amino acid (represented with a generic R-group) and MSEP-NPC.

Caption: Reaction of an amino acid with MSEP-NPC to form an MSEP-carbamate.

Expected Results and Data Interpretation

The successful derivatization of amino acids with MSEP-NPC will result in the formation of MSEP-amino acid derivatives with distinct chromatographic properties compared to the underivatized amino acids.

ParameterExpected Outcome/ValueRationale
Reaction Yield > 90%The use of an activated carbonate with a good leaving group (4-nitrophenoxide) and optimized pH conditions generally leads to high reaction efficiency.[9]
Derivative Stability Stable for > 24 hours at 4°CCarbamates are generally stable functional groups, allowing for flexibility in analytical workflows.[10]
Chromatographic Behavior Increased retention time on RP-HPLCThe MSEP group is significantly more hydrophobic than the original amino group, leading to stronger interaction with the C18 stationary phase.
UV Detection Enhanced UV absorbanceThe introduction of the MSEP-carbamoyl moiety provides a chromophore, enabling sensitive detection of the derivatized amino acid.
Confirmation of Reaction Appearance of a yellow colorThe release of the 4-nitrophenoxide anion, which is yellow in a basic solution, provides a visual confirmation of the reaction's progress.[4]

Troubleshooting and Scientific Insights

  • Low Derivatization Yield:

    • Cause: Incorrect pH of the reaction buffer.

    • Solution: Verify the pH of the buffer. The amino group must be sufficiently deprotonated to be nucleophilic. A pH range of 8.5-9.5 is generally optimal for primary amines.[8]

    • Cause: Degradation of MSEP-NPC reagent due to moisture.

    • Solution: Use anhydrous acetonitrile for preparing the reagent solution and handle the solid reagent in a dry environment. Prepare the reagent solution fresh before each use.

    • Cause: Insufficient molar excess of the derivatization reagent.

    • Solution: Increase the molar excess of MSEP-NPC. A 5- to 10-fold excess is a good starting point for optimization.

  • Multiple Peaks for a Single Amino Acid:

    • Cause: Side reactions or incomplete reaction.

    • Solution: Optimize reaction time and temperature. Ensure thorough mixing of reactants.

    • Cause: For amino acids with reactive side chains (e.g., Lysine, Tyrosine), derivatization may occur at both the alpha-amino group and the side-chain functional group.

    • Solution: This is an inherent property of the reagent. Chromatographic conditions may need to be adjusted to separate the mono- and di-derivatized products. Alternatively, a side-chain protecting group strategy may be employed if only alpha-amino derivatization is desired.[11]

  • Use as a Protecting Group: The MSEP group is known to be labile to bases. This property is advantageous in solid-phase peptide synthesis (SPPS), where it can be used as an orthogonal protecting group for the N-terminus, cleavable under conditions that do not affect other protecting groups (like acid-labile Boc or side-chain protecting groups).[10][11] The specific conditions for its removal would need to be optimized but would likely involve treatment with a non-nucleophilic organic base.

Conclusion

The derivatization of amino acids with this compound offers a robust and versatile method for their analysis and modification. The resulting MSEP-carbamates exhibit favorable chromatographic properties for HPLC analysis and the MSEP group can serve as a functional protecting group in synthetic applications. The protocol and insights provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this valuable chemical tool in their workflows.

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature. Retrieved from [Link]

  • Methanesulfonic acid mediated cyclization of arylethylcarbamates to 3,4‐dihydroisoquinolin‐1(2H)‐one. (2023). ResearchGate. Retrieved from [Link]

  • Instructions for the use of (PEG)n-Amine Reagents. (n.d.). G-Biosciences. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Scheme 3. the proposed mechanism for the formation of carbamates 3a-e. (n.d.). ResearchGate. Retrieved from [Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. (n.d.). University of Groningen. Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and applications of symmetric amino acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. Retrieved from [Link]

  • Protocol for PEG NHS Reagents. (2024). AxisPharm. Retrieved from [Link]

  • Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. Retrieved from [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols for 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of the 2-(Methylsulfonyl)ethyl Moiety in Modern Agrochemical Design

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and targeted modes of action necessitates the exploration of innovative synthetic methodologies and versatile chemical building blocks. Within this context, 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate has emerged as a strategic reagent for the introduction of the 2-(methylsulfonyl)ethyl carbamate (Mseoc) functionality into amine-containing molecules. The presence of a sulfonyl group in agrochemical candidates is a well-established strategy to modulate their physicochemical and biological properties, with over 30% of current pesticides containing at least one sulfur atom. The methylsulfonyl moiety, in particular, can enhance water solubility, metabolic stability, and binding affinity to target enzymes or receptors.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel agrochemical candidates. We will delve into the causality behind its use, provide detailed, field-proven protocols, and explore the strategic advantages of incorporating the Mseoc group in the design of next-generation herbicides, fungicides, and insecticides.

Core Principles and Mechanistic Rationale

The primary utility of this compound lies in its ability to act as an efficient electrophilic source for the introduction of the 2-(methylsulfonyl)ethyl carbamate group onto primary and secondary amines. This reaction, a nucleophilic acyl substitution, is driven by the excellent leaving group ability of the 4-nitrophenoxide anion, which is stabilized by resonance.

The reaction proceeds via a tetrahedral intermediate, and the rate can be influenced by the nature of the amine and the reaction conditions. Generally, the reaction is carried out in the presence of a non-nucleophilic base to neutralize the liberated 4-nitrophenol and any acidic protons on the amine substrate, driving the reaction to completion.

The 2-(methylsulfonyl)ethyl group itself serves a dual purpose. Firstly, it can be employed as a protecting group for amines during multi-step syntheses.[1] Protecting groups are essential in complex organic synthesis to temporarily mask a reactive functional group, allowing for chemical modifications on other parts of the molecule without unintended side reactions.[2] The Mseoc group is particularly attractive due to its stability under various reaction conditions and its facile removal via a β-elimination mechanism under specific basic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups.

Secondly, the 2-(methylsulfonyl)ethyl carbamate moiety can be incorporated as a permanent structural feature of the final agrochemical, contributing to its overall bioactivity and pharmacokinetic profile. The sulfonyl group can act as a hydrogen bond acceptor and enhance the polarity of the molecule, which can be crucial for its interaction with biological targets and its movement within the plant or insect.

Application in Agrochemical Synthesis: A Case Study in Carbamate Herbicides

While specific, publicly disclosed commercial agrochemicals synthesized directly using this compound are not abundant in the literature, its application can be exemplified through the synthesis of novel carbamate herbicides. Carbamate herbicides are a well-established class of agrochemicals that act by inhibiting specific enzymes in weeds. The incorporation of a sulfonyl group can enhance their herbicidal activity and selectivity.

Below is a detailed protocol for the synthesis of a model N-aryl-2-(methylsulfonyl)ethyl carbamate, a scaffold with potential herbicidal properties.

Experimental Protocol: Synthesis of a Model N-Aryl-2-(methylsulfonyl)ethyl Carbamate

This protocol outlines the synthesis of a generic N-aryl carbamate to demonstrate the utility of this compound. Researchers can adapt this protocol for their specific amine-containing scaffolds.

Materials:

  • This compound (CAS 53298-30-9)

  • Substituted aniline (or other amine-containing heterocyclic core)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Base Addition: Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent. Transfer this solution to an addition funnel and add it dropwise to the stirring amine solution over 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). The aqueous washes help to remove unreacted starting materials, the base, and the 4-nitrophenol byproduct.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(methylsulfonyl)ethyl carbamate.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 2-(methylsulfonyl)ethyl carbamates from various amine substrates.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-ChloroanilineTEADMF25685-95
2-AminopyridineDIPEADCM251270-85
PiperidineTEADCM0-25290-98
Glycine methyl esterDIPEADMF25880-90

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-(methylsulfonyl)ethyl carbamate using this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate ReactionVessel Reaction Mixture (Stirring at RT) Amine->ReactionVessel Reagent 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate Reagent->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Pure 2-(Methylsulfonyl)ethyl Carbamate Product Purification->Product

Caption: General workflow for the synthesis of 2-(methylsulfonyl)ethyl carbamates.

The 2-(Methylsulfonyl)ethyl (Mseoc) Group as a Protective Moiety

In multi-step syntheses of complex agrochemicals, the Mseoc group can serve as an effective protecting group for amines. Its removal is typically achieved under mild basic conditions that promote a β-elimination reaction, liberating the free amine, methyl vinyl sulfone, and carbon dioxide.

Protocol: Deprotection of the Mseoc Group

Materials:

  • Mseoc-protected amine

  • 1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

  • Reaction Setup: Dissolve the Mseoc-protected amine in the anhydrous solvent in a round-bottom flask.

  • Base Addition: Add DBU (2-3 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Monitor the deprotection reaction by TLC. The reaction is usually complete within 1-4 hours.

  • Workup: Upon completion, the reaction mixture can often be directly purified by silica gel chromatography to remove the base and the methyl vinyl sulfone byproduct, yielding the deprotected amine. Alternatively, an acidic workup can be employed to remove the basic DBU.

Visualization of the Deprotection Mechanism

The following diagram illustrates the β-elimination mechanism for the cleavage of the Mseoc protecting group.

Caption: Base-mediated β-elimination for Mseoc deprotection.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the synthesis of novel agrochemicals. Its ability to introduce the Mseoc group, either as a stable carbamate moiety or as a readily cleavable protecting group, provides synthetic chemists with a powerful tool for molecular design and optimization. The protocols and principles outlined in this document are intended to serve as a practical guide for researchers in the agrochemical industry, facilitating the exploration of new chemical space and the development of innovative crop protection solutions. Further research into the biological activities of agrochemicals containing the 2-(methylsulfonyl)ethyl carbamate scaffold is warranted and holds the potential to yield new active ingredients with desirable properties.

References

  • Jesche, T. (2019). Sulfur-Containing Agrochemicals. In Bioactive Heterocyclic Compound Classes (pp. 25-49). Wiley-VCH.
  • Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 15, p.21 (1935). Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Wikipedia. Protecting group. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in MSEC protein labeling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Maleimide-Thiol (MSEC) protein labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful bioconjugation technique. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low or no labeling of my protein. What is the most common reason for this?

Low or no labeling in a maleimide-thiol reaction is most frequently due to one of two primary issues: the absence of free thiols on your protein or the inactivation of the maleimide reagent.

  • Absence of Free Thiols: Maleimides exclusively react with the sulfhydryl (-SH) group of cysteine residues.[1][2] If your protein's cysteines are involved in disulfide bonds (-S-S-), they are unavailable for conjugation.[1][3] These bonds must be reduced to free the thiol groups. Additionally, free thiols are susceptible to re-oxidation back into disulfide bonds, especially in the presence of oxygen.[1][2]

  • Inactive Maleimide Reagent: The maleimide group is susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at neutral to alkaline pH.[4][5][6] This hydrolysis renders the maleimide unreactive towards thiols.[4][5] It is crucial to prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately after dilution into your aqueous reaction buffer.[3][7][8]

Q2: What is the optimal pH for the maleimide-thiol reaction, and why is it so critical?

The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5 .[3][4][9] This pH range represents a critical balance:

  • Thiol Reactivity: The reaction proceeds through the nucleophilic attack of a thiolate anion (-S⁻) on the maleimide's double bond. A slightly basic pH favors the deprotonation of the thiol group (-SH) to the more reactive thiolate.

  • Maleimide Stability & Selectivity: At a pH above 7.5, two problems arise. First, the rate of maleimide hydrolysis increases significantly, inactivating your labeling reagent.[4][5][10] Second, the maleimide loses its high selectivity for thiols and begins to react competitively with primary amines, such as the side chain of lysine residues.[3][4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring specific labeling.[3][4][5] Below pH 6.5, the concentration of the reactive thiolate anion decreases, which can slow down the reaction.[3]

Troubleshooting Guide: Low Labeling Yield

This section provides a structured approach to diagnosing and resolving common issues encountered during MSEC protein labeling.

Problem 1: Insufficient Free Thiols on the Protein

Symptoms:

  • Consistently low to no labeling, even with fresh reagents.

  • Mass spectrometry analysis shows the protein mass is unchanged after the reaction.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Disulfide Bonds Not Reduced Maleimides cannot react with oxidized cysteine residues forming disulfide bridges within or between protein chains.[1][11]Action: Reduce the protein with a suitable reducing agent prior to labeling. TCEP is highly recommended.[3][12]
Re-oxidation of Thiols Free sulfhydryl groups can be readily oxidized by dissolved oxygen in buffers, reforming disulfide bonds.Action: Degas all buffers by vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through them before use.[1][2] Performing the reaction in a sealed, gas-flushed vial can also help.
Thiol-Containing Reducing Agents Agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) contain thiols themselves and will compete with the protein for the maleimide reagent.[3][11]Action: Use a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). If DTT or BME must be used, they must be completely removed via dialysis or a desalting column before adding the maleimide.[2][3][8]
Problem 2: Inactive or Degraded Maleimide Reagent

Symptoms:

  • A previously successful protocol suddenly fails.

  • Labeling efficiency decreases over time when using the same stock solution.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Maleimide Hydrolysis The maleimide ring is unstable in aqueous environments and will hydrolyze to an unreactive maleamic acid. This process is accelerated at higher pH and temperatures.[4][5][13]Action: Always prepare maleimide stock solutions in a high-quality, anhydrous organic solvent (e.g., DMSO, DMF).[12] Add the maleimide solution to the aqueous protein buffer immediately before starting the conjugation. Do not store maleimides in aqueous solutions.[5][8]
Improper Storage Maleimide reagents are sensitive to moisture and light.[8]Action: Store powdered maleimide reagents and anhydrous stock solutions at -20°C, protected from light and moisture.[2][12] Allow vials to warm to room temperature before opening to prevent condensation.
Problem 3: Suboptimal Reaction Conditions

Symptoms:

  • Labeling yield is lower than expected or inconsistent between experiments.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Incorrect Molar Ratio An insufficient amount of maleimide will lead to incomplete labeling. An excessive amount can sometimes lead to off-target reactions or difficulties in purification.Action: Start with a 10- to 20-fold molar excess of maleimide to protein.[3][7][12] This ratio may need to be optimized for your specific protein.[2]
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris at high concentrations) or thiols (e.g., from DTT) will interfere with the reaction.[3][12]Action: Use non-amine, thiol-free buffers such as PBS or HEPES at a pH of 7.0-7.5.[1][12]
Incorrect Reaction Time/Temp The reaction rate is dependent on temperature.Action: A typical reaction runs for 2 hours at room temperature or overnight at 4°C for more sensitive proteins.[3][12]

Experimental Protocols & Workflows

Workflow: Troubleshooting Low Labeling Yield

TroubleshootingWorkflow start Low Labeling Yield Observed check_thiols Are free thiols available? start->check_thiols check_maleimide Is the maleimide reagent active? check_thiols->check_maleimide Yes reduce_protein Reduce Disulfide Bonds (Use TCEP) check_thiols->reduce_protein No check_conditions Are reaction conditions optimal? check_maleimide->check_conditions Yes fresh_maleimide Prepare Fresh Maleimide Stock (in anhydrous DMSO/DMF) check_maleimide->fresh_maleimide No optimize_ph Adjust pH to 6.5-7.5 check_conditions->optimize_ph No success High Yield Achieved check_conditions->success Yes degas_buffers Degas Buffers reduce_protein->degas_buffers remove_dtt Remove Thiol Reagents (if DTT/BME used) degas_buffers->remove_dtt remove_dtt->check_maleimide store_properly Ensure Proper Storage (-20°C, desiccated, dark) fresh_maleimide->store_properly store_properly->check_conditions optimize_ratio Optimize Molar Ratio (10-20x excess) optimize_ph->optimize_ratio optimize_ratio->success

Caption: A logical workflow for diagnosing and resolving low yield in MSEC labeling reactions.

Protocol 1: Protein Reduction and Preparation

This protocol describes the essential step of reducing disulfide bonds to make cysteine residues available for labeling.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5. Degas the buffer thoroughly by applying a vacuum for 15-20 minutes or by bubbling argon or nitrogen gas through it.

  • Protein Solution: Dissolve your protein in the degassed buffer to a concentration of 1-10 mg/mL.[1][3]

  • TCEP Addition: Prepare a fresh stock solution of TCEP (Tris(2-carboxyethyl)phosphine) in degassed buffer. Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.[2][12]

  • Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature.[2][3] The protein is now reduced and ready for the addition of the maleimide reagent. There is no need to remove the TCEP.[8][14]

Protocol 2: Maleimide Labeling Reaction
  • Maleimide Preparation: Allow the vial of powdered maleimide reagent to warm to room temperature. Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF.[7][12] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.

  • Initiate Reaction: While gently stirring the reduced protein solution (from Protocol 1), add the required volume of the 10 mM maleimide stock to achieve a 10- to 20-fold molar excess.[3][7]

    • Example Calculation: For 1 mL of a 50 µM protein solution, you would add 50-100 µL of the 10 mM maleimide stock.

  • Incubation: Protect the reaction mixture from light.[7][12] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3][12]

  • Purification: After incubation, it is critical to remove the unreacted maleimide dye. This is typically achieved by gel filtration (e.g., Sephadex column), dialysis, or using an ultrafiltration spin column.[2][7][12] The choice of method depends on the scale of your reaction and the properties of your protein.

Mechanism: The Maleimide-Thiol Reaction

MSEC_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group on Cysteine) Product Protein-S-Maleimide (Stable Thioether Bond) Protein->Product Michael Addition (pH 6.5-7.5) Maleimide Maleimide Reagent Maleimide->Product

Caption: The MSEC reaction forms a stable thioether bond via Michael addition.

References

  • Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. Available from: [Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Available from: [Link]

  • Insights into maleimide-thiol conjugation chemistry. DSpace. [2018-03-09]. Available from: [Link]

  • minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available from: [Link]

  • Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines. NIH. Available from: [Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). [2020-10-02]. DOI:10.1039/D0SC05128D. Available from: [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. Available from: [Link]

  • Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. Available from: [Link]

  • Can anyone help me with my protein labeling with Cy5-malemide dye?. ResearchGate. [2018-06-28]. Available from: [Link]

  • Escitalopram. Wikipedia. Available from: [Link]

Sources

Optimizing MSEC to protein molar ratio for efficient labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for protein labeling. Here, we focus on the efficient labeling of proteins by optimizing the molar ratio of the labeling reagent to the protein.

A common point of confusion can arise from acronyms. In this guide, we will focus on the chemistry of N-hydroxysuccinimide (NHS) esters , a widely used class of amine-reactive reagents for protein labeling. This information is directly applicable to heterobifunctional crosslinkers that contain an NHS ester, such as Maleimide-PEG-NHS esters . While we will primarily discuss the NHS ester reaction with protein amines (lysine residues and the N-terminus), we will also touch upon considerations for two-step labeling protocols involving thiol-reactive maleimide groups.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when optimizing protein labeling reactions.

Q1: What is the optimal molar ratio of NHS ester to protein?

There is no single optimal ratio, as it depends on the protein and the desired degree of labeling (DOL).[1] A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[2] However, for some proteins, a lower molar excess (e.g., 8-fold) may be sufficient for mono-labeling, while for others, a higher ratio may be necessary.[3] It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal conditions for your specific protein and application.[4]

Q2: How does pH affect the labeling efficiency?

The pH of the reaction buffer is a critical parameter.[3] The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH, typically between 8.3 and 8.5.[5] At a lower pH, the primary amines are protonated, which reduces their nucleophilicity and slows down the reaction.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces efficiency.[6][7]

Q3: My NHS ester reagent is not dissolving well. What should I do?

Many NHS esters have poor solubility in aqueous buffers.[3] They are typically dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use.[4] This stock solution is then added to the protein solution in the reaction buffer. Ensure the final concentration of the organic solvent is low (usually less than 10%) to avoid protein denaturation.[8]

Q4: How do I stop (quench) the labeling reaction?

The reaction can be stopped by adding a quenching reagent that contains primary amines.[9] Common quenching reagents include Tris, glycine, or lysine at a final concentration of 20-50 mM.[10] These reagents will react with any remaining NHS esters, preventing further labeling of the protein.[9]

Q5: How can I determine if my protein is successfully labeled?

The degree of labeling (DOL), which is the average number of label molecules per protein molecule, can be determined spectrophotometrically.[11] This involves measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.[12] A correction factor is needed to account for the absorbance of the label at 280 nm.[13] Mass spectrometry can also be used for a more detailed characterization of the conjugate, providing information on the distribution of different labeled species.[14][15]

Troubleshooting Guide

This section provides solutions to common problems encountered during protein labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal pH: The reaction buffer pH is too low (<7.5) or too high (>9.0).2. Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly.3. Competing Amines: The buffer contains primary amines (e.g., Tris, glycine).4. Insufficient Molar Ratio: The molar excess of the NHS ester is too low.5. Low Protein Concentration: The protein concentration is too dilute, favoring hydrolysis.1. Optimize pH: Use a buffer with a pH between 8.3 and 8.5, such as sodium bicarbonate or phosphate buffer.[5]2. Use Fresh Reagent: Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[16]3. Change Buffer: Use an amine-free buffer.[17]4. Increase Molar Ratio: Perform a titration with increasing molar ratios of the NHS ester.[2]5. Concentrate Protein: Aim for a protein concentration of 1-10 mg/mL.[3]
Protein Precipitation after Labeling 1. High Degree of Labeling: Over-labeling can alter the protein's isoelectric point and solubility.2. Solvent-Induced Precipitation: The concentration of the organic solvent (DMSO/DMF) is too high.1. Reduce Molar Ratio: Decrease the molar excess of the NHS ester in the reaction.2. Control Solvent Concentration: Ensure the final concentration of the organic solvent is below 10%.[8]
Loss of Protein Activity 1. Labeling of Critical Residues: The label has attached to lysine residues in the active site or a binding interface.1. Reduce Molar Ratio: A lower degree of labeling may spare critical residues.2. Site-Directed Mutagenesis: If the protein structure is known, consider mutating surface-exposed lysines that are not critical for function to other residues.
Inconsistent Results 1. Variable Reagent Activity: The NHS ester reagent has partially hydrolyzed between experiments.2. Inconsistent Reaction Time/Temperature: Variations in incubation time or temperature affect both the labeling and hydrolysis rates.1. Aliquot Reagent: Store the NHS ester in small, single-use aliquots under dessicated conditions.[8]2. Standardize Protocol: Maintain consistent reaction times and temperatures for all experiments.

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of NHS Ester to Protein

This protocol describes a small-scale experiment to determine the optimal molar ratio for labeling your protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Purification column (e.g., desalting or size-exclusion chromatography)[3]

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze your protein into the reaction buffer at a concentration of 1-10 mg/mL.[3]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Set up Labeling Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Initiate Labeling: Add the calculated volume of the NHS ester stock solution to each protein solution while gently vortexing.

  • Incubate: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[4]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[10]

  • Purify the Conjugate: Remove unreacted label and byproducts by passing each reaction mixture through a desalting or size-exclusion chromatography column.[18]

  • Characterize the Conjugates: Determine the protein concentration and the degree of labeling (DOL) for each sample using spectrophotometry or mass spectrometry.[11][14]

Protocol 2: Two-Step Labeling with Maleimide-PEG-NHS Ester

This protocol is for the sequential labeling of a protein, first on its primary amines with the NHS ester and then on a second molecule containing a thiol group with the maleimide.

Step 1: NHS Ester Labeling

  • Follow steps 1-5 from Protocol 1 to label your protein with the Maleimide-PEG-NHS ester.

  • Purification: It is crucial to remove the excess Maleimide-PEG-NHS ester before proceeding to the next step. Use a desalting or size-exclusion column for this purification.[8]

Step 2: Maleimide Labeling

  • Prepare Thiolated Molecule: Ensure the molecule to be conjugated to the maleimide has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, which should then be removed before adding to the maleimide-activated protein.[19]

  • Adjust pH: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[8] Adjust the pH of the maleimide-activated protein solution if necessary.

  • Initiate Maleimide Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein. A 10- to 20-fold molar excess of the thiol-containing molecule is a good starting point.[20]

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[20]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted thiol-containing molecules.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and NHS Ester (Vary Molar Ratios) Protein->Mix NHS_Ester NHS Ester in Anhydrous DMSO/DMF NHS_Ester->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Aminolysis vs. Hydrolysis Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize (DOL, Mass Spec) Purify->Characterize

Caption: Workflow for optimizing NHS ester to protein labeling.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • ACS Measurement Science Au. (2022). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • PMC. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • Analytical Chemistry. (2015, September 11). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • CuriRx. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? Retrieved from [Link]

  • CUSABIO. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • PMC. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]

  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]

Sources

Preventing hydrolysis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC-NPC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with MSEC-NPC is showing low yield. What is the most likely cause?

The most common culprit for low reaction yields when using MSEC-NPC, an activated carbonate, is premature hydrolysis of the reagent.[1][2] MSEC-NPC is susceptible to hydrolysis, where water molecules attack the carbonyl group, leading to the release of 4-nitrophenol and the formation of an unstable carbonic acid derivative which ultimately decomposes. This side reaction competes with the desired reaction with your target molecule (e.g., a primary amine), thereby reducing the overall yield.[1]

Q2: How does pH affect the stability of MSEC-NPC and the efficiency of my reaction?

The pH of the reaction medium is a critical parameter that dictates the balance between the desired reaction and the undesired hydrolysis.[1]

  • At high pH (alkaline conditions): The rate of hydrolysis of activated esters like MSEC-NPC increases significantly.[1][3] While a higher pH also increases the nucleophilicity of primary amines (by deprotonating the ammonium ion), which is necessary for the reaction, an excessively high pH will favor hydrolysis, leading to a rapid loss of the active reagent.

  • At low pH (acidic conditions): The hydrolysis of MSEC-NPC is slower.[3] However, primary amines will be predominantly in their protonated, non-nucleophilic form (R-NH3+), which will significantly slow down or even prevent the desired reaction from occurring.

Therefore, the optimal pH for reactions with MSEC-NPC is a compromise, typically in the range of pH 7.2 to 8.5 .[1] This range ensures a sufficient concentration of deprotonated, nucleophilic amine while keeping the rate of hydrolysis manageable.

Q3: What are the best practices for preparing and handling MSEC-NPC solutions?

Proper preparation and handling are crucial to prevent premature hydrolysis and ensure the reactivity of MSEC-NPC.

  • Solvent Choice: MSEC-NPC is typically dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1] It is imperative to use anhydrous solvents to minimize water contamination.

  • Stock Solutions: Prepare concentrated stock solutions of MSEC-NPC in the recommended anhydrous organic solvent. These stock solutions should be stored under desiccated conditions, for example, in a tightly sealed vial with a desiccant.

  • Addition to Reaction Mixture: The MSEC-NPC stock solution should be added to the aqueous reaction buffer containing your target molecule just before initiating the reaction. This minimizes the time the reagent is exposed to the aqueous environment before it has a chance to react with your target.

Troubleshooting Guide

Problem 1: Significant hydrolysis is observed even at the recommended pH.

Root Cause Analysis:

Even within the optimal pH range, other factors can accelerate hydrolysis. These include the buffer composition, temperature, and the presence of certain contaminants.

Solutions and Protocols:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with MSEC-NPC.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.[1]

  • Temperature Control: Perform the reaction at a controlled, lower temperature (e.g., 4°C or on ice). Lower temperatures will slow down the rate of both the desired reaction and the hydrolysis, but the reduction in the hydrolysis rate is often more significant, leading to a better overall yield.

  • Reaction Time: Optimize the reaction time. Allowing the reaction to proceed for too long can lead to increased hydrolysis of the remaining MSEC-NPC and potentially of the newly formed carbonate linkage, depending on its stability. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal endpoint.

Experimental Protocol: Optimizing Reaction Conditions to Minimize Hydrolysis
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 7.5. Ensure all glassware is clean and dry.

  • Target Molecule Preparation: Dissolve your amine-containing target molecule in the prepared buffer to the desired concentration.

  • MSEC-NPC Stock Solution: Immediately before use, dissolve MSEC-NPC in anhydrous DMSO to create a 10 mM stock solution.

  • Reaction Initiation: Add the required volume of the MSEC-NPC stock solution to the target molecule solution while gently stirring. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid potential denaturation of protein targets.

  • Incubation: Incubate the reaction mixture at 4°C for a predetermined set of time points (e.g., 1, 2, 4, and 8 hours).

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as glycine or Tris, to consume any unreacted MSEC-NPC.

  • Analysis: Analyze the reaction mixture at each time point by HPLC to determine the extent of product formation and MSEC-NPC hydrolysis.

Data Summary Table: Effect of Temperature on MSEC-NPC Hydrolysis
Temperature (°C)pHHalf-life of Activated Ester (approx.)
47.5Several hours
257.5Significantly shorter than at 4°C

Note: The exact half-life will depend on the specific buffer and other reaction components.

Problem 2: The desired product is not formed, and I only see the hydrolyzed reagent and starting material.

Root Cause Analysis:

This issue can arise from several factors beyond simple hydrolysis, including problems with the starting materials or the reaction setup.

Solutions and Protocols:

  • Verify Reagent Quality: Ensure that the MSEC-NPC has been stored correctly and is not from an old or potentially degraded batch. Its purity can be checked via techniques like NMR or mass spectrometry.

  • Confirm Nucleophile Reactivity: Verify that the amine on your target molecule is accessible and nucleophilic. Steric hindrance around the amine can significantly reduce its reactivity.[4] For protein targets, ensure that the protein is correctly folded and that the target amines (e.g., lysine side chains) are exposed to the solvent.

  • Molar Ratio Optimization: Increase the molar excess of MSEC-NPC relative to the target molecule. A higher concentration of the reagent can help to drive the reaction towards product formation, outcompeting the hydrolysis reaction. A 5- to 20-fold molar excess of the activated ester is a common starting point.[1]

Workflow Diagram: Troubleshooting Reaction Failure

G start Reaction Failure: No Product Formation check_hydrolysis Assess MSEC-NPC Hydrolysis (e.g., via HPLC) start->check_hydrolysis hydrolysis_high High Hydrolysis Detected check_hydrolysis->hydrolysis_high Yes hydrolysis_low Low/No Hydrolysis Detected check_hydrolysis->hydrolysis_low No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Adjust pH (7.2-8.0) - Change Buffer hydrolysis_high->optimize_conditions check_reagents Verify Reagent Quality: - MSEC-NPC Purity - Target Molecule Integrity hydrolysis_low->check_reagents successful_reaction Successful Reaction optimize_conditions->successful_reaction reagents_ok Reagents are OK check_reagents->reagents_ok reagents_bad Reagents are Degraded check_reagents->reagents_bad optimize_ratio Optimize Molar Ratio: Increase MSEC-NPC Excess reagents_ok->optimize_ratio replace_reagents Replace Reagents reagents_bad->replace_reagents check_accessibility Assess Nucleophile Accessibility: - Steric Hindrance? - Protein Folding? optimize_ratio->check_accessibility check_accessibility->successful_reaction

Caption: A logical workflow for troubleshooting failed MSEC-NPC reactions.

Problem 3: I am observing the formation of an unexpected side product.

Root Cause Analysis:

While hydrolysis is the primary side reaction, other side products can form depending on the nature of your target molecule and the reaction conditions. For example, if your target molecule contains other nucleophilic groups (e.g., thiols, hydroxyls), these may also react with MSEC-NPC, leading to a mixture of products.

Solutions and Protocols:

  • Protecting Groups: If your target molecule has multiple reactive sites, consider using protecting groups to block the sites you do not want to react. This will improve the specificity of the reaction.

  • pH Control for Selectivity: The reactivity of different nucleophiles is pH-dependent. For instance, thiols are generally more nucleophilic than amines at neutral pH. By carefully controlling the pH, you may be able to favor the reaction with the desired functional group.

  • Purification: Develop a robust purification strategy (e.g., preparative HPLC, column chromatography) to separate the desired product from any side products and unreacted starting materials.

Reaction Pathway Diagram: MSEC-NPC Reaction and Hydrolysis

G MSEC_NPC MSEC-NPC Desired_Product Desired Product (R-NH-CO-O-MSEC) MSEC_NPC->Desired_Product  + Target Amine (Desired Reaction) Hydrolysis_Product Hydrolysis Product (HO-MSEC + CO2) MSEC_NPC->Hydrolysis_Product  + Water (Hydrolysis) Target_Amine Target Molecule (R-NH2) pNP 4-Nitrophenol Water Water (H2O)

Caption: Competing reaction pathways for MSEC-NPC.

References

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Truong, N. P., et al. (2015). Squaric ester amides as hydrolysis-resistant functional groups for protein-conjugation of RAFT-derived polymers. Polymer Chemistry, 6(28), 5093-5103. Retrieved from [Link]

  • Karpenko, I. A., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology, 16(11), 2217-2225. Retrieved from [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]

  • Kumar, M. R., et al. (2017). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Organic Letters, 19(21), 5792-5795. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Alhifthi, A., & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved from [Link]

  • Vance, J. E. (2011). Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches. Current Opinion in Lipidology, 22(3), 214-219. Retrieved from [Link]

  • Gabbi, C., et al. (2021). Myelin Defects in Niemann–Pick Type C Disease: Mechanisms and Possible Therapeutic Perspectives. International Journal of Molecular Sciences, 22(16), 8883. Retrieved from [Link]

  • Vance, J. E. (2011). Function of the Niemann-Pick type C proteins and their bypass by cyclodextrin. Current Opinion in Lipidology, 22(3), 220-224. Retrieved from [Link]

  • Gordon, M. S., et al. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 28(1), 385. Retrieved from [Link]

  • Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(24), 9203-9209. Retrieved from [Link]

  • ResearchGate. (n.d.). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC-NPC) with Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 22, 2026

Welcome to the technical support guide for 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC-NPC). This document is designed for researchers, scientists, and drug development professionals who utilize MSEC-NPC for protein modification. As a potent acylating agent, MSEC-NPC is highly effective for labeling primary amines. However, its reactivity can also lead to unintended side reactions and experimental challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, troubleshoot, and resolve common issues, ensuring the integrity and reproducibility of your results.

Section 1: FAQs - Understanding the Fundamentals

This section addresses the core principles of MSEC-NPC chemistry and its interaction with proteins. A solid understanding of these fundamentals is the first step in preventing and diagnosing experimental problems.

Q1: What is the primary chemical reaction of MSEC-NPC with a protein?

A1: The primary reaction is a nucleophilic acyl substitution. MSEC-NPC is an activated carbonate. The electron-withdrawing 4-nitrophenyl group is an excellent leaving group, making the central carbonyl carbon highly electrophilic. This carbonyl is readily attacked by primary amines on a protein, principally the ε-amino group of lysine side chains and the α-amino group of the N-terminus. This reaction forms a stable carbamate linkage, covalently attaching the 2-(methylsulfonyl)ethyl moiety to the protein and releasing 4-nitrophenol.

Caption: MSEC-NPC acylates a primary amine on a protein.

Q2: What are the most common side reactions to be aware of?

A2: While primary amines are the main target, other nucleophilic amino acid side chains can react with MSEC-NPC, especially under non-optimal conditions. These side reactions lead to a heterogeneous product. The most significant competing reactions are:

  • Hydrolysis: MSEC-NPC readily reacts with water, especially at neutral to high pH, to form an unstable carbonic acid derivative that decomposes, consuming the reagent. This is often the primary cause of low labeling efficiency.[1][2][3]

  • Modification of Tyrosine: The hydroxyl group of tyrosine can be acylated.

  • Modification of Serine and Threonine: The hydroxyl groups of serine and threonine are also potential, though less reactive, nucleophiles.[4][5]

  • Modification of Cysteine: The thiol group of cysteine is a potent nucleophile in its thiolate form (S⁻) and can react to form a thiocarbamate linkage.

Caption: Key reactions competing with the desired labeling.

Q3: How does pH critically influence reaction specificity?

A3: pH is the single most important parameter for controlling the specificity of MSEC-NPC labeling. The reactivity of each nucleophilic group on a protein is dependent on its protonation state, which is governed by its pKa. A nucleophile must be deprotonated to react.

Amino Acid ResidueNucleophilic GroupTypical pKaReactive FormOptimal pH Range for Reaction
N-Terminus α-Amino~7.6 - 8.4R-NH₂> 8.0
Lysine ε-Amino~10.5R-NH₂> 9.0
Cysteine Thiol~8.3 - 8.6R-S⁻> 8.5
Tyrosine Phenolic Hydroxyl~10.1R-O⁻> 10
Water (Hydrolysis) Hydroxide Ion(pKw=14)OH⁻Rate increases significantly > 8.5

Causality: To selectively label lysine residues, a common strategy is to use a pH between 8.5 and 9.5. This pH is high enough to deprotonate a significant fraction of lysine's ε-amino group, making it nucleophilic, while still being low enough to keep the rate of reagent hydrolysis manageable.[6] At a lower pH (e.g., 7.5-8.5), you may favor modification of the N-terminus due to its lower pKa.[5] However, increasing the pH to maximize lysine reactivity also increases the rate of hydrolysis and the reactivity of other nucleophiles like cysteine and tyrosine, reducing specificity.[1][4][7]

Q4: My MSEC-NPC reagent seems inactive. What are the proper storage and handling procedures?

A4: MSEC-NPC is susceptible to hydrolysis from atmospheric moisture. Improper storage is a frequent cause of failed experiments.

  • Storage: Store the solid reagent at -20°C or below in a tightly sealed container with a desiccant. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Handling: Before opening, allow the container to warm completely to room temperature. This prevents condensation of moisture onto the cold solid.

  • Solution Preparation: Prepare stock solutions immediately before use. Dissolve the reagent in a high-quality, anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Do not use buffers containing primary amines (e.g., Tris), as they will react with the MSEC-NPC.[6]

  • Stock Solution Storage: Avoid storing stock solutions in organic solvents for extended periods, as they will degrade. If you must store them, aliquot into small, single-use volumes, seal tightly, and store at -80°C. Discard any unused portion of a thawed aliquot.

Q5: How can I monitor the progress of the reaction?

A5: The release of the 4-nitrophenolate anion upon reaction provides a convenient method for real-time monitoring. The deprotonated 4-nitrophenol has a distinct yellow color and a strong absorbance maximum around 400-413 nm.[1] By monitoring the increase in absorbance at this wavelength, you can track the overall rate of MSEC-NPC consumption (both from protein labeling and hydrolysis). This is an excellent tool for comparing reaction rates under different conditions (e.g., pH, temperature) but does not distinguish between desired labeling and hydrolysis.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Protein Modification
  • Symptom: Mass spectrometry (MS) analysis shows predominantly unmodified protein with little to no mass shift corresponding to the MSEC-adduct.

  • Potential Causes & Diagnostic Steps:

Probable CauseHow to DiagnoseRecommended Solution
Reagent Inactivation Run a hydrolysis assay (Protocol 3.3). Add a small amount of MSEC-NPC stock to a basic buffer (pH 9-10). A rapid and intense yellow color change indicates the reagent is active. No color change suggests complete degradation.Use a fresh, properly stored vial of MSEC-NPC. Prepare a new stock solution in anhydrous solvent.
Incorrect pH Verify the pH of your reaction buffer with a calibrated pH meter. Ensure the final pH is not lowered by the addition of protein or other components.Prepare fresh buffer. Adjust the pH to the optimal range (typically 8.5-9.5 for lysine labeling).
Insufficient Reagent The molar excess of MSEC-NPC over reactive sites is too low.Perform a titration experiment, systematically increasing the molar excess of MSEC-NPC (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio.
Steric Hindrance The target lysine or N-terminus is buried within the protein's tertiary structure and is inaccessible to the reagent.Perform the reaction under denaturing conditions (e.g., with urea or guanidinium chloride), if compatible with your protein and downstream application.
Buffer Interference The buffer contains competing nucleophiles (e.g., Tris, azide, glycine).Switch to a non-nucleophilic buffer system, such as phosphate, borate, or HEPES, at the desired pH.
  • Troubleshooting Workflow:

Troubleshooting_Low_Modification Start Symptom: Low or No Modification CheckReagent Is MSEC-NPC reagent active? (Protocol 3.3) Start->CheckReagent CheckpH Is reaction pH correct? (8.5 - 9.5 for Lys) CheckReagent->CheckpH Yes Sol_Reagent Solution: Use fresh reagent. CheckReagent->Sol_Reagent No CheckRatio Is MSEC:Protein ratio sufficient? (e.g., >10:1) CheckpH->CheckRatio Yes Sol_pH Solution: Adjust/remake buffer. CheckpH->Sol_pH No CheckBuffer Is buffer non-nucleophilic? (e.g., PBS, Borate) CheckRatio->CheckBuffer Yes Sol_Ratio Solution: Increase MSEC-NPC excess. CheckRatio->Sol_Ratio No ConsiderStructure Is target site accessible? CheckBuffer->ConsiderStructure Yes Sol_Buffer Solution: Switch to inert buffer. CheckBuffer->Sol_Buffer No Sol_Structure Solution: Use denaturants (if possible). ConsiderStructure->Sol_Structure No

Caption: Decision tree for troubleshooting low labeling efficiency.

Problem 2: Non-Specific or Multiple Modifications
  • Symptom: Intact mass analysis shows multiple additions. Peptide mapping by LC-MS/MS reveals modifications on residues other than lysine (e.g., Tyr, Ser) or modification of many different lysine residues when only one was desired.

  • Potential Causes & Solutions:

Probable CauseCausality ExplanationRecommended Solution
pH is Too High At pH > 9.5, reagent hydrolysis accelerates, but so does the deprotonation and reactivity of less nucleophilic side chains like tyrosine (pKa ~10.1) and cysteine (pKa ~8.5). This compromises specificity.[4][5][8]Lower the reaction pH to 8.5-9.0 to favor modification of the more nucleophilic primary amines while reducing the reactivity of other side chains.
Excess Reagent A very high molar excess of MSEC-NPC can overcome the lower reactivity of secondary sites, forcing modification onto less favorable residues.Reduce the molar excess of MSEC-NPC. Perform a titration to find the lowest ratio that provides acceptable labeling of the target site.
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the slow accumulation of modifications at less reactive sites after the primary sites have been saturated.Shorten the reaction time. Monitor the reaction progress (e.g., by LC-MS) at different time points (e.g., 15, 30, 60, 120 min) to determine the optimal duration.
Problem 3: Protein Precipitation/Aggregation During Labeling
  • Symptom: The reaction mixture becomes cloudy or a visible precipitate forms during or after the addition of MSEC-NPC.

  • Potential Causes & Solutions:

Probable CauseCausality ExplanationRecommended Solution
Organic Co-solvent The addition of MSEC-NPC dissolved in DMSO or DMF increases the organic solvent concentration, which can destabilize some proteins and cause them to precipitate.Minimize the volume of organic solvent by using a more concentrated MSEC-NPC stock. Add the stock slowly to the protein solution while gently vortexing.
pH-Induced Instability The optimal pH for labeling (8.5-9.5) may be far from the protein's pH of maximum stability, leading to unfolding and aggregation.Perform a pH stability screen for your protein beforehand. If the labeling pH causes instability, consider including stabilizing excipients in the buffer, such as 5% glycerol, 50-100 mM L-arginine, or non-ionic detergents.
Modification-Induced Changes Covalent modification can alter the protein's surface charge and hydrophobicity, leading to a loss of solubility.This is an intrinsic property of the modified protein. Try to mitigate it by including solubility-enhancing excipients (as above) in both the reaction and final storage buffers.

Section 3: Essential Protocols & Methodologies

These validated protocols provide a starting point for your experiments and analysis.

Protocol 3.1: General Protocol for MSEC-NPC Labeling of Proteins
  • Protein Preparation:

    • Buffer exchange the purified protein into a non-nucleophilic buffer (e.g., 100 mM sodium phosphate or sodium borate, 150 mM NaCl, pH 8.5).

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Allow the vial of MSEC-NPC to warm to room temperature before opening.

    • Prepare a fresh 100 mM stock solution of MSEC-NPC in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the volume of MSEC-NPC stock needed for a 10-fold molar excess over the protein.

    • While gently vortexing the protein solution, add the calculated volume of MSEC-NPC stock in a dropwise manner.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench any remaining MSEC-NPC by adding a small molecule amine (e.g., glycine or Tris) to a final concentration of 50-100 mM.

    • Immediately remove unreacted reagent and byproducts (4-nitrophenol) by size-exclusion chromatography (desalting column) or dialysis into the desired final storage buffer.

  • Validation:

    • Analyze the purified, modified protein by mass spectrometry to confirm the degree of labeling (see Protocol 3.2).

Protocol 3.2: Confirming Modification via Mass Spectrometry

Mass spectrometry is essential for verifying the outcome of the labeling reaction.[9][10][11]

  • Intact Mass Analysis (LC-MS):

    • Dilute a small aliquot of the labeled and purified protein to ~0.1 mg/mL in water with 0.1% formic acid.

    • Inject onto a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectrum to obtain the intact mass.

    • Expected Result: An increase in mass corresponding to the addition of one or more 2-(methylsulfonyl)ethyl carbamate moieties (Mass Shift = +149.02 Da per modification).

  • Peptide Mapping (LC-MS/MS):

    • Denature, reduce, and alkylate the modified protein using a standard proteomics workflow.

    • Digest the protein into peptides using an enzyme like trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the resulting MS/MS data against the protein's sequence, specifying a variable modification of +149.02 Da on lysine (K) and the N-terminus.

    • Expected Result: Identification of specific peptides containing the modification, confirming the exact site(s) of labeling.[12][13]

Protocol 3.3: Assessing Reagent Viability via Hydrolysis Assay

This quick colorimetric test confirms if your MSEC-NPC is active before committing your valuable protein to a reaction.

  • Prepare 1 mL of a basic, non-nucleophilic buffer (e.g., 100 mM sodium carbonate, pH 10) in a spectrophotometer cuvette.

  • Prepare a 10 mM stock of MSEC-NPC in anhydrous DMSO.

  • Place the cuvette in a spectrophotometer and zero the absorbance at 405 nm.

  • Add 10 µL of the MSEC-NPC stock to the cuvette, mix quickly, and immediately begin monitoring the absorbance at 405 nm for 2-5 minutes.

  • Expected Result: A rapid, strong increase in absorbance indicates active MSEC-NPC is hydrolyzing and releasing 4-nitrophenolate. A flat or very slow-rising baseline suggests the reagent has already degraded.[1]

References

  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. [Link]

  • Chalk, R. (2017). Mass Spectrometric Analysis of Proteins. Methods in Molecular Biology. [Link]

  • Silva, A., Vitorino, R., & Domingues, M. R. M. (n.d.). Post-translational Modifications and Mass Spectrometry Detection. Aston Publications. [Link]

  • Various Authors. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. [Link]

  • Borchers, C. H., Thaler, C. D., & Tomer, K. B. (2009). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Boyd, J. L., et al. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]

  • Bernardes, G. J., & van der Veken, P. (2016). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate. [Link]

  • Wallace, N., et al. (2017). Hydrolysis of 4-nitrophenyl esters and pH optimum. ResearchGate. [Link]

  • Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Chou, C., et al. (2016). Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function. ACS Chemical Biology. [Link]

  • Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [Link]

  • Riechmann, L., & Kasche, V. (1986). Reaction mechanism, specificity and pH-dependence of peptide synthesis catalyzed by the metalloproteinase thermolysin. Biochimica et Biophysica Acta. [Link]

  • van der Wijk, K. F. (2021). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen Research Portal. [Link]

  • Di Matteo, A., et al. (2016). Structural and dynamical characterization of the pH-dependence of the pectin methylesterase–pectin methylesterase inhibitor complex. The Journal of Biological Chemistry. [Link]

  • Valley, M. P., et al. (2019). Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase. The Journal of Biological Chemistry. [Link]

  • Stegman, C. M., et al. (2016). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology. [Link]

  • Golemi, D., et al. (2000). Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases. Proceedings of the National Academy of Sciences. [Link]

  • Brocklehurst, K. (1979). The pH-dependence of second-order rate constants of enzyme modification may provide free-reactant pKa values. Biochemical Journal. [Link]

  • Sadana, A. (1989). pH-Dependent enzyme deactivation models. Biotechnology and Bioengineering. [Link]

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MSEC Protecting Group: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of complex organic synthesis, particularly in the development of peptides and other pharmaceuticals, the strategic use of protecting groups is a cornerstone of success. The 2-(Methylsulfonyl)ethyl carbamate (MSEC) group, first introduced by Tesser and Balvert-Geers, stands out as a highly versatile amino-protecting group.[1] Its unique combination of extreme stability in acidic conditions and high lability in the presence of bases offers a distinct advantage in orthogonal synthesis strategies, especially when working with acid-sensitive moieties.[1]

This technical support center is designed for researchers, chemists, and drug development professionals who are utilizing or considering the MSEC protecting group. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and optimized protocols to enhance the efficiency of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the MSEC protecting group and what are its primary advantages?

The MSEC (2-(Methylsulfonyl)ethyl carbamate) group is an amino-protecting group renowned for its unique stability and cleavage characteristics. Its primary advantages include:

  • Extreme Acid Stability: The MSEC group is highly resistant to cleavage under strong acidic conditions (e.g., TFA, HF, concentrated HCl), making it an excellent choice for syntheses involving acid-labile protecting groups like Boc (tert-Butoxycarbonyl).[1]

  • High Base Lability: It is rapidly cleaved under mild to strong basic conditions, often within seconds using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).[1]

  • Orthogonality: Its cleavage conditions are orthogonal to those of many common protecting groups. It is stable during the removal of acid-labile groups (e.g., Boc) and during catalytic hydrogenolysis used to cleave groups like Cbz (Carboxybenzyl).[1]

  • Increased Polarity: The presence of the sulfonyl moiety increases the polarity of the protected molecule, which can enhance solubility in polar solvents, including water.[1]

  • Good Crystallizing Properties: MSEC-protected amino acids and peptides often exhibit good crystallinity, which can facilitate purification.[1]

Q2: How is the MSEC group removed? What is the underlying mechanism?

The MSEC group is removed via a base-induced β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the carbon atom alpha to the sulfonyl group. This is the rate-determining step. The resulting carbanion rapidly eliminates to form methyl vinyl sulfone and a carbamate anion, which then decarboxylates to release the free amine.

Below is a diagram illustrating the cleavage mechanism:

Caption: Base-induced β-elimination mechanism for MSEC deprotection.

Q3: Is the MSEC group compatible with standard solid-phase peptide synthesis (SPPS)?

Yes, the MSEC group is compatible with SPPS. Its stability to trifluoroacetic acid (TFA) makes it particularly well-suited for Boc-based SPPS strategies. In this approach, the temporary Nα-Boc group is removed with TFA at each cycle, while the MSEC-protected side chains remain intact. The final deprotection of MSEC groups can then be performed after cleavage from the resin.

However, the high base lability of MSEC means it is not compatible with the standard Fmoc-SPPS strategy, as the piperidine solution used for Fmoc removal would prematurely cleave the MSEC group.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish MSEC Deprotection

You've completed your synthesis and are attempting to remove the MSEC group, but analysis (e.g., HPLC, Mass Spectrometry) shows a significant amount of starting material remaining.

Potential Cause Recommended Solution & Explanation
Insufficient Base Strength or Concentration The rate of the initial proton abstraction is highly dependent on the strength and concentration of the base. For rapid and complete cleavage, a 1.0 N solution of a strong base like NaOH or sodium methoxide (NaOCH₃) is recommended, which can achieve deprotection in as little as 5 seconds.[1] If using a weaker base (e.g., triethylamine, DIPEA), the reaction will be significantly slower or may not proceed to completion. Action: Switch to a stronger base (NaOH, KOH, NaOCH₃) and ensure the concentration is adequate (0.5 N to 1.0 N).
Poor Solubility of the Substrate If your protected peptide or molecule has poor solubility in the reaction medium, the base may not have efficient access to the MSEC group. This can be particularly problematic for large, hydrophobic peptides. Action: Ensure your substrate is fully dissolved. MSEC deprotection is often performed in a mixture of polar organic solvents and aqueous base (e.g., dioxane/water, methanol/water). Consider adding a co-solvent like DMF or NMP to improve solubility before adding the base.
Low Reaction Temperature While the deprotection is typically fast at room temperature, lower temperatures can slow down the kinetics of the initial proton abstraction step. Action: Ensure the reaction is performed at room temperature (20-25 °C). If solubility is an issue at room temperature, gentle warming (e.g., to 30-40 °C) can be attempted, but monitor for potential side reactions.
Steric Hindrance In rare cases, the MSEC group may be located in a sterically congested part of the molecule, hindering the approach of the base. Action: Increase the reaction time. While cleavage is often rapid, allowing the reaction to proceed for a longer duration (e.g., 30-60 minutes) may be necessary for sterically hindered substrates. You can monitor the reaction progress by TLC or HPLC.
Issue 2: Substrate Degradation During Deprotection

You observe complete removal of the MSEC group, but also the formation of significant impurities or degradation of your target molecule.

Potential Cause Recommended Solution & Explanation
Presence of Base-Labile Functional Groups Your molecule may contain other functional groups that are sensitive to the strong basic conditions required for MSEC removal. Esters, for example, can be hydrolyzed. Action: If possible, use milder basic conditions. Try a lower concentration of NaOH (e.g., 0.1 N) and monitor the reaction carefully over time to find a balance between MSEC cleavage and substrate degradation. Alternatively, consider using a non-hydrolytic base if applicable to your substrate.
Side Reaction with Methyl Vinyl Sulfone The byproduct of the elimination, methyl vinyl sulfone, is a reactive Michael acceptor. It can potentially react with nucleophilic groups (e.g., free thiols from cysteine) on your deprotected molecule. Action: This is less common as the deprotection is usually very fast, but if suspected, you can add a scavenger to the reaction mixture. A small amount of a nucleophilic thiol like β-mercaptoethanol can trap the methyl vinyl sulfone as it is formed.
Racemization For chiral centers adjacent to acidic protons, strong basic conditions can potentially lead to epimerization. Action: Use the mildest conditions that are effective for MSEC removal. Minimize reaction time and temperature. Deprotection at 0 °C with a strong base may help mitigate this issue.

Experimental Protocols

Protocol 1: General Procedure for MSEC Protection of a Primary Amine

This protocol describes a general method for the protection of an amino acid or other primary amine using 2-(Methylsulfonyl)ethyl chloroformate (MSEC-Cl).

Materials:

  • Amino acid or primary amine substrate

  • 2-(Methylsulfonyl)ethyl chloroformate (MSEC-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Solvent: Dioxane/Water or THF/Water mixture

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of MSEC-Cl (1.1 equivalents) in dioxane dropwise to the cooled mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Acidify the reaction mixture to pH 2-3 with 1 N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the MSEC-protected product.

Protocol 2: Optimized Procedure for Rapid MSEC Deprotection

This protocol is optimized for fast and efficient removal of the MSEC group.

Materials:

  • MSEC-protected substrate

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • Solvent: Dioxane or Methanol

  • Dowex 50 (H⁺ form) resin or 1 N HCl for neutralization

Procedure:

  • Dissolve the MSEC-protected substrate in a minimal amount of dioxane or methanol.

  • To the stirred solution, add an equal volume of 1.0 N aqueous NaOH.

  • Stir vigorously. The deprotection is often complete within 5-30 seconds.[1] Monitor the reaction by TLC or by quenching aliquots in an acidic solution for LC-MS analysis.

  • Once the reaction is complete, neutralize the solution. This can be done by either:

    • Adding Dowex 50 (H⁺ form) resin until the pH is neutral, then filtering.

    • Carefully adding 1 N HCl to neutralize the excess base.

  • The deprotected product can then be isolated by extraction or lyophilization, depending on its properties.

Data Summary & Comparison

The following table summarizes the key properties and compatibilities of the MSEC protecting group in comparison to the more common Fmoc and Boc groups.

FeatureMSEC (2-(Methylsulfonyl)ethyl carbamate)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Cleavage Condition Strong Base (e.g., 1.0 N NaOH)Weak Base (e.g., 20% Piperidine in DMF)Strong Acid (e.g., TFA)
Mechanism β-Eliminationβ-EliminationAcid-catalyzed hydrolysis
Stability to Acid Excellent (Stable to TFA, HF, conc. HCl)[1]Excellent Labile
Stability to Base Highly Labile [1]Labile Excellent
Stability to Hydrogenolysis Stable [1]Stable Stable
Orthogonal To Boc, CbzBoc, Cbz, Trt (acid-labile side chains)Fmoc, Cbz
Primary Application Boc-based SPPS, solution-phase synthesis where acid stability is required.Fmoc-based SPPS.Boc-based SPPS, solution-phase synthesis.

Logical Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting incomplete MSEC deprotection.

Troubleshooting_Workflow start Start: Incomplete MSEC Deprotection Observed check_base Is the base a strong hydroxide or alkoxide (e.g., NaOH, NaOCH₃) at ~1.0 N? start->check_base use_strong_base Action: Switch to 1.0 N NaOH or NaOCH₃. check_base->use_strong_base No check_solubility Is the substrate fully dissolved in the reaction mixture? check_base->check_solubility Yes use_strong_base->check_solubility add_cosolvent Action: Add a co-solvent (e.g., DMF, NMP) to improve solubility. check_solubility->add_cosolvent No check_time_temp Is the reaction time sufficient (>5 min) and at room temp? check_solubility->check_time_temp Yes add_cosolvent->check_time_temp increase_time Action: Increase reaction time to 30-60 min and monitor progress. check_time_temp->increase_time No re_evaluate Re-evaluate. Consider steric hindrance or substrate stability issues. check_time_temp->re_evaluate Yes increase_time->re_evaluate end_success Success: Deprotection Complete re_evaluate->end_success If successful

Sources

Removing unreacted MSEC reagent from a protein sample

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Successful Protein Labeling and Purification

Welcome to the technical support center for the MSEC (N-Maleimido-S-acetyl(thio)ethyl) reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but to also explain the scientific principles behind our recommendations, ensuring your experiments are both successful and reproducible.

Understanding the MSEC Reaction

MSEC is a sulfhydryl-reactive labeling reagent. The maleimide group at one end of the MSEC molecule reacts specifically with free sulfhydryl groups (-SH), most commonly found on cysteine residues of proteins. This reaction forms a stable thioether bond. The other end of the MSEC molecule contains a protected acetylated thiol group. This guide will focus on the critical step of removing unreacted MSEC reagent after the labeling reaction is complete.

The MSEC Labeling and Quenching Process

The labeling of a protein with MSEC involves the reaction of the maleimide group with a cysteine residue on the protein. It is crucial to stop the reaction by quenching any unreacted MSEC to prevent non-specific labeling during subsequent purification steps.[1][2]

MSEC_Reaction_Quenching cluster_reaction Labeling Reaction cluster_quenching Quenching Step Protein_SH Protein-SH Labeled_Protein Labeled Protein Protein_SH->Labeled_Protein reacts with MSEC MSEC Reagent MSEC->Labeled_Protein Unreacted_MSEC Unreacted MSEC MSEC->Unreacted_MSEC excess Quenched_MSEC Quenched MSEC Unreacted_MSEC->Quenched_MSEC reacts with Quenching_Agent Quenching Agent (e.g., Cysteine) Quenching_Agent->Quenched_MSEC

Caption: Workflow of MSEC labeling and quenching.

Troubleshooting Guide

This section addresses specific issues you may encounter when removing unreacted MSEC reagent from your protein sample.

Q1: I see precipitation in my protein sample after the labeling reaction. What should I do?

A1: Protein precipitation after labeling can be caused by several factors.[3] Here’s a systematic approach to troubleshoot this issue:

  • Over-labeling: The addition of too many MSEC molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4] Try reducing the molar excess of the MSEC reagent in your reaction. A 10-20x molar excess is a common starting point.[5]

  • Organic Solvent Concentration: MSEC is often dissolved in an organic solvent like DMSO or DMF.[6] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed levels that could denature your protein, ideally not more than 10%.[5]

  • Buffer Conditions: The pH of the reaction buffer is critical. The maleimide reaction is most specific for sulfhydryls at a pH of 6.5-7.5.[7] At pH values above 8.5, maleimides can react with primary amines, and the maleimide group itself can hydrolyze.[7] Also, ensure your buffer does not contain any thiol-containing reagents like DTT or beta-mercaptoethanol, as these will compete with your protein for reaction with MSEC.[7]

  • Protein Concentration: High protein concentrations can sometimes lead to aggregation, especially after modification.[8] Consider performing the labeling reaction at a lower protein concentration.

Q2: My protein activity is significantly reduced after labeling and purification. What could be the cause?

A2: A loss of protein activity can be due to the labeling itself or the purification process.

  • Labeling of Critical Cysteines: If the cysteine residue you are targeting is in or near the active site of your protein, the addition of the MSEC reagent could sterically hinder its function. If you have multiple cysteines, consider site-directed mutagenesis to remove non-essential cysteines.

  • Harsh Purification Conditions: Some purification methods can be harsh on sensitive proteins.

    • Size-Exclusion Chromatography (SEC): This is generally a gentle method as it separates molecules based on size under native conditions.[9][10]

    • Dialysis: This is also a very gentle method but can be time-consuming.[1]

    • Tangential Flow Filtration (TFF): While efficient, the shear forces in TFF systems can sometimes damage sensitive proteins.[11] Optimizing the cross-flow rate and transmembrane pressure is crucial.[12][13]

Q3: I'm not sure which method to use to remove the unreacted MSEC. Can you provide a comparison?

A3: The best method for removing unreacted MSEC depends on your sample volume, protein stability, and the required final concentration.

Method Principle Advantages Disadvantages Best For
Dialysis Passive diffusion across a semi-permeable membrane.[14][15][16]Gentle, simple setup, good for buffer exchange.[17]Time-consuming, potential for sample dilution and protein loss.[15][17]Small to medium sample volumes, sensitive proteins.
Size-Exclusion Chromatography (SEC) / Desalting Separation of molecules based on size.[9][10][18]Fast, high resolution, can also remove aggregates.[19]Can lead to sample dilution, potential for protein adsorption to the resin.[18]Small to large sample volumes, when speed is important.
Tangential Flow Filtration (TFF) Convective removal of small molecules through a membrane while the protein is retained.[12][20][21]Fast, scalable, can concentrate the sample simultaneously.[13]Can cause shear stress on proteins, potential for membrane fouling.[11]Large sample volumes, process-scale applications.

Frequently Asked Questions (FAQs)

Reaction and Quenching
  • What is the optimal pH for the MSEC reaction? The optimal pH for the reaction of maleimides with sulfhydryls is between 6.5 and 7.5 for maximum specificity.[7]

  • Can I use DTT or beta-mercaptoethanol in my reaction buffer? No, these reducing agents contain free thiols and will compete with your protein for reaction with the MSEC reagent.[7] If you need to reduce disulfide bonds prior to labeling, the reducing agent must be removed before adding MSEC.[7] TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent and does not need to be removed before the maleimide reaction.[7]

  • How do I quench the reaction? Excess maleimide reagent can be quenched by adding a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, to the reaction mixture.[2][7]

Purification
  • For dialysis, what Molecular Weight Cut-Off (MWCO) should I use? Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein to ensure its retention.[22] A common rule of thumb is to use a membrane with an MWCO that is at least 3-6 times smaller than your protein's molecular weight.[13]

  • In SEC, how do I choose the right resin? Select a resin with a fractionation range that is appropriate for separating your protein from the small MSEC reagent.[23] For removing small molecules, a resin with a low molecular weight exclusion limit (e.g., Sephadex G-25) is suitable.[23]

  • What are the key parameters to optimize in TFF? The two main parameters to optimize are the transmembrane pressure (TMP) and the cross-flow rate.[12][13] These will affect the filtration rate and the potential for protein denaturation due to shear stress.

Experimental Protocols

Protocol 1: Quenching the MSEC Reaction
  • After the desired reaction time, add a final concentration of 1-10 mM of a quenching reagent (e.g., L-cysteine or beta-mercaptoethanol) to the reaction mixture.[2]

  • Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

  • Proceed immediately to a purification method to remove the quenched MSEC and the quenching reagent.

Protocol 2: Removal of Unreacted MSEC by Dialysis

Dialysis_Workflow start Quenched Reaction Mixture prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample dialyze1 Dialyze against 200-500x volume of buffer (2h, RT) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Dialyze (2h, RT) change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze3 Dialyze (overnight, 4°C) change_buffer2->dialyze3 recover Recover Purified Protein Sample dialyze3->recover

Caption: Dialysis workflow for MSEC removal.

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.[15][22]

  • Load the Sample: Carefully load your quenched protein sample into the prepared dialysis tubing or cassette.[15]

  • First Dialysis Step: Place the sealed tubing/cassette in a beaker containing a large volume of the desired final buffer (at least 200-500 times the sample volume).[1][14] Stir the buffer gently on a magnetic stir plate at room temperature for 1-2 hours.[14]

  • Buffer Change 1: Discard the dialysis buffer and replace it with fresh buffer.

  • Second Dialysis Step: Continue to dialyze for another 1-2 hours at room temperature.[14]

  • Buffer Change 2: Change the dialysis buffer again.

  • Final Dialysis Step: Transfer the dialysis setup to 4°C and dialyze overnight.[14][16]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette and recover your purified protein sample.[15]

Protocol 3: Removal of Unreacted MSEC by Size-Exclusion Chromatography (SEC)

SEC_Workflow start Quenched Reaction Mixture equilibrate Equilibrate SEC Column with Final Buffer start->equilibrate load_sample Load Sample onto Column equilibrate->load_sample elute Elute with Final Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV Absorbance) collect->analyze pool Pool Protein-Containing Fractions analyze->pool end Purified Protein pool->end

Caption: SEC workflow for MSEC removal.

  • Column Selection: Choose a desalting column (e.g., packed with Sephadex G-25) with an appropriate bed volume for your sample size.[23]

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of your desired final buffer.

  • Sample Application: Apply your quenched protein sample to the top of the column.

  • Elution: Elute the sample with the equilibration buffer. Your larger protein will travel through the column faster and elute first, while the smaller unreacted MSEC and quenching reagent will be retained in the pores of the resin and elute later.[9]

  • Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.

  • Pooling: Pool the fractions containing your purified protein.

Protocol 4: Removal of Unreacted MSEC by Tangential Flow Filtration (TFF)

TFF_Workflow start Quenched Reaction Mixture setup Set up TFF System with Appropriate MWCO Membrane start->setup load Load Sample into Reservoir setup->load diafilter Perform Diafiltration (Buffer Exchange) load->diafilter concentrate Concentrate Sample (Optional) diafilter->concentrate recover Recover Purified, Concentrated Protein concentrate->recover

Caption: TFF workflow for MSEC removal.

  • System Preparation: Select a TFF membrane with an appropriate MWCO (at least 3-6 times smaller than your protein's molecular weight).[13] Prepare and equilibrate the TFF system with your desired final buffer according to the manufacturer's instructions.[1]

  • Sample Loading: Load your quenched protein sample into the system's reservoir.[1]

  • Diafiltration (Buffer Exchange): Begin recirculating the sample over the membrane while adding the final buffer to the reservoir at the same rate that permeate is being removed. This process, known as diafiltration, washes out the small molecules.[1] Perform at least 5-10 diavolumes for efficient removal.[1]

  • Concentration (Optional): After diafiltration, you can concentrate your sample to the desired final volume by continuing to recirculate the sample without adding more buffer.[1]

  • Sample Recovery: Recover your purified and concentrated protein from the system.[1]

References

  • Biochem Lab Protein Dialysis Protocol F21 - Sandiego. (n.d.). Retrieved from [Link]

  • Dialysis. (n.d.). In Current Protocols in Protein Science. Retrieved from [Link]

  • Fekete, S., Beck, A., Veuthey, J. L., & Guillarme, D. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161–173.
  • MtoZ Biolabs. (n.d.). Size-Exclusion Chromatography Protein Purification. Retrieved from [Link]

  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]

  • van Reis, R., & Zydney, A. L. (2001). Troubleshooting tangential flow filtration. Biotechnology and Bioengineering, 73(3), 193-200.
  • ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling? Retrieved from [Link]

  • Sartorius. (n.d.). Laboratory Ultrafiltration Troubleshooting Guide. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. Retrieved from [Link]

  • Kantner, T., Alkhawaja, B., & Watts, A. G. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega, 2(9), 5644–5650.
  • Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • Ojida, A., & Hamachi, I. (2008). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Molecules, 13(8), 1731–1751.
  • Rauniyar, N. (2015). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of Proteome Research, 14(1), 4–16.
  • Lapek, J. D., Jr, Greninger, P., Morris, R., Amzallag, A., Pruteanu-Malinici, I., Benes, C. H., & Haas, W. (2017). mTMT: An Alternative, Nonisobaric, Tandem Mass Tag Allowing for Precursor-Based Quantification. Analytical Chemistry, 89(12), 6667–6674.
  • Bio-Rad. (n.d.). Removal of Interfering Substances. Retrieved from [Link]

  • Scholten, A., Heck, A. J. R., & Mohammed, S. (2013). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Functional Proteomics (pp. 1-21). Humana Press.
  • Hampton, M. B., & Kettle, A. J. (2004). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... Methods in Molecular Biology, 233, 245-251.
  • Brinkerhoff, H., Kang, A. S., & Aksimentiev, A. (2020). Beyond mass spectrometry, the next step in proteomics. Expert Review of Proteomics, 17(1), 1–13.
  • Yoshida, Y., Nagakane, K., Fukuda, R., Nakayama, Y., Okazaki, M., Shintani, H., ... & Van Meerbeek, B. (2004). Hydrolytic stability of methacrylamide in acidic aqueous solution. Journal of Dental Research, 83(11), 850–854.
  • Uttamapinant, C., Howe, J. D., Lang, K., & Ting, A. Y. (2015). Labeling proteins on live mammalian cells using click chemistry.
  • ResearchGate. (2013, May 2). How to clear protein solution and not lose all activity? Retrieved from [Link]

Sources

MSEC Labeling Technical Support Center: A Guide to Buffer Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Maleimide-based Size-Exclusion Chromatography (MSEC) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your MSEC labeling experiments. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to MSEC Labeling Challenges

Maleimide chemistry is a cornerstone of bioconjugation, prized for its high reactivity and specificity towards thiol groups on cysteine residues. However, the success of MSEC labeling is critically dependent on the stability of the maleimide reagent and the protein in the chosen buffer system. Instability can lead to a cascade of issues, from low labeling efficiency to protein aggregation, compromising your experimental outcomes. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during MSEC labeling, providing a systematic approach to identifying the cause and implementing a solution.

Issue 1: Low or No Labeling Efficiency

You've performed the labeling reaction, but analysis (e.g., by SDS-PAGE, mass spectrometry) shows a low yield of the desired conjugate.

Potential Causes & Solutions:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it unreactive towards thiols.[1][2][3] This is a primary cause of failed labeling reactions.

    • Solution: Always prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4][5] Avoid storing maleimides in aqueous buffers.[2][6] If you suspect your maleimide reagent has degraded, use a fresh vial.

  • Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds (either intramolecularly or intermolecularly), which are unreactive with maleimides.

    • Solution: Reduce the disulfide bonds prior to labeling. The recommended reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) because it is highly effective and does not contain a thiol group that would compete with your protein for the maleimide reagent.[4][5] Use a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4] If you must use DTT or β-mercaptoethanol, it is crucial to remove the excess reducing agent before adding the maleimide, for example, by using a desalting column.

  • Incorrect pH: The maleimide-thiol reaction is highly pH-dependent.[1][2]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][4][7] Below pH 6.5, the reaction rate is significantly slower, while above pH 7.5, maleimide hydrolysis and off-target reactions with amines (e.g., lysine residues) become more prevalent.[1][2][7]

  • Presence of Competing Thiols or Amines in the Buffer: Some buffer components can interfere with the labeling reaction.

    • Solution: Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[4][7] While the reaction with amines is slower, it's best to avoid primary amine-containing buffers (like Tris) if you are working at the higher end of the pH range or if your protein has a high surface accessibility of lysine residues.[1][2] Phosphate-buffered saline (PBS) and HEPES are generally safe choices.[4][5]

Issue 2: Protein Precipitation During or After Labeling

Your protein, which was soluble initially, precipitates out of solution during the labeling reaction or subsequent purification steps.

Potential Causes & Solutions:

  • Change in Buffer Conditions: The addition of the maleimide reagent, often dissolved in an organic solvent like DMSO, can alter the final buffer composition and lead to protein precipitation.

    • Solution: Minimize the volume of the organic solvent added to the protein solution; a final concentration of 10% (v/v) or less is generally recommended.[2] If your protein is particularly sensitive, consider using a water-soluble maleimide reagent if available.

  • Protein Instability at the Labeling pH: While the optimal pH for the maleimide-thiol reaction is 6.5-7.5, your specific protein may have lower stability in this range.

    • Solution: If you suspect pH-induced instability, you can perform the labeling reaction at a slightly lower pH (e.g., 6.5) and for a longer duration to compensate for the slower reaction rate. It is also advisable to conduct the reaction at a lower temperature (e.g., 4°C) to enhance protein stability, though this will also slow down the labeling reaction.

  • Conformational Changes Upon Labeling: The addition of a label, especially a bulky one, can induce conformational changes in the protein that may lead to aggregation.

    • Solution: Try using a linker with a different length or chemical property (e.g., a PEG linker) to distance the label from the protein surface.[7] Optimizing the molar ratio of the maleimide reagent to the protein can also help to control the degree of labeling and potentially reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for MSEC labeling and why?

The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][4][7] This range represents a compromise between reaction efficiency and the stability of the maleimide group. Below pH 6.5, the thiol group is predominantly protonated and less nucleophilic, leading to a slower reaction rate.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which inactivates it.[1][2][3] Furthermore, at higher pH values, the maleimide can start to react with primary amines, such as the side chain of lysine, leading to a loss of specificity.[1][2][7]

Q2: Which buffers are recommended for MSEC labeling?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide labeling reactions.[4][5] However, it is crucial to ensure that the buffer is free of any extraneous thiol-containing compounds.[4][7] When using Tris buffer, it is advisable to work at the lower end of the optimal pH range (around 7.0) to minimize potential side reactions with the primary amine of the buffer itself.

Q3: How should I prepare and store my maleimide reagents?

Maleimide reagents should be stored as a dry powder at -20°C.[2] For use, it is highly recommended to prepare a fresh stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the labeling reaction.[4][5] Unused stock solutions in anhydrous DMSO can be stored at -20°C for up to a month, protected from light and moisture.[5] Never store maleimide reagents in aqueous buffers , as they will rapidly hydrolyze and become inactive.[2][6]

Q4: Can I use reducing agents like DTT or β-mercaptoethanol with MSEC labeling?

While DTT and β-mercaptoethanol are effective at reducing disulfide bonds, they both contain free thiol groups that will compete with your protein for reaction with the maleimide. Therefore, they must be completely removed from the protein solution before the maleimide reagent is added. This can be achieved through methods like dialysis or size-exclusion chromatography. A more convenient alternative is to use TCEP, a non-thiol-containing reducing agent that does not interfere with the maleimide-thiol reaction.[4][5]

Q5: How can I confirm that my protein has been successfully labeled?

Several methods can be used to verify successful labeling:

  • SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled protein can often be observed, especially with larger labels.

  • Mass Spectrometry (MS): This is a highly accurate method to determine the mass of the conjugate and confirm the addition of the label.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the labeled protein from the unlabeled protein and free label.[8]

  • UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum, you can use UV-Vis spectroscopy to quantify the degree of labeling.[4]

Data & Protocols

Table 1: Recommended Buffer Conditions for MSEC Labeling
ParameterRecommended Range/ConditionRationale
pH 6.5 - 7.5Optimal balance between reaction rate and maleimide stability.[1][2][4][7]
Buffer Type PBS, HEPES, TrisInert buffers that do not interfere with the reaction.[4][5]
Additives to Avoid Thiols (DTT, BME), Primary Amines (at pH > 7.5)Compete with the target thiol or react with the maleimide.[1][2][4][7]
Reducing Agent TCEP (10-100x molar excess)Reduces disulfides without interfering with the maleimide.[4][5]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can improve protein stability but will slow the reaction rate.
Experimental Protocol: General MSEC Labeling
  • Protein Preparation: a. Prepare your protein in a suitable, degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[4] b. If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][5]

  • Maleimide Reagent Preparation: a. Allow the vial of the maleimide reagent to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[4][5] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: a. Add the desired molar excess of the maleimide stock solution to the protein solution. A 10-20 fold molar excess of maleimide to protein is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction (Optional): a. To stop the reaction, you can add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide.

  • Purification: a. Remove the excess, unreacted maleimide and any byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Visualizing the Workflow

MSEC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes_efficiency Potential Causes for Low Efficiency cluster_solutions_efficiency Solutions for Low Efficiency cluster_causes_precipitation Potential Causes for Precipitation cluster_solutions_precipitation Solutions for Precipitation cluster_end Outcome Start MSEC Labeling Experiment Low_Efficiency Low Labeling Efficiency? Start->Low_Efficiency Precipitation Protein Precipitation? Low_Efficiency->Precipitation No Maleimide_Hydrolysis Maleimide Hydrolyzed? Low_Efficiency->Maleimide_Hydrolysis Yes Solvent_Effect High Organic Solvent? Precipitation->Solvent_Effect Yes Success Successful Labeling Precipitation->Success No Oxidized_Thiols Thiols Oxidized? Maleimide_Hydrolysis->Oxidized_Thiols Fresh_Maleimide Use Fresh Maleimide Stock Maleimide_Hydrolysis->Fresh_Maleimide Incorrect_pH Incorrect pH? Oxidized_Thiols->Incorrect_pH Reduce_Protein Reduce with TCEP Oxidized_Thiols->Reduce_Protein Competing_Species Competing Thiols/Amines? Incorrect_pH->Competing_Species Adjust_pH Adjust pH to 6.5-7.5 Incorrect_pH->Adjust_pH Change_Buffer Use Thiol-Free Buffer Competing_Species->Change_Buffer Fresh_Maleimide->Success Reduce_Protein->Success Adjust_pH->Success Change_Buffer->Success pH_Instability Protein Unstable at pH? Solvent_Effect->pH_Instability Reduce_Solvent Decrease Organic Solvent % Solvent_Effect->Reduce_Solvent Conformational_Change Label-Induced Aggregation? pH_Instability->Conformational_Change Optimize_pH_Temp Optimize pH & Temperature pH_Instability->Optimize_pH_Temp Modify_Linker Use Different Linker Conformational_Change->Modify_Linker Reduce_Solvent->Success Optimize_pH_Temp->Success Modify_Linker->Success

Caption: Troubleshooting workflow for MSEC labeling experiments.

References

  • OPS Diagnostics. (n.d.). Maintaining protein stability through buffers, freezing, and lyophilization. OPS Diagnostics. Retrieved from [Link]

  • ResearchGate. (2015, August 14). Maleimide - still active after immediate freezing in DI?. ResearchGate. Retrieved from [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]

  • de Almeida, P., Van der Meel, R., & Kok, R. J. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 270, 120-129. [Link]

  • ResearchGate. (n.d.). Best method for verifying the success of maleimide-peptide tagging?. ResearchGate. Retrieved from [Link]

  • Tumey, L. N., et al. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, and efficacy. Bioconjugate chemistry, 25(10), 1871–1880. [Link]

Sources

Technical Support Center: Troubleshooting Non-specific Binding of 2-(Methylsulfonyl)ethyl 4-nitrophenyl Carbonate (MSEC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC) in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of non-specific binding encountered during bioconjugation experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the specificity and success of your MSEC-based modifications.

Understanding the Chemistry of MSEC and the Challenge of Non-specific Binding

This compound (MSEC) is an amine-reactive crosslinker that belongs to the family of activated esters. The 4-nitrophenyl carbonate moiety serves as an excellent leaving group, facilitating the acylation of primary and secondary amines, most notably the ε-amine of lysine residues on proteins. This reaction forms a stable carbamate linkage.

The core challenge in any bioconjugation reaction is to ensure that the modification occurs only at the intended sites.[1] Non-specific binding or modification can arise from several factors, including the inherent reactivity of the reagent, suboptimal reaction conditions, and the physicochemical properties of both the protein and the labeling agent. In the case of MSEC, understanding these potential pitfalls is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Q1: What are the primary target residues for MSEC on a protein?

A1: The primary targets for MSEC are nucleophilic amino acid residues. The most reactive of these are the ε-amino groups of lysine residues due to their relatively low pKa and high solvent accessibility on the protein surface. The N-terminal α-amino group of a protein is also a primary target. While less reactive, other nucleophilic residues such as the thiol group of cysteine, the imidazole ring of histidine, and the hydroxyl groups of serine, threonine, and tyrosine can potentially react, especially under favorable conditions (e.g., elevated pH, high reagent concentration).

Q2: What is the mechanism of the desired reaction between MSEC and a primary amine on a protein?

A2: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the MSEC. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenolate anion as a leaving group and forming a stable carbamate bond between the methylsulfonyl ethyl group and the protein.

Reaction Mechanism of MSEC with a Primary Amine

Caption: MSEC reacts with a primary amine on a protein to form a stable carbamate linkage.

Q3: What causes the yellow color change during the reaction?

A3: The yellow color is due to the release of the 4-nitrophenolate anion (p-nitrophenolate) upon successful reaction of MSEC with a nucleophile on the protein.[2] This chromophore has a characteristic absorbance around 400-413 nm, which can be used to monitor the progress of the reaction spectrophotometrically.[3] However, it's important to note that hydrolysis of MSEC will also release 4-nitrophenolate, so a color change is not an absolute indicator of successful protein modification.

Q4: Can the methylsulfonyl group contribute to non-specific binding?

A4: While the primary reactivity of MSEC is at the activated carbonate, the sulfone group itself can participate in non-covalent interactions. Sulfone groups are known to be good hydrogen bond acceptors and can engage in dipole-dipole interactions.[4] In some contexts, sulfone moieties have been shown to interact with protein backbones.[4] While not a covalent modification, these non-covalent interactions could lead to the sequestration of MSEC on the protein surface, potentially increasing the likelihood of a subsequent, and possibly non-specific, covalent reaction.

Troubleshooting Guide: Identifying and Mitigating Non-specific Binding

This section provides a systematic approach to troubleshooting non-specific binding of MSEC.

Problem 1: High background or unexpected molecular weight shifts in SDS-PAGE or mass spectrometry analysis.

This is a classic indicator of non-specific covalent modification.

Causality and Experimental Choices:

  • Excessive Reagent Concentration: Using a large molar excess of MSEC can drive reactions with less nucleophilic sites.

  • Suboptimal pH: The pH of the reaction buffer is critical. While a slightly basic pH (7.5-8.5) is often used to deprotonate lysine amines and facilitate the reaction, a significantly higher pH can increase the nucleophilicity of other residues like tyrosine and serine, and also accelerates the rate of MSEC hydrolysis.[2][3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the chances of off-target modifications.

Troubleshooting Workflow:

Troubleshooting_High_Background Start High Background Signal/ Unexpected MW Shift Step1 Optimize MSEC:Protein Ratio Start->Step1 Step2 Optimize Reaction pH Step1->Step2 If still high Step3 Optimize Reaction Time & Temperature Step2->Step3 If still high Step4 Quench the Reaction Step3->Step4 After optimization Step5 Perform Control Experiments Step4->Step5 To confirm specificity End Reduced Non-specific Binding Step5->End

Caption: A systematic workflow for troubleshooting high background signal in MSEC conjugations.

Detailed Protocols and Recommendations:

  • Protocol 1: Optimizing MSEC to Protein Molar Ratio

    • Perform a series of small-scale labeling reactions with varying molar excesses of MSEC (e.g., 5-fold, 10-fold, 20-fold, 50-fold).

    • Keep the protein concentration, buffer, pH, temperature, and reaction time constant.

    • Analyze the products by SDS-PAGE and/or mass spectrometry to determine the lowest molar excess that provides sufficient labeling of the target sites without significant non-specific modification.

  • Protocol 2: pH Scouting

    • Set up parallel reactions in a range of buffers with different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

    • Use a non-nucleophilic buffer such as phosphate or HEPES. Avoid buffers containing primary amines like Tris.

    • Monitor both the extent of labeling and the degree of non-specific modification to identify the optimal pH.

  • Protocol 3: Quenching Strategy

    • At the end of the desired reaction time, add a quenching reagent to consume any unreacted MSEC.

    • A common and effective quencher is a small molecule with a primary amine, such as Tris, glycine, or ethanolamine, at a final concentration of 20-100 mM.[5]

    • Allow the quenching reaction to proceed for at least 1 hour at room temperature.

Problem 2: Difficulty in confirming the site of modification.

Mass spectrometry is a powerful tool for identifying modification sites, but data interpretation can be challenging.

Causality and Experimental Choices:

  • Incomplete Fragmentation: The carbamate linkage formed by MSEC may not fragment predictably in tandem mass spectrometry (MS/MS) experiments, making it difficult to pinpoint the exact modified residue.

  • Isobaric Modifications: Different amino acid modifications can sometimes result in the same mass shift, leading to ambiguity.

Troubleshooting and Characterization:

  • Protocol 4: Mass Spectrometry Analysis of MSEC Adducts

    • Intact Mass Analysis: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the number of MSEC molecules conjugated to the protein. This provides an initial assessment of the degree of modification.

    • Peptide Mapping: a. Digest the MSEC-labeled protein with a specific protease (e.g., trypsin). b. Analyze the resulting peptides by LC-MS/MS. c. Search the MS/MS data against the protein sequence, including the mass of the MSEC adduct (+135.15 Da for the methylsulfonyl ethyl carbamate moiety) as a variable modification on all potential nucleophilic residues.

    • Fragmentation Analysis: Look for characteristic fragment ions in the MS/MS spectra that confirm the presence of the MSEC adduct on a specific peptide. The fragmentation pattern can sometimes reveal the modified residue.[6]

Problem 3: Suspected non-covalent binding of MSEC to the protein.

This can be a prelude to covalent modification and can be difficult to detect.

Causality and Experimental Choices:

  • Hydrophobic or Electrostatic Interactions: The MSEC molecule has both polar (sulfone) and non-polar regions that can interact with corresponding patches on the protein surface.

Troubleshooting and Control Experiments:

  • Protocol 5: Control Experiment with a Hydrolyzed or Inactivated Reagent

    • Pre-hydrolyze MSEC by incubating it in the reaction buffer at a basic pH in the absence of the protein.

    • Alternatively, use a non-reactive analog of MSEC if available.

    • Incubate the protein with the hydrolyzed/inactivated MSEC under the same conditions as the labeling reaction.

    • Analyze the sample by a method that can detect weak binding, such as native mass spectrometry or size-exclusion chromatography. The absence of a stable complex would suggest that the observed binding in the main experiment is covalent.

  • Protocol 6: Competitive Binding Assay

    • Perform the labeling reaction in the presence of a large excess of a small molecule that mimics the reactive portion of MSEC but lacks the protein-reactive group.

    • If non-covalent interactions are significant, the competitor molecule should reduce the extent of non-specific covalent modification.

Data Summary Tables

Table 1: Recommended Reaction Conditions for MSEC Bioconjugation

ParameterRecommended RangeRationale
pH 7.5 - 8.5Balances amine nucleophilicity with reagent stability.[2][3]
Buffer Phosphate, HEPESNon-nucleophilic and compatible with most proteins.
Molar Excess 5-20 foldMinimizes off-target reactions while ensuring efficient labeling.
Temperature 4 - 25 °CLower temperatures can reduce the rate of hydrolysis and non-specific reactions.
Reaction Time 30 min - 2 hoursShould be optimized to achieve desired labeling without excessive side reactions.

Table 2: Common Quenching Reagents for MSEC Reactions

Quenching ReagentFinal ConcentrationIncubation Time
Tris20 - 100 mM1 hour
Glycine20 - 100 mM1 hour
Ethanolamine20 - 100 mM1 hour

Concluding Remarks

Successfully mitigating non-specific binding of this compound is a matter of careful optimization and control. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can achieve highly specific and reproducible protein modifications. For further assistance, please do not hesitate to contact our technical support team.

References

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. (2024, January 15). ResearchGate. [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Label-free measuring and mapping of binding kinetics of membrane proteins in single living cells. (2013, May 21). PubMed Central. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (n.d.). PubMed Central. [Link]

  • The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. (n.d.). PubMed Central. [Link]

  • Alhifthi, A., & Williams, S. J. (n.d.). 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (n.d.). PubMed Central. [Link]

  • Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. (2015, October 15). ACS Publications. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PubMed Central. [Link]

  • Beck-Sickinger, A. G., Schnorrenberg, G., Metzger, J., & Jung, G. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25–31. [Link]

  • Miron, T., & Wilchek, M. (1993). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. Analytical Biochemistry, 215(1), 70–75. [Link]

  • PharmiWeb.com. (2024, September 26). Methods and Mechanisms of Protein Labeling. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021, June 25). bioRxiv. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). MDPI. [Link]

  • Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. (2026, January 21). ACS Publications. [Link]

  • Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. (n.d.). PubMed Central. [Link]

  • Assay Genie. (2024, March 18). Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Davydova, M., et al. (2023, February 17). Thiol-Reactive Reagents-Creation: Site-Selectively Modified Immunoconjugates l Protocol Preview. YouTube. [Link]

  • Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. (2025, August 7). ResearchGate. [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019, March 18). PubMed Central. [Link]

  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube. [Link]

  • Why Adduct Choice Matters in Tandem Mass Spectrometry. (2025, September 4). The Analytical Scientist. [Link]

  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (n.d.). PubMed. [Link]

  • A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. (n.d.). MDPI. [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021, March 10). ChemRxiv. [Link]

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Technical Support Center: Purification of MSEC-Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of M-Sec-labeled proteins and peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common challenges encountered during the purification process. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring you can make informed decisions to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is MSEC labeling and why is it used?

MSEC (Maleimido-S-ethyl-L-cysteine) is a thiol-reactive labeling reagent. It is used to covalently attach a label, often for tracking or purification purposes, to cysteine residues within a protein or peptide. The reaction involves the maleimide group of MSEC forming a stable thioether bond with the sulfhydryl group of a cysteine residue.[] This specific and efficient reaction is widely used in bioconjugation for creating antibody-drug conjugates, fluorescently labeled proteins, and other modified biomolecules.[]

Q2: What is the optimal pH for MSEC labeling?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] In this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[2] At a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols.[2][3][4] Additionally, reactivity with amines (e.g., on lysine residues) increases at a more alkaline pH, leading to loss of chemoselectivity.[2]

Q3: Can I have reducing agents like DTT or TCEP in my labeling reaction?

No, thiol-containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol must be completely removed before adding the MSEC reagent. These agents will compete with the cysteine residues on your protein for reaction with the maleimide, leading to low or no labeling efficiency.[5] While Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent, it is still recommended to remove it to prevent any potential interference. Complete removal can be achieved using methods like dialysis or size-exclusion chromatography (e.g., a desalting column).[5]

Q4: My MSEC-labeled protein is precipitating. What can I do?

Protein precipitation after labeling can be caused by several factors. The addition of the MSEC label can alter the protein's surface charge and hydrophobicity, leading to reduced solubility and aggregation.[6] To address this, consider optimizing the buffer conditions by adding solubilizing agents like 5-10% glycerol, or non-ionic detergents such as 0.1% Triton X-100 or Tween-20.[7] It may also be beneficial to perform the labeling reaction at a lower protein concentration.[6]

MSEC Labeling and Purification Workflow

The overall process involves preparing the protein, performing the labeling reaction, and then purifying the labeled product away from unreacted label and protein.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification P1 Protein Expression & Initial Purification P3 Optional: Reduce Disulfide Bonds (TCEP/DTT) P1->P3 P2 Buffer Exchange into Amine-Free, Reductant-Free Buffer (pH 6.5-7.5) L2 Add Molar Excess of MSEC to Protein Solution P2->L2 P4 CRITICAL: Remove all Reducing Agents P3->P4 P4->P2 L1 Dissolve MSEC Reagent in Anhydrous DMSO/DMF L1->L2 L3 Incubate (1-2 hours at RT or overnight at 4°C) L2->L3 PU1 Quench Reaction (optional) L3->PU1 PU2 Select Purification Strategy PU1->PU2 PU3 Size Exclusion Chromatography (SEC) PU2->PU3 PU4 Affinity Chromatography (e.g., IMAC) PU2->PU4 PU5 Reverse-Phase HPLC (RP-HPLC) PU2->PU5 PU6 Analysis of Labeled Protein (e.g., SDS-PAGE, MS) PU3->PU6 PU4->PU6 PU5->PU6

Caption: General workflow for MSEC labeling and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of MSEC-labeled proteins and peptides.

Problem 1: Low or No Labeling Efficiency

Symptom: Analysis (e.g., by mass spectrometry or SDS-PAGE) shows a low percentage of labeled protein compared to unlabeled protein.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Presence of Reducing Agents Thiol-containing reducing agents (DTT, BME) have free sulfhydryl groups that will react with the maleimide group of MSEC, outcompeting your protein's cysteine residues.[5]Protocol: Before labeling, perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis to completely remove the reducing agent.[5]
Incorrect pH The thiol-maleimide reaction is pH-dependent. At pH < 6.5, the reaction rate is slow. At pH > 7.5, the maleimide group is prone to hydrolysis, rendering it inactive.[2][3]Ensure your protein is in a buffer at pH 6.5-7.5. Phosphate-buffered saline (PBS) or HEPES buffers are common choices. Avoid buffers containing primary amines like Tris.[8]
Hydrolyzed MSEC Reagent Maleimides are susceptible to hydrolysis in aqueous solutions.[3][9] Storing MSEC in an aqueous buffer or using old, improperly stored reagent will lead to inactivation.Always prepare fresh MSEC stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][10] Avoid storing MSEC reagents in aqueous solutions.[2]
Inaccessible Cysteine Residues Cysteine residues may be buried within the protein's tertiary structure or involved in disulfide bonds, making them unavailable for labeling.Protocol: 1. Reduce Disulfides: Treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. 2. CRITICAL: Remove the reducing agent completely using a desalting column before proceeding with labeling.[5]
Problem 2: Poor Recovery of Labeled Protein After Purification

Symptom: The total amount of protein recovered after the final purification step is significantly lower than the starting amount.

Potential Cause Scientific Rationale Recommended Solution & Protocol
Protein Precipitation/Aggregation The covalent addition of MSEC can alter the protein's physicochemical properties, leading to aggregation and loss of solubility.[6] This is especially true if the MSEC label is hydrophobic.Optimize your purification buffers. Consider adding 5-10% glycerol, 150-500 mM NaCl, or non-ionic detergents to the binding, wash, and elution buffers to increase protein stability.[7]
Non-Specific Binding to Resin The labeled protein may interact non-specifically with the chromatography matrix, leading to irreversible binding or elution in undesired fractions.For affinity chromatography (e.g., IMAC), add a low concentration of a competitor (e.g., 10-20 mM imidazole for His-tagged proteins) to the binding and wash buffers to reduce non-specific interactions.[7] For ion-exchange, adjust the salt concentration of the buffers.
Harsh Elution Conditions Elution conditions, such as very low pH or high concentrations of denaturants, can cause the protein to denature and precipitate on the column or during collection.[11]If possible, use a gentler elution method, such as a step or linear gradient of the eluting agent (e.g., imidazole in IMAC) rather than a sharp pH drop. Neutralize the pH of the collected fractions immediately if an acidic elution buffer is used.[11]
Problem 3: Co-elution of Unreacted MSEC Reagent

Symptom: The final purified protein sample is contaminated with free, unreacted MSEC label, which can interfere with downstream applications.

Purification Method Scientific Rationale Recommended Solution & Protocol
Size Exclusion Chromatography (SEC) SEC separates molecules based on their size.[12][13][14] The MSEC-labeled protein will be much larger than the small molecule MSEC reagent and will elute earlier.[12]Protocol: 1. Choose a resin with an appropriate fractionation range for your protein (e.g., Superdex 75 or 200).[15] 2. Equilibrate the column with your desired final buffer. 3. Load the reaction mixture onto the column. The labeled protein will elute in the earlier fractions, well separated from the later-eluting free MSEC.[15]
Affinity Chromatography (e.g., IMAC) This method relies on a specific tag (e.g., His-tag) on the protein.[16] The tagged protein will bind to the resin, while the untagged MSEC reagent will flow through during the loading and wash steps.[7][16]Protocol: 1. Load the labeling reaction mixture onto the equilibrated IMAC column. 2. Wash the column extensively with wash buffer to remove all unbound MSEC and non-specifically bound proteins. 3. Elute the purified, labeled protein using an appropriate elution buffer (e.g., containing imidazole).[17]
Reverse-Phase HPLC (RP-HPLC) RP-HPLC separates molecules based on hydrophobicity.[18][19][20] It is particularly effective for purifying peptides. The labeled peptide will have a different retention time than the unreacted peptide and the free MSEC label.Protocol: 1. Acidify the sample with an ion-pairing agent like trifluoroacetic acid (TFA). 2. Load the sample onto a C18 or C8 column.[21] 3. Elute using a gradient of an organic solvent like acetonitrile.[18][20] Monitor the elution profile at 214/280 nm to resolve the labeled peptide from contaminants.

Troubleshooting Decision Tree

G start Start Purification Troubleshooting q1 What is the primary issue? start->q1 p1 Low Labeling Efficiency q1->p1 Efficiency p2 Poor Protein Recovery q1->p2 Yield p3 Product is Impure q1->p3 Purity s1_1 Check for reducing agents in labeling buffer. p1->s1_1 s2_1 Protein is precipitating? p2->s2_1 s3_1 Contaminant? p3->s3_1 s1_2 Verify buffer pH is 6.5-7.5. s1_1->s1_2 s1_3 Use fresh, anhydrous MSEC stock. s1_2->s1_3 s2_2 Optimize buffer with additives (glycerol, salt). s2_1->s2_2 Yes s2_3 Check for non-specific binding to resin. s2_1->s2_3 No s2_4 Use gentler elution conditions. s2_3->s2_4 s3_2 Unreacted MSEC s3_1->s3_2 Small Molecule s3_3 Unlabeled Protein s3_1->s3_3 Protein s3_4 Use SEC or Dialysis to remove free label. s3_2->s3_4 s3_5 Optimize chromatography to separate labeled/unlabeled species. s3_3->s3_5

Caption: Decision tree for troubleshooting purification issues.

References

  • Benchchem. (n.d.). How to prevent hydrolysis of maleimide group during labeling.
  • Raines, R. T., & Meimetis, L. G. (2008).
  • Bio-Works. (n.d.). Optimizing your IMAC purification.
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Benchchem. (n.d.). Troubleshooting Low Labeling Efficiency with Maleimide Dyes.
  • Benchchem. (n.d.). Controlling the Degree of Labeling in Protein Modification.
  • BOC Sciences. (n.d.). Maleimide Conjugation.
  • Boyatzis, A. E., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 16(6), 2234-2243.
  • AGScientific. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification.
  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC).
  • ProteoGenix. (n.d.). Size exclusion chromatography for protein purification.
  • GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
  • Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance.
  • Mtoz Biolabs. (n.d.). Protein Purification Size Exclusion Chromatography.
  • Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
  • Vector Laboratories. (n.d.). Maleimide Reaction Chemistry.
  • The Pipetteer. (2021). IMAC (Immobilized Metal Affinity Chromatography) for his-tag protein purification.
  • Santas, D., & Lamos, S. M. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 582-587.
  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 282, 101-109.
  • Agarose Bead Technologies. (2025). IMAC and His-tagged Protein Purification: Your best choice.
  • Singh, S. M., et al. (2012). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • YouTube. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction.
  • Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • G-Biosciences. (2019). Protein Purification with IMAC.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45.
  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
  • Conlon, J. M. (2025). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
  • Tools Biotech. (n.d.). User Guide of Protein Labeling Kit (Alexa Fluor™ 488).
  • Thermo Fisher Scientific. (2019). No-Stain Protein Labeling Reagent User Guide.
  • New England Biolabs. (n.d.). Labeling with SNAP-tag® Technology Troubleshooting Guide.
  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling Kits.
  • Reddit. (2025). Maleimide labeling.
  • Drabarek, W., et al. (2019). Tunneling nanotube-mediated intercellular vesicle and protein transfer in the stroma-provided imatinib resistance in chronic myeloid leukemia cells.
  • Gilar, M., et al. (2001). Role of mass spectrometry in the purification of peptides and proteins.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
  • YouTube. (2023). Common Problems During His-tag Purification.
  • Li, M., et al. (2020). Challenges and solutions for the downstream purification of therapeutic proteins. Biotechnology and Applied Biochemistry, 67(5), 748-757.
  • Jack Westin. (n.d.). Separation And Purification Of Peptides And Proteins.

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Impact of pH on 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting the Impact of pH on 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC) Reaction Kinetics

Welcome to the technical support center for this compound (MSEC). This resource is designed for researchers, scientists, and drug development professionals who utilize MSEC for bioconjugation and other applications. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance, moving beyond simple protocols to explain the fundamental principles governing the reactivity and stability of MSEC, with a particular focus on the critical role of pH. Our goal is to empower you to optimize your experiments and effectively troubleshoot any challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting MSEC with primary amines on a protein?

The optimal pH for labeling proteins with MSEC is typically between pH 7.2 and 8.5 . This range represents a crucial balance between two competing factors: the nucleophilicity of the target amine groups and the hydrolytic stability of the MSEC reagent.

  • Amine Nucleophilicity: The primary target for MSEC on proteins is the ε-amino group of lysine residues, which has a pKa of approximately 10.5. For this amine to act as an effective nucleophile and attack the carbonate, it must be in its unprotonated form. As the pH increases towards the pKa, the concentration of the more reactive, unprotonated amine increases, thus accelerating the desired labeling reaction.[1]

  • MSEC Hydrolysis: Conversely, MSEC, like other 4-nitrophenyl carbonates, is susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions.[2] As the pH rises, the concentration of hydroxide ions (a competing nucleophile) increases, leading to a higher rate of MSEC degradation. This hydrolysis consumes the reagent and reduces labeling efficiency.

Therefore, working within the pH 7.2-8.5 range ensures a sufficient concentration of nucleophilic amines for an efficient reaction while minimizing premature hydrolysis of the MSEC linker. For particularly difficult to label proteins, the pH can be cautiously increased to 9.0, but this may increase the risk of non-specific labeling and reagent hydrolysis.[1]

Q2: How stable is MSEC in aqueous solutions at different pH values?

MSEC exhibits pH-dependent stability. It is relatively stable in acidic to neutral aqueous solutions but becomes increasingly labile as the pH becomes more basic.

  • Acidic to Neutral (pH < 7): In this range, MSEC is generally stable with a long half-life, making it suitable for storage of stock solutions (though storage in anhydrous solvents is always recommended for long-term stability).

  • Slightly Basic (pH 7-9): As the pH increases into the optimal range for bioconjugation, the rate of hydrolysis begins to increase. It is advisable to prepare MSEC solutions in the reaction buffer immediately before use.

  • Highly Basic (pH > 9): In strongly basic conditions, MSEC undergoes rapid hydrolysis. This is due to the increased concentration of hydroxide ions, which readily attack the electrophilic carbonyl carbon of the carbonate. Hydrolysis is significantly accelerated at pH 12 and above.[2]

Q3: Can MSEC react with other amino acid residues besides lysine?

While the primary target for MSEC is the ε-amino group of lysine, other nucleophilic residues can potentially react, especially at higher pH values.

  • N-terminal α-amino group: The α-amino group at the N-terminus of a protein typically has a lower pKa (around 7.5-8.5) than the lysine ε-amino group. This makes it a highly reactive nucleophile at physiological pH and a primary site for labeling with MSEC.

  • Cysteine: The thiol group of cysteine is a potent nucleophile. However, its reactivity is highly dependent on its protonation state (pKa ~8.5). At the recommended labeling pH, some reactivity with cysteine may be observed.

  • Tyrosine and Serine: The hydroxyl groups of tyrosine and serine are generally less reactive nucleophiles than amines under these conditions. However, at pH values above 9, their reactivity can increase, potentially leading to non-specific labeling.[3]

Troubleshooting Guide

Problem 1: Low Labeling Efficiency or Incomplete Reaction

Possible Causes & Solutions:

  • Incorrect pH: The reaction buffer pH may be too low, resulting in protonated and therefore unreactive amine groups.

    • Solution: Verify the pH of your reaction buffer. For optimal results, use a buffer in the pH 7.2-8.5 range. Consider using a buffer with a pKa close to the desired reaction pH to ensure stable pH control throughout the experiment. Good choices include phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate buffer for pH 8.0-9.0.

  • Hydrolyzed MSEC Reagent: The MSEC reagent may have degraded due to improper storage or premature hydrolysis in the reaction buffer.

    • Solution: Always use freshly prepared MSEC solutions. Dissolve the MSEC in an anhydrous organic solvent like DMF or DMSO immediately before adding it to the aqueous reaction buffer. Avoid preparing large batches of MSEC in aqueous buffers that will be stored for extended periods.

  • Insufficient Molar Excess of MSEC: The ratio of MSEC to your protein may be too low.

    • Solution: Increase the molar excess of MSEC. A good starting point is a 10- to 20-fold molar excess. This can be further optimized depending on the number of accessible lysine residues on your protein.

  • Inaccessible Lysine Residues: The target lysine residues on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the MSEC reagent.

    • Solution: Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine HCl) to expose more lysine residues. However, be cautious as this may affect the protein's stability and function.

Problem 2: Protein Precipitation During or After Labeling

Possible Causes & Solutions:

  • Change in Isoelectric Point (pI): The reaction of MSEC with lysine's primary amine neutralizes a positive charge. Extensive labeling can significantly alter the protein's overall charge and pI. If the reaction pH is close to the new pI of the labeled protein, it can lead to aggregation and precipitation.[1]

    • Solution: Perform the labeling reaction at a pH that is at least one unit away from the predicted pI of the labeled protein. You may need to empirically determine the optimal pH to maintain solubility.

  • Solvent Effects: The organic solvent used to dissolve the MSEC (e.g., DMF or DMSO) may be causing the protein to precipitate, especially if added in a high volume.

    • Solution: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. Add the MSEC solution to the protein solution slowly while gently vortexing.

The Chemistry of MSEC: A Balancing Act

The success of a reaction involving MSEC hinges on the delicate balance between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). The pH of the reaction medium is the primary determinant of which pathway predominates.

Caption: pH-dependent reaction pathways for MSEC.

Quantitative Overview: pH Effects on MSEC Reactions

pH RangeMSEC Stability (Hydrolysis Rate)Primary Amine ReactivityRecommended Use
< 6.0 Very High (Slow Hydrolysis)Very Low (Amines are protonated)Not recommended for labeling. Suitable for stock solution preparation if necessary.
6.0 - 7.0 High (Slow to Moderate Hydrolysis)Low to ModerateSub-optimal for most protein labeling due to slow reaction rates.
7.2 - 8.5 Moderate (Competing Hydrolysis)High (Optimal balance)Recommended for most protein labeling applications.
8.5 - 9.5 Low (Significant Hydrolysis)Very HighUse with caution for proteins that are difficult to label. May lead to lower yields and non-specific reactions.
> 9.5 Very Low (Rapid Hydrolysis)Very HighNot recommended due to rapid MSEC degradation and high risk of non-specific modification.

Experimental Protocol: General Procedure for Protein Labeling with MSEC

This protocol provides a general workflow for labeling a protein with MSEC. Optimization of the molar excess of MSEC and reaction time may be necessary for your specific protein.

  • Protein Preparation:

    • Dissolve or exchange your protein into an amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Common amine-containing buffers like Tris or glycine must be avoided as they will compete with the protein for reaction with MSEC.

    • Adjust the protein concentration to 1-10 mg/mL.

  • MSEC Stock Solution Preparation:

    • Immediately before use, dissolve MSEC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.

  • Labeling Reaction:

    • Add the calculated volume of the MSEC stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Add the MSEC solution dropwise while gently stirring to avoid protein precipitation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect the reaction from light if the MSEC is part of a fluorescent probe.

  • Reaction Quenching (Optional):

    • To quench any unreacted MSEC, a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.

  • Purification of the Labeled Protein:

    • Remove excess MSEC and reaction byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_ph Is reaction pH between 7.2 and 8.5? start->check_ph adjust_ph Adjust buffer pH to 7.2-8.5 range. check_ph->adjust_ph No check_reagent Was MSEC reagent prepared fresh in anhydrous solvent? check_ph->check_reagent Yes adjust_ph->check_ph prepare_fresh Prepare fresh MSEC and repeat. check_reagent->prepare_fresh No check_molar_ratio Is molar excess of MSEC sufficient (e.g., >10x)? check_reagent->check_molar_ratio Yes prepare_fresh->check_reagent increase_ratio Increase molar excess of MSEC. check_molar_ratio->increase_ratio No check_protein_conc Is protein concentration adequate (1-10 mg/mL)? check_molar_ratio->check_protein_conc Yes increase_ratio->check_molar_ratio adjust_conc Concentrate or dilute protein as needed. check_protein_conc->adjust_conc No consider_accessibility Are lysine residues accessible? check_protein_conc->consider_accessibility Yes adjust_conc->check_protein_conc denature Consider partial denaturation (use with caution). consider_accessibility->denature No success Success: Labeling efficiency improved. consider_accessibility->success Yes denature->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Sources

Validation & Comparative

MSEC vs. Other Amine-Reactive Crosslinkers: A Comparative Guide to Optimizing Bioconjugation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides an in-depth technical comparison of N-(β-Maleimidoethyl)succinimidyl Carboxylate (MSEC), a heterobifunctional crosslinker, with other commonly used amine-reactive crosslinkers. By examining the underlying chemical principles and presenting available data, this guide aims to equip you with the knowledge to make informed decisions for your specific application, be it the development of antibody-drug conjugates (ADCs), protein-protein interaction studies, or surface immobilization.

The Landscape of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are indispensable tools that target the abundant primary amines found on the N-terminus of proteins and the side chains of lysine residues.[1] Among the most prevalent are heterobifunctional crosslinkers possessing both an amine-reactive group and a sulfhydryl-reactive group. This dual reactivity allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers.

This guide will focus on the comparison of MSEC with a widely used analog, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and its water-soluble variant, Sulfo-SMCC. We will also draw comparisons to the broader class of N-hydroxysuccinimide (NHS) ester-containing crosslinkers.

Core Chemistries: A Tale of Two Reactive Groups

The functionality of MSEC and its counterparts is dictated by two key chemical entities: the NHS ester and the maleimide group.

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[2] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced as the pH increases.[2][3] The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 9, making timely execution of the conjugation reaction crucial.[4]

  • Maleimide: This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues, within a pH range of 6.5-7.5.[5] This reaction results in the formation of a stable thioether bond. It is important to note that at pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines, potentially leading to undesired cross-reactivity.[6]

Head-to-Head Comparison: MSEC vs. SMCC and Other Alternatives

The primary distinction between MSEC and SMCC lies in the structure and length of their spacer arms. This seemingly subtle difference can have significant implications for the stability and performance of the resulting bioconjugate.

Chemical Structure and Spacer Arm Length

A key differentiating feature of MSEC is its shorter spacer arm compared to SMCC. The SMCC linker incorporates a cyclohexane ring, which contributes to the stability of the maleimide group.[5]

G cluster_0 MSEC (N-(β-Maleimidoethyl)succinimidyl Carboxylate) cluster_1 SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) MSEC_structure MSEC_structure SMCC_structure SMCC_structure

Caption: Chemical structures of MSEC and SMCC crosslinkers.

The shorter spacer arm of MSEC may offer a potential advantage in terms of conjugate stability. A more compact linker could provide steric hindrance, shielding the linkage from enzymatic degradation and potentially enhancing its circulatory half-life.[7]

Stability of the Final Conjugate: The Challenge of the Retro-Michael Reaction

A significant concern with maleimide-based conjugation is the reversibility of the maleimide-thiol linkage through a retro-Michael reaction.[8][9] This can lead to deconjugation and the release of the payload, particularly in the presence of thiol-containing molecules like glutathione in vivo.[8] The stability of the resulting thiosuccinimide adduct is influenced by several factors, including the local chemical environment and the structure of the crosslinker itself.[10][11]

G Maleimide-Thiol Adduct Maleimide-Thiol Adduct Retro-Michael Reaction Retro-Michael Reaction Maleimide-Thiol Adduct->Retro-Michael Reaction Thiol Exchange (e.g., Glutathione) Deconjugated Thiol Deconjugated Thiol Retro-Michael Reaction->Deconjugated Thiol Payload Release Reactivated Maleimide Reactivated Maleimide Retro-Michael Reaction->Reactivated Maleimide

Caption: The retro-Michael reaction leading to deconjugation.

Comparative Data Summary

FeatureMSEC (N-(β-Maleimidoethyl)succinimidyl Carboxylate)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)General NHS Esters
Amine-Reactive Group N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Sulfhydryl-Reactive Group MaleimideMaleimideVaries (or absent in homobifunctional linkers)
Spacer Arm Short, aliphaticLonger, contains a cyclohexane ringVaries widely
Key Advantage Potential for increased conjugate stability due to shorter spacer arm (Hypothesized).[7]Well-characterized, cyclohexane ring may enhance maleimide stability.[5]Wide variety of spacer arms and functionalities available.
Key Disadvantage Less direct comparative data available in the literature.Susceptible to retro-Michael reaction, leading to potential deconjugation.[10]NHS ester is prone to hydrolysis, especially at higher pH.[2][3]

Experimental Protocols: A Practical Guide to Bioconjugation

The following protocols provide a general framework for using heterobifunctional crosslinkers like MSEC and SMCC. Optimization of reaction conditions, including protein concentration, crosslinker-to-protein molar ratios, and incubation times, is crucial for achieving the desired degree of conjugation.[12]

Two-Step Conjugation Protocol

This is the most common approach for heterobifunctional crosslinkers, allowing for controlled conjugation and minimizing side reactions.

G A Step 1: Activation of Protein 1 (Amine-containing) B Add MSEC/SMCC to Protein 1 in amine-free buffer (pH 7.2-8.0) A->B C Incubate for 30-60 minutes at room temperature or 4°C B->C D Step 2: Removal of Excess Crosslinker C->D E Use desalting column or dialysis to remove unreacted crosslinker D->E F Step 3: Conjugation to Protein 2 (Thiol-containing) E->F G Add activated Protein 1 to Protein 2 in a suitable buffer (pH 6.5-7.5) F->G H Incubate for 1-2 hours at room temperature G->H I Step 4: Quenching and Purification H->I J Add a quenching agent (e.g., cysteine or β-mercaptoethanol) I->J K Purify the final conjugate (e.g., size exclusion chromatography) J->K

Caption: A typical two-step bioconjugation workflow.

Step 1: Activation of the Amine-Containing Protein

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.[6]

  • Protein Preparation: Dissolve the protein to be activated in the prepared buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve MSEC or SMCC in a dry, water-miscible organic solvent like DMSO or DMF.

  • Reaction: Add the dissolved crosslinker to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

Step 2: Removal of Excess Crosslinker

  • Purification: Remove unreacted crosslinker using a desalting column or dialysis against a suitable buffer (e.g., PBS at pH 6.5-7.5). This step is crucial to prevent the crosslinker from reacting with the thiol-containing protein in the next step.

Step 3: Conjugation to the Thiol-Containing Protein

  • Protein Preparation: Ensure the thiol-containing protein is in a reduced state. If necessary, treat with a reducing agent like DTT and subsequently remove the reducing agent.

  • Reaction: Add the maleimide-activated protein to the thiol-containing protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

Step 4: Quenching and Final Purification

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

  • Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove any remaining unreacted components.

Conclusion and Future Perspectives

The selection of an amine-reactive crosslinker is a nuanced decision that requires a thorough understanding of the underlying chemistry and the specific goals of the conjugation. While SMCC is a well-established and widely used crosslinker, MSEC presents an intriguing alternative with its shorter spacer arm, which may confer advantages in terms of conjugate stability.[7] However, the current body of literature lacks direct, head-to-head comparative studies to definitively quantify these potential benefits.

As the field of bioconjugation continues to advance, particularly in the realm of antibody-drug conjugates, the development and characterization of novel linkers with improved stability and performance will remain a key area of research. Future studies directly comparing the reaction kinetics, conjugate stability, and in vivo performance of MSEC and other short-chain crosslinkers with established reagents like SMCC will be invaluable in guiding the rational design of next-generation bioconjugates.

References

  • Fontan, P., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15873. [Link]

  • Belsom, A., & Rappsilber, J. (2024). Kinetic principles of chemical cross-link formation for protein-protein interactions. bioRxiv. [Link]

  • Luu, H., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Molecular Pharmaceutics, 13(8), 2587-2595. [Link]

  • Perrin, C., et al. (2020). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate. [Link]

  • Syngene. (2023). Role of ADC linker design in advancing cancer therapies. [Link]

  • AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]

  • St. John's University. (2021). Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist's Perspective. PubMed Central. [Link]

  • Kim, D., et al. (2021). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. Open Exploration Publishing. [Link]

  • Abzena. Bioconjugate Process Development & Optimization. [Link]

  • The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. [Link]

  • Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 310-319. [Link]

  • ResearchGate. The structure of SMCC and its reaction with an IgG. [Link]

  • Li, Y., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Biomacromolecules, 16(5), 1492-1499. [Link]

  • ResearchGate. (2021). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. [Link]

  • ResearchGate. Chapter 3. Linker Design and Impact on ADC Properties. [Link]

  • ECI Digital Archives. Contrasting acrylate versus methacrylate crosslinking reactions and the impact of temperature. [Link]

  • Wang, Y., et al. (2020). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. PubMed Central. [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • Chau, C. H., et al. (2019). Advances and Limitations of Antibody Drug Conjugates for Cancer. PubMed Central. [Link]

  • Van Der Vlag, R., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15873. [Link]

  • Deiters, A., et al. (2020). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. DOI. [Link]

  • Bargh, J. D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2013). Tunable degradation of maleimide-thiol adducts in reducing environments. PubMed Central. [Link]

  • Regulations.gov. SAFETY DATA SHEET CROSSLINKER. [Link]

  • Yuan, L., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. PubMed Central. [Link]

  • ResearchGate. Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. [Link]

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A Senior Application Scientist's Guide to Alternatives for MSEC in Amine-Labeling Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of quantitative and structural proteomics, the choice of labeling reagent is a critical decision point that dictates experimental design and influences data quality. For years, 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC) has been utilized for its ability to modify primary amines (N-terminus and lysine residues) with a tag that can be subsequently removed under basic conditions via a β-elimination reaction. This cleavability is essential for applications like chemical enrichment of post-translationally modified peptides.

However, the landscape of chemical proteomics is dynamic, and a reliance on a single tool can be limiting. The stringent, high-pH cleavage condition required for MSEC is not universally compatible with all sample types or downstream analyses. This guide provides a comprehensive comparison of viable alternatives to MSEC, grounded in experimental evidence, to help researchers, scientists, and drug development professionals select the optimal tool for their specific proteomic inquiries.

The Incumbent: A Deep Dive into MSEC

Before exploring alternatives, it is crucial to understand the mechanism and workflow of MSEC. The reagent consists of a 4-nitrophenyl carbonate active group for amine labeling and a methylsulfonyl ethyl group that facilitates base-catalyzed cleavage.

Mechanism of Action

The labeling reaction is a standard nucleophilic acyl substitution where a primary amine on a protein attacks the carbonate, displacing the 4-nitrophenol leaving group to form a stable carbamate linkage. The magic of MSEC lies in its cleavage. The presence of the electron-withdrawing methylsulfonyl group acidifies the α-proton. Treatment with a strong base abstracts this proton, initiating a β-elimination reaction that cleaves the carbamate bond, releasing the unmodified peptide.

dot graph "MSEC_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Protein [label="Protein-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; MSEC [label="MSEC Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeled [label="Labeled Protein\n(Stable Carbamate)", fillcolor="#E8F0FE", fontcolor="#202124"]; Base [label="High pH\n(e.g., NH₄OH)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Cleaved [label="Cleaved Tag", fillcolor="#FEF7E0", fontcolor="#202124"]; Released [label="Released Protein-NH₂\n(Regenerated)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Protein -> Labeled [label="Labeling\n(pH 7.5-8.5)"]; MSEC -> Labeled; Labeled -> Released [label="β-elimination"]; Base -> Labeled [style=dashed]; Released -> Cleaved [label="Byproducts", style=invis]; // for spacing {rank=same; Protein; MSEC} {rank=same; Base; Labeled} {rank=same; Released; Cleaved} } . Caption: MSEC labeling and base-catalyzed cleavage workflow.

Strengths and Limitations of MSEC
FeatureAnalysis
Strengths High Reactivity: The 4-nitrophenyl carbonate group reacts efficiently with primary amines. Binary Cleavage: The cleavage is generally complete, leaving the original amine intact without modification artifacts.
Limitations Harsh Cleavage Conditions: Requires high pH (typically >11), which can lead to sample degradation, peptide side reactions (e.g., deamidation), and is incompatible with pH-sensitive PTMs. Limited Orthogonality: The cleavage condition prevents its use in combination with other base-labile chemistries.

The Contenders: A Comparative Analysis of MSEC Alternatives

The limitations of MSEC, particularly its reliance on harsh basic conditions for cleavage, have spurred the development and adoption of alternative reagents with different cleavage mechanisms. We will explore the most prominent classes: thiol-cleavable and mass spectrometry (MS)-cleavable reagents.

Alternative 1: Thiol-Cleavable Reagents (The Workhorse)

This class of reagents is arguably the most common alternative for cleavable biotinylation and cross-linking.[1] The core structure features a disulfide bond within the spacer arm connecting the amine-reactive group to a functional moiety (like biotin).

Exemplar Reagent: Sulfo-NHS-SS-Biotin Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-Biotin) is a water-soluble reagent that targets primary amines via its N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[2][3] The disulfide bridge in its spacer arm is readily cleaved by reducing agents.

Mechanism & Workflow Causality The workflow is similar to MSEC in the labeling and enrichment steps but diverges critically at the cleavage stage.

  • Why NHS Ester? NHS esters are highly popular for amine labeling because they react efficiently under mild physiological pH conditions (pH 7.2-8.5) to form stable amide bonds, minimizing protein denaturation during labeling.[4]

  • Why a Disulfide Bond? The disulfide bond is a biologically relevant linkage that is stable under most proteomic sample handling conditions (including acidic and basic pH) but can be selectively and gently cleaved using common reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1] This mild cleavage preserves sample integrity.

dot graph "Thiol_Cleavable_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="1. Label Proteins\n(Sulfo-NHS-SS-Biotin, pH 7.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="2. Quench Reaction\n(e.g., Tris, Glycine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrich [label="3. Digest & Enrich\n(Streptavidin Beads)", fillcolor="#E8F0FE", fontcolor="#202124"]; Wash [label="4. Wash Beads", fillcolor="#E8F0FE", fontcolor="#202124"]; Elute [label="5. Elute with Reducing Agent\n(e.g., 50 mM DTT)", fillcolor="#E6F4EA", fontcolor="#202124"]; Analyze [label="6. Analyze by LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Quench; Quench -> Enrich; Enrich -> Wash; Wash -> Elute; Elute -> Analyze; } . Caption: Typical workflow for thiol-cleavable biotinylation.

Performance Comparison: MSEC vs. Thiol-Cleavable Reagents

ParameterMSECSulfo-NHS-SS-Biotin (Thiol-Cleavable)Rationale & Field Insights
Reactive Group 4-Nitrophenyl CarbonateN-hydroxysuccinimide (NHS) EsterNHS esters are generally more common and well-characterized for protein modification, offering predictable reactivity.[4]
Target Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Both target the same functional groups, making them interchangeable in many amine-labeling applications.[3]
Cleavage Trigger High pH (>11)Reducing Agents (DTT, TCEP)This is the key difference. The mild, reducing conditions for thiol-cleavage are far more compatible with sensitive PTMs and overall sample integrity.[1]
Key Incompatibility pH-sensitive modificationsAnalysis of native disulfide bondsThe use of potent reducing agents to cleave the linker will simultaneously destroy any endogenous disulfide bonds in the protein/peptides.
Common Use Case Glycopeptide enrichmentCell-surface protein profiling, general affinity purificationSulfo-NHS-SS-Biotin is favored for live-cell surface labeling as its charged sulfo-group limits membrane permeability.[3][5]
Alternative 2: MS-Cleavable Reagents (The Modern Approach)

A more recent and powerful innovation in proteomics involves reagents that are cleaved inside the mass spectrometer during tandem mass spectrometry (MS/MS) fragmentation.[6][7] This approach elegantly simplifies data analysis and increases identification confidence.

Exemplar Reagent: DSSO (Disuccinimidyl Sulfoxide) DSSO is a homobifunctional cross-linker with two NHS esters, designed to link two primary amines. Critically, its spacer arm contains a sulfoxide moiety. Under collision-induced dissociation (CID), the C-S bonds flanking the sulfoxide are labile and fragment in a predictable manner.

Mechanism & Data Analysis Causality The power of MS-cleavable reagents lies in the multi-stage fragmentation (MSn) workflow they enable.

  • MS1 Scan: The intact, cross-linked peptide is detected at its specific mass-to-charge ratio.

  • MS2 Scan: The instrument isolates this precursor ion and applies low-energy CID. The MS-cleavable bond breaks, creating two distinct fragment ions, each containing one of the original peptides plus a characteristic mass remnant from the linker. This event immediately confirms that the precursor was a cross-linked species.

  • MS3 Scan: The instrument then isolates each of these signature fragment ions individually and fragments them further to determine their amino acid sequences.

  • Why is this advantageous? This multi-stage process solves a major challenge in cross-linking proteomics. Analyzing a fragmentation (MS2) spectrum from two peptides simultaneously is complex. By separating the cross-linked pair in the MS2 step and sequencing them individually in MS3 scans, the resulting spectra are clean, simple, and can be searched with standard database algorithms, drastically improving the confidence and ease of identification.[8]

dot graph "MS_Cleavable_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes MS1 [label="MS1: Detect Cross-linked Peptide\n(Precursor Ion)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS2 [label="MS2 (CID): Cleave Linker\nGenerate Signature Pair", fillcolor="#E8F0FE", fontcolor="#202124"]; MS3a [label="MS3: Fragment Peptide α\n(Sequence ID)", fillcolor="#E6F4EA", fontcolor="#202124"]; MS3b [label="MS3: Fragment Peptide β\n(Sequence ID)", fillcolor="#E6F4EA", fontcolor="#202124"]; Result [label="Confident Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges MS1 -> MS2; MS2 -> MS3a; MS2 -> MS3b; MS3a -> Result [style=invis]; MS3b -> Result; } . Caption: Data acquisition strategy for MS-cleavable reagents.

Performance Comparison: All Classes

ParameterMSECThiol-Cleavable (e.g., NHS-SS-Biotin)MS-Cleavable (e.g., DSSO)
Cleavage Location In solution (pre-MS)In solution (pre-MS)In mass spectrometer
Cleavage Gentleness Harsh (high pH)Mild (reducing agents)N/A (Gas-phase fragmentation)
Data Analysis StandardStandardSpecialized (MSn required)
Confidence GoodGoodExcellent
Primary Advantage Simple chemistryMild, orthogonal cleavageSimplified, high-confidence data analysis
Primary Disadvantage Harsh conditionsIncompatible with disulfide analysisRequires MSn-capable instrument

Experimental Protocols: A Validated Approach

The following protocols provide a self-validating framework for a common application: biotinylation of cell surface proteins for enrichment and identification.

Protocol 1: Cell Surface Biotinylation with Sulfo-NHS-SS-Biotin

Causality Statement: This protocol uses ice-cold PBS and quenching steps to ensure that only surface proteins are labeled and that the reaction does not proceed during cell lysis. The water-soluble Sulfo-NHS-SS-Biotin is chosen because it is membrane-impermeable.[3]

  • Cell Preparation: Culture cells to ~90% confluency. Place the plate on ice and gently wash cells twice with 5 mL of ice-cold PBS (pH 7.4).

  • Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in PBS to a final concentration of 0.5 mg/mL.

  • Biotinylation: Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring complete coverage. Incubate on ice for 30 minutes with gentle rocking.

  • Quenching: Aspirate the biotinylation solution. Add 5 mL of quench buffer (PBS + 100 mM glycine) and incubate for 15 minutes on ice to quench any unreacted reagent.

  • Lysis: Aspirate the quench buffer and wash once with ice-cold PBS. Lyse the cells using RIPA buffer containing protease inhibitors.

  • Enrichment: Clarify the lysate by centrifugation. Incubate the supernatant with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.

  • Washing: Pellet the beads and wash three times with lysis buffer, followed by two washes with PBS to remove non-specific binders.

  • Elution (Cleavage): Elute the bound proteins by incubating the beads in 100 µL of SDS-PAGE sample buffer containing 50 mM DTT for 30 minutes at 60°C. The DTT cleaves the disulfide bond, releasing the proteins from the biotin tag, which remains attached to the beads.

  • Analysis: The eluted proteins are now ready for SDS-PAGE, Western blotting, or in-solution digestion followed by LC-MS/MS analysis.

Protocol 2: Cross-Linking Analysis with DSSO

Causality Statement: This protocol is for an in-vitro cross-linking experiment. The concentration of DSSO and the reaction time are critical parameters that must be optimized to favor intramolecular cross-links or identify interaction partners without excessive polymerization.

  • Protein Preparation: Prepare the purified protein or protein complex in an amine-free buffer, such as HEPES or PBS, at a concentration of 0.5-2 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 25 mM stock solution of DSSO in anhydrous DMSO.

  • Cross-Linking Reaction: Add DSSO to the protein solution to a final concentration of 0.5 - 2 mM (a 25-50 fold molar excess is a good starting point). Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding Tris buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Sample Preparation for MS: Denature, reduce, and alkylate the cross-linked sample using standard proteomics protocols (e.g., with DTT and iodoacetamide).

  • Digestion: Digest the protein sample overnight with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system capable of MS3 fragmentation. The instrument method must be configured to:

    • Trigger an MS2 scan on detected precursor ions.

    • Recognize the characteristic mass difference of the DSSO signature fragments in the MS2 spectrum.

    • Trigger subsequent MS3 scans on those signature fragment ions for sequencing.

  • Data Analysis: Use a specialized software suite (e.g., Proteome Discoverer with XlinkX node, MaxQuant) that is designed to interpret the MSn data and identify the cross-linked peptide pairs.

Decision-Making Framework: Selecting the Right Reagent

Choosing the correct reagent requires balancing the experimental goal with the available instrumentation and sample constraints.

If your primary goal is...And you are constrained by...The best choice is likely...
General protein enrichment (e.g., cell surface) A need for mild elution conditions and have no interest in native disulfides.Thiol-Cleavable Reagents (e.g., Sulfo-NHS-SS-Biotin)
Structural proteomics (protein topology, interactions) Access to a high-resolution mass spectrometer with MSn capabilities.MS-Cleavable Reagents (e.g., DSSO)
Enriching specific PTMs (e.g., glycosylation) A workflow that must avoid reducing agents and you can tolerate high pH.MSEC or other base-labile options
General protein enrichment A need to avoid both reducing agents and high pH.Consider Photocleavable or Acid-cleavable reagents (niche alternatives not detailed here).

Conclusion: An Evolving Toolkit

While MSEC remains a functional tool for specific applications, its limitations, primarily the harsh cleavage conditions, have driven the field toward more versatile and sample-friendly alternatives. Thiol-cleavable reagents like Sulfo-NHS-SS-Biotin represent a robust and accessible alternative for a wide range of enrichment studies, offering the significant advantage of mild elution. For researchers engaged in structural proteomics, the advent of MS-cleavable reagents like DSSO has been transformative, simplifying complex data analysis workflows and dramatically increasing the confidence of cross-link identification. The modern proteomics lab is best served by understanding the full spectrum of available tools, allowing the scientist to select a reagent whose chemistry is perfectly matched to the biological question at hand.

References

  • Quantitative proteomics - Wikipedia. [Link]

  • Iacobucci, C., et al. (2018). The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies. Journal of the American Society for Mass Spectrometry. [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]

  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]

  • Lau, H. T., et al. (2018). Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. Journal of Proteome Research. [Link]

  • Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Kao, A., et al. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics. [Link]

  • Bradbury, A. R. M., et al. (2019). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • SIELC Technologies. (2018). 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. [Link]

  • Desvaux, M., et al. (2018). Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin. Journal of Proteomics. [Link]

Sources

A Senior Application Scientist's Guide to Validating MSEC Protein Modifications: A Comparative Analysis of Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise modification of a protein is a cornerstone of innovation. Whether for creating antibody-drug conjugates (ADCs), developing novel biologics, or studying protein function, the ability to attach a custom linker-payload system to a protein with confidence is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods and alternative biochemical techniques for the validation of protein modification, using a representative Maleimide-Styrene-Ether-Cleavable (MSEC) linker as our central example.

As the term "MSEC" does not correspond to a universally recognized, commercially available linker, for the purposes of this guide, we will use a scientifically plausible, hypothetical structure. This allows us to explore the validation workflows in a practical and detailed manner. Our hypothetical MSEC linker consists of four key components: a Maleimide group for cysteine-specific conjugation, a phenyl (Styrene ) group for structural stability, a PEGylated Ether spacer for solubility, and a disulfide bond as a readily Cleavable element.

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to make informed decisions for your specific research needs.

Part 1: The Gold Standard: Mass Spectrometry for Unambiguous MSEC-Protein Conjugate Validation

Mass spectrometry (MS) is the definitive method for characterizing modified proteins. It directly measures the mass-to-charge ratio (m/z) of molecules, providing unequivocal evidence of a successful conjugation by detecting the mass shift imparted by the MSEC linker.[1] Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification on the protein's amino acid sequence.[2]

Here, we compare the three primary MS-based proteomic strategies: Top-Down, Bottom-Up, and Middle-Down. Each offers a unique perspective on the MSEC-modified protein.

Top-Down Proteomics: The Complete Picture

Top-down proteomics analyzes the intact MSEC-modified protein without prior digestion.[3][4][5] This approach provides a holistic view of the entire protein, allowing for the determination of the overall drug-to-protein ratio and the identification of different proteoforms (e.g., a mixture of protein with one, two, or three MSEC linkers attached).

Causality Behind the Choice: Choose Top-Down proteomics when the primary goal is to understand the heterogeneity of the final conjugate population and to confirm the mass of the fully intact, modified protein. It is particularly powerful for relatively small to medium-sized proteins where the complexity of the intact protein spectrum is manageable.

  • Sample Preparation:

    • Purify the MSEC-modified protein to a high degree using size exclusion chromatography (SEC) or affinity chromatography to remove unconjugated linker and other impurities.

    • Buffer exchange the purified conjugate into a volatile, MS-compatible buffer, such as 200 mM ammonium acetate, pH 7.0.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source.[5]

    • Infuse the sample directly or use a gentle separation technique like SEC coupled online with the mass spectrometer (SEC-MS).[6]

    • Acquire a full MS spectrum of the intact protein. The resulting spectrum will show a distribution of charge states for the unmodified and modified protein.

  • Data Analysis:

    • Deconvolute the raw spectrum containing the multiply charged ions to obtain the zero-charge mass of the intact protein.

    • Compare the mass of the MSEC-conjugated protein to the theoretical mass of the unmodified protein. The mass difference should correspond to the mass of the attached MSEC linker(s). For our hypothetical MSEC linker, this would be a distinct mass addition for each conjugation.

TopDown_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis P Purified MSEC-Protein Conjugate MS High-Resolution MS (e.g., Orbitrap, FT-ICR) P->MS Direct Infusion/ SEC-MS Frag MS/MS Fragmentation (ECD/ETD) MS->Frag Isolate Precursor Ion Decon Deconvolution of Mass Spectrum MS->Decon Result Intact Mass Confirmation & Site Localization Frag->Result Decon->Result

Caption: Top-Down MS workflow for intact MSEC-protein analysis.

Bottom-Up Proteomics: Peptide-Level Precision

Bottom-up, or "shotgun," proteomics is the most common MS approach.[7][8] It involves the enzymatic digestion of the MSEC-modified protein into smaller peptides, which are then analyzed by LC-MS/MS. This method is excellent for definitively identifying the site of modification.

Causality Behind the Choice: Opt for Bottom-Up proteomics when the critical question is where on the protein the MSEC linker has attached. It is highly sensitive and can handle complex protein mixtures, making it a workhorse for protein modification site identification.

  • Sample Preparation and Digestion:

    • Denature the purified MSEC-protein conjugate in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT or TCEP. Note: If your MSEC linker contains a disulfide bond for cleavage, this step will cleave it. This can be used to your advantage to map the linker attachment site.

    • Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.

    • Digest the protein into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[9]

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reversed-phase nano-flow liquid chromatography (nanoLC) coupled to a tandem mass spectrometer (e.g., Q-Exactive, TripleTOF).

    • The mass spectrometer will perform data-dependent acquisition (DDA), where it first measures the mass of the eluting peptides (MS1 scan) and then selects the most abundant peptides for fragmentation (MS/MS scan).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, MaxQuant, Sequest) to match the acquired MS/MS spectra against a protein sequence database.[3]

    • In the search parameters, specify the mass of the MSEC linker (or its remnant after any cleavage during sample prep) as a variable modification on cysteine.

    • The software will identify the peptide sequence and pinpoint the cysteine residue carrying the MSEC linker modification based on the mass shift in the fragment ions.

BottomUp_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis P MSEC-Protein Conjugate Digest Denaturation, Reduction, Alkylation, & Proteolytic Digestion P->Digest Peptides Peptide Mixture Digest->Peptides LC nanoLC Separation Peptides->LC MSMS Tandem MS (MS/MS) LC->MSMS Search Database Search (e.g., Mascot) MSMS->Search Result Modification Site Identification Search->Result

Caption: Bottom-Up MS workflow for MSEC modification site mapping.

Middle-Down Proteomics: The Best of Both Worlds

Middle-down proteomics bridges the gap between top-down and bottom-up approaches. It involves limited proteolysis to generate large peptides (typically 3-20 kDa), which are then analyzed by MS. This approach retains some of the connectivity information lost in bottom-up while being more manageable than top-down for large proteins.

Causality Behind the Choice: Middle-Down is ideal for large proteins like monoclonal antibodies where top-down analysis is challenging. It allows for the characterization of specific domains of the protein (e.g., the Fab and Fc regions of an antibody) and can localize the MSEC modification to a particular large fragment while still keeping some PTM information linked.

  • Sample Preparation and Limited Digestion:

    • Purify the MSEC-modified antibody.

    • Use an enzyme like IdeS, which specifically cleaves the antibody heavy chain below the hinge region, to generate F(ab')2 and Fc/2 fragments.

    • Optionally, lightly reduce the inter-chain disulfide bonds to separate the light chain, Fd', and Fc/2 fragments.

  • LC-MS Analysis:

    • Separate the large fragments using reversed-phase HPLC or SEC coupled to a high-resolution mass spectrometer.

    • Acquire full MS spectra of the eluting fragments.

  • Data Analysis:

    • Deconvolute the spectra to determine the masses of the fragments.

    • Compare the masses of the fragments from the MSEC-conjugated antibody to the unmodified antibody to determine which fragments carry the modification. This localizes the MSEC linker to a specific chain or region of the antibody.

Part 2: Alternative and Complementary Validation Techniques

While mass spectrometry provides the most detailed information, other well-established biochemical techniques can offer valuable, complementary data and are often more accessible. These methods are excellent for initial screening, quality control, and for providing supporting evidence of a successful conjugation.

SDS-PAGE: Visualizing the Mass Shift

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[10] The addition of the MSEC linker to a protein will increase its mass, causing it to migrate more slowly through the gel, resulting in a visible "band shift."

Causality Behind the Choice: Use SDS-PAGE as a rapid, qualitative check to confirm that a conjugation reaction has occurred. It's a low-cost, high-throughput method perfect for screening multiple reaction conditions.

  • Sample Preparation:

    • Prepare samples of the unmodified protein and the MSEC-modified protein in SDS-PAGE loading buffer.

    • For reducing conditions, add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the loading buffer and heat the samples. This will separate protein subunits linked by disulfide bonds.

    • For non-reducing conditions, omit the reducing agent.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel alongside a molecular weight marker.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.[11]

    • Compare the band for the MSEC-modified protein to the unmodified protein. A successful conjugation will result in a band that has shifted to a higher apparent molecular weight.[4] The magnitude of the shift corresponds to the mass of the attached linker(s).

Chromatographic Methods: Purity and Conjugation Assessment

High-performance liquid chromatography (HPLC) techniques are powerful for assessing the purity and character of the MSEC-protein conjugate.

SEC separates molecules based on their hydrodynamic radius (size).[8] It is excellent for separating the successfully conjugated protein from unreacted protein, free MSEC linker, and aggregates.

Causality Behind the Choice: SEC is the method of choice for assessing the purity of the conjugate and quantifying the level of aggregation, which is a critical quality attribute for biotherapeutics.[12]

RP-HPLC separates molecules based on hydrophobicity.[9][13] The addition of a typically hydrophobic MSEC linker will increase the protein's overall hydrophobicity, leading to a longer retention time on an RP-HPLC column. This can be used to resolve different drug-to-protein ratio species.

Causality Behind the Choice: Use RP-HPLC to resolve and quantify different conjugation species (e.g., protein with 1, 2, or 3 MSEC linkers) and to assess the overall hydrophobicity profile of the product.

  • System Setup:

    • Equilibrate the appropriate HPLC column (SEC or RP-C4/C8) with the starting mobile phase.

  • Sample Analysis:

    • Inject the purified MSEC-protein conjugate.

    • For SEC, use an isocratic mobile phase (e.g., phosphate-buffered saline).

    • For RP-HPLC, elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).

  • Data Analysis:

    • Monitor the elution profile using a UV detector (typically at 280 nm for protein).

    • In SEC, the conjugated protein should elute as a sharp peak, well-separated from any aggregates (eluting earlier) or free linker (eluting later).

    • In RP-HPLC, the conjugated protein will have a longer retention time than the unmodified protein. Different conjugation states may resolve into distinct peaks.

UV-Vis Spectroscopy: A Quick Quantification

UV-Vis spectroscopy can be used to estimate the average number of MSEC linkers per protein, provided the linker contains a chromophore with a unique absorbance maximum distinct from the protein's absorbance at 280 nm.

Causality Behind the Choice: This is a very rapid method for a bulk measurement of the conjugation ratio. It does not provide information on distribution but is useful for a quick quality control check.

  • Measurement:

    • Measure the absorbance of the purified MSEC-protein conjugate at 280 nm (for the protein) and at the specific absorbance maximum of the MSEC linker's chromophore.

  • Calculation:

    • Calculate the protein concentration using the Beer-Lambert law and the protein's extinction coefficient at 280 nm.

    • Calculate the concentration of the conjugated MSEC linker using its own extinction coefficient at its λmax.

    • The ratio of the molar concentration of the linker to the molar concentration of the protein gives the average drug-to-protein ratio.

Part 3: Comparative Summary and Recommendations

Choosing the right validation method depends on the specific question you are asking, the stage of your research, and the resources available.

Technique Information Provided Pros Cons
Top-Down MS Intact mass, conjugate heterogeneity, drug-to-protein ratio distribution.Provides a complete picture of the final product.Technically challenging, requires high-end instrumentation, difficult for very large proteins.
Bottom-Up MS Precise site of modification.High sensitivity, gold standard for localization, high throughput.Destroys information about the intact conjugate, potential for modification loss during sample prep.
Middle-Down MS Localization of modification to large protein fragments.Good compromise for large proteins, retains some PTM connectivity.Requires specific enzymes (e.g., IdeS), less precise localization than bottom-up.
SDS-PAGE Qualitative confirmation of conjugation (mass shift).Rapid, inexpensive, high throughput for screening.Low resolution, not quantitative, provides only apparent molecular weight.
SEC-HPLC Purity, presence of aggregates and free linker.Excellent for assessing purity and stability, quantitative.Does not confirm conjugation site or provide precise mass.
RP-HPLC Separation of different conjugate species, hydrophobicity profile.Can resolve species with different numbers of linkers, quantitative.Can be denaturing, may not resolve all species.
UV-Vis Spec. Average drug-to-protein ratio.Very fast, simple, non-destructive.Requires a unique chromophore on the linker, provides only an average value, not distribution.

Recommendations:

  • For initial discovery and reaction screening: Start with SDS-PAGE for a quick yes/no answer on conjugation, followed by RP-HPLC or SEC-HPLC to assess the reaction efficiency and product profile.

  • For in-depth characterization of a lead candidate: A multi-pronged approach is essential. Use Top-Down MS to understand the overall product heterogeneity and confirm the intact mass. Complement this with Bottom-Up MS to unequivocally identify the conjugation site(s). SEC-HPLC is mandatory for assessing aggregation and purity for any potential therapeutic.

  • For routine quality control: Once a process is established, SEC-HPLC and RP-HPLC are robust methods for ensuring batch-to-batch consistency.

By understanding the strengths and limitations of each of these techniques, you can design a validation strategy that provides a complete and trustworthy characterization of your MSEC-modified protein, ensuring the integrity and success of your research and development efforts.

References

  • VectorBuilder. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]

  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 5(2), 241–251. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved from [Link]

  • MetwareBio. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Bottom-up proteomics. Retrieved from [Link]

  • Focant, F. O., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A, 1547, 85-93. Retrieved from [Link]

  • Wang, Y., et al. (2013). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. Analytical Biochemistry, 434(1), 37-41. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Rockland Immunochemicals Inc. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). HPLC for Protein Characterization. Retrieved from [Link]

  • CD Formulation. (n.d.). Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). SDS-PAGE of protein. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]

  • Pirmoradian, M., et al. (2013). Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses. Journal of Proteomics, 83, 111-120. Retrieved from [Link]

  • Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233. Retrieved from [Link]

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A Technical Guide: 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate as a Viable Alternative to the Fmoc Protecting Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is a cornerstone of success. The choice of a protecting group dictates the overall synthetic strategy, influencing yield, purity, and the ability to perform selective modifications. For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been a dominant force for the protection of amines, especially in solid-phase peptide synthesis (SPPS). However, the exploration of alternative protecting groups with comparable or potentially advantageous properties is a continuous pursuit in the scientific community. This guide provides an in-depth comparison of the well-established Fmoc group with a promising alternative: the 2-(methylsulfonyl)ethoxycarbonyl (Msc) group, introduced via its activated carbonate form, 2-(methylsulfonyl)ethyl 4-nitrophenyl carbonate (Msz-ONp).

The Critical Role of Amine Protection in Synthesis

The primary amino group is a highly nucleophilic functionality that readily participates in a wide range of chemical reactions. In the context of peptide synthesis, for instance, the unprotected amine of one amino acid would react indiscriminately with the activated carboxylic acid of another, leading to a complex mixture of oligomers and side products.[1][2] Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity, allowing other chemical transformations to occur selectively elsewhere in the molecule.[3] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily and selectively removed under mild conditions without affecting other parts of the molecule.[4]

The concept of "orthogonality" is central to modern protecting group strategy. Orthogonal protecting groups can be selectively removed in the presence of one another, each under a unique set of conditions (e.g., one is acid-labile while another is base-labile).[5][6] This allows for the precise and sequential manipulation of different functional groups within a complex molecule.

The Incumbent: The Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile carbamate that has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][7] Its widespread adoption is a testament to its numerous advantages.

Mechanism of Protection and Deprotection

The Fmoc group is typically introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[8]

The key feature of the Fmoc group is its lability to basic conditions. Deprotection is achieved through a β-elimination mechanism, typically using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[][10] The base abstracts the acidic proton on the fluorenyl ring, initiating an elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess secondary amine in the deprotection solution traps the reactive DBF electrophile, preventing it from undergoing side reactions with the newly deprotected amine.[11]

Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Deprotonation Proton Abstraction by Piperidine Fmoc_Peptide->Deprotonation Intermediate Carbanion Intermediate Deprotonation->Intermediate Elimination β-Elimination Intermediate->Elimination Products H₂N-Peptide + CO₂ + Dibenzofulvene Elimination->Products DBF_Adduct Dibenzofulvene-Piperidine Adduct Products->DBF_Adduct Trapping by Piperidine

Caption: Mechanism of Fmoc deprotection via base-catalyzed β-elimination.

Advantages and Disadvantages of Fmoc
FeatureDescription
Mild Deprotection Cleavage with weak bases like piperidine is compatible with many sensitive functional groups.[]
Orthogonality Fully orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which is the foundation of the widely used Fmoc/tBu SPPS strategy.[3][7]
Real-time Monitoring The dibenzofulvene byproduct has a strong UV absorbance, allowing for the real-time monitoring of the deprotection step.[]
High Yields The Fmoc strategy generally provides high coupling and deprotection efficiencies, leading to high overall yields of the target peptide.[]
Potential for Side Reactions Aspartimide formation, particularly at Asp-Xxx sequences, can be a significant side reaction during piperidine-mediated deprotection.[7] Racemization of sensitive amino acids like cysteine and histidine can also occur.[7]
Cost Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts.[]

The Challenger: this compound (Msz-ONp) and the Msc Group

This compound, abbreviated as Msz-ONp, is a reagent used to introduce the 2-(methylsulfonyl)ethoxycarbonyl (Msc) protecting group onto primary and secondary amines. The Msc group, like Fmoc, is a base-labile carbamate, positioning it as a direct alternative in orthogonal synthesis strategies.

Mechanism of Protection and Deprotection

The Msc group is introduced by the reaction of an amine with Msz-ONp. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine on the carbonate carbonyl.

Similar to Fmoc, the Msc group is cleaved under basic conditions via a β-elimination mechanism. The electron-withdrawing methylsulfonyl group acidifies the protons on the adjacent methylene group. A base can abstract one of these protons, initiating an elimination reaction that liberates the free amine, carbon dioxide, and methyl vinyl sulfone.

Msc Deprotection Mechanism Msc_Peptide Msc-NH-Peptide Deprotonation Proton Abstraction by Base (B:) Msc_Peptide->Deprotonation Intermediate Carbanion Intermediate Deprotonation->Intermediate Elimination β-Elimination Intermediate->Elimination Products H₂N-Peptide + CO₂ + Methyl Vinyl Sulfone Elimination->Products

Caption: Mechanism of Msc deprotection via base-catalyzed β-elimination.

Head-to-Head Comparison: Msc vs. Fmoc

While direct, extensive comparative studies between Msc and Fmoc are not as widespread as those for Fmoc and Boc, a study on the closely related 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) group provides compelling evidence for the performance of this class of protecting groups.[12] The Nsc group is structurally very similar to the Msc group and is also cleaved by a base-mediated β-elimination. The comparative study of Nsc and Fmoc in the solid-phase synthesis of several peptides found that the HPLC profiles of the crude peptides and the isolated yields were almost identical for both protecting groups.[12] This suggests that the Msc group, introduced by Msz-ONp, can be considered a highly effective alternative to Fmoc in SPPS.

Characteristic2-(Methylsulfonyl)ethoxycarbonyl (Msc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Base-labile (e.g., NaOH, Ba(OH)₂)Base-labile (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, tBu)Orthogonal to acid-labile groups (e.g., Boc, tBu)[3][7]
Deprotection Byproduct Methyl vinyl sulfoneDibenzofulvene
Real-time Monitoring No inherent UV-active byproduct for monitoringDibenzofulvene byproduct has strong UV absorbance[]
Reported Performance Comparable yields and purity to Fmoc in SPPS (based on Nsc data)[12]High yields and purity are standard in SPPS[]
Potential Side Reactions Potential for aspartimide formation under basic conditions (similar to Fmoc)Aspartimide formation, racemization of sensitive amino acids[7]

Experimental Protocols

The following protocols provide a general framework for the application and cleavage of the Msc and Fmoc protecting groups. Researchers should optimize these conditions for their specific substrates and reaction scales.

Protocol 1: Protection of an Amino Acid with Msz-ONp (General Procedure)

This protocol describes a general method for the protection of the α-amino group of an amino acid using this compound.

Materials:

  • Amino acid

  • This compound (Msz-ONp)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Msz-ONp (1.1 eq.) in dioxane dropwise to the stirred amino acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Msz-ONp and the 4-nitrophenol byproduct.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the Msc-protected amino acid with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Msc Protection Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve Amino Acid in Base/Solvent B Cool to 0 °C A->B C Add Msz-ONp Solution B->C D Stir Overnight at Room Temperature C->D E Monitor by TLC D->E F Aqueous Workup E->F Reaction Complete G Acidification F->G H Extraction G->H I Drying and Concentration H->I J Msc-Amino Acid I->J

Sources

The MSEC Protecting Group: A Comparative Guide to Cleavage Efficiency in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in peptide and medicinal chemistry, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and, most importantly, readily and selectively cleaved with high efficiency. The 2-(Methylsulfinyl)ethyl carbamate (MSEC) and its close analogue, the 2-(methylsulfonyl)ethoxycarbonyl (Msc) group, have emerged as valuable tools for the protection of amines, offering a unique combination of stability and lability. This guide provides an in-depth, objective comparison of the cleavage efficiency of the MSEC/Msc protecting group against other widely used alternatives such as the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, supported by experimental data and detailed protocols.

The Principle of Orthogonality: A Cornerstone of Protecting Group Strategy

The power of modern protecting group chemistry lies in the concept of orthogonality. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing specific, non-interfering reaction conditions.[1][2] This principle is fundamental to the synthesis of complex molecules with multiple functional groups, enabling a stepwise and controlled manipulation of reactive sites. The MSEC/Msc, Boc, Cbz, and Fmoc groups form a largely orthogonal set, as their cleavage is triggered by distinct chemical mechanisms.

The MSEC/Msc Group: A Base-Labile Protecting Group with Unique Properties

The MSEC/Msc group is characterized by its remarkable stability to both acidic and hydrogenolytic conditions, while being highly susceptible to cleavage under basic conditions.[3] This dual nature makes it an excellent choice for synthetic strategies that require the presence of acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.

The cleavage of the MSEC/Msc group proceeds through a base-catalyzed β-elimination (E1cB) mechanism. The electron-withdrawing sulfinyl or sulfonyl group increases the acidity of the β-protons, facilitating their abstraction by a base. This initiates an elimination reaction, leading to the formation of methyl vinyl sulfone and the release of the deprotected amine via a carbamate intermediate that readily decarboxylates.[4][5]

Comparative Analysis of Cleavage Efficiency

The efficiency of a protecting group's cleavage is a multifaceted parameter encompassing reaction time, yield, and the mildness of the required conditions. The following table provides a comparative overview of the MSEC/Msc group and other common amine protecting groups.

Protecting GroupCleavage ConditionsTypical Reaction TimeAdvantages & Disadvantages
MSEC/Msc Mild to strong base (e.g., NaOH, Ba(OH)₂, DBU)Seconds to minutesAdvantages: Extremely rapid cleavage, high yields, orthogonal to acid- and hydrogenolysis-labile groups, enhances solubility.[3] Disadvantages: Requires basic conditions which may not be suitable for all substrates.
Fmoc Secondary amines (e.g., 20% piperidine in DMF)1-30 minutesAdvantages: Mild basic cleavage, orthogonal to acid-labile groups, widely used in solid-phase peptide synthesis (SPPS).[6][] Disadvantages: Potential for side reactions like aspartimide formation and diketopiperazine formation.[8]
Boc Strong acid (e.g., TFA, HCl in dioxane)30-60 minutesAdvantages: Robust and well-established, stable to a wide range of non-acidic conditions.[9] Disadvantages: Harsh acidic conditions can lead to side reactions like alkylation of sensitive residues (Trp, Met).[8][10]
Cbz Catalytic hydrogenolysis (e.g., H₂, Pd/C)1-24 hoursAdvantages: Mild, neutral cleavage conditions, orthogonal to acid- and base-labile groups.[5] Disadvantages: Incompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues); catalyst poisoning can be an issue.

In-Depth Look at MSEC/Msc Cleavage: Speed and Orthogonality

The most striking feature of the MSEC/Msc group is the exceptional speed of its cleavage. Deprotection can be achieved in as little as 5 seconds using a 1.0 N solution of a strong base like sodium hydroxide or sodium methoxide.[3] This rapid deprotection can be highly advantageous in minimizing side reactions that may occur with prolonged exposure to cleavage reagents.

Furthermore, the MSEC/Msc group exhibits excellent orthogonality. It is highly stable to strong acidic conditions, such as concentrated HCl and neat trifluoroacetic acid (TFA), which are used to cleave Boc and other acid-labile groups.[11] It is also completely resistant to catalytic hydrogenolysis, the standard condition for Cbz group removal.[4][12] This allows for the selective deprotection of MSEC/Msc-protected amines in the presence of Boc- and Cbz-protected functionalities, a critical advantage in the synthesis of complex peptides and other molecules.

Potential Side Reactions: A Comparative Perspective

While no deprotection method is entirely free of potential side reactions, the choice of protecting group can significantly influence the purity of the final product.

  • MSEC/Msc: The primary byproduct of MSEC/Msc cleavage is methyl vinyl sulfone, which can potentially act as a Michael acceptor. However, under the typical cleavage conditions in the presence of a nucleophilic solvent like methanol, it is readily trapped, minimizing unwanted reactions with the deprotected amine.

  • Fmoc: A well-documented side reaction during Fmoc deprotection is the formation of aspartimide from aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[8] This can lead to the formation of β-peptide linkages upon ring-opening. Another common issue is diketopiperazine formation at the dipeptide stage.

  • Boc: The strong acidic conditions required for Boc cleavage generate reactive carbocations (e.g., tert-butyl cation) that can alkylate nucleophilic side chains of amino acids like tryptophan, methionine, and tyrosine.[8][10] The use of scavengers is often necessary to mitigate these side reactions.

  • Cbz: While generally a clean reaction, catalytic hydrogenolysis can be sensitive to the presence of sulfur-containing amino acids, which can poison the catalyst. Incomplete reactions can also be an issue.

Experimental Protocols

The following protocols provide a general framework for the cleavage of MSEC/Msc and a comparative protocol for the widely used Fmoc group.

Protocol 1: Cleavage of the MSEC/Msc Protecting Group

This protocol is based on the cleavage of the analogous Msc group and can be adapted for MSEC.

Materials:

  • MSEC/Msc-protected substrate

  • 0.1 M Sodium Hydroxide (NaOH) in a suitable solvent system (e.g., methanol/water or dioxane/methanol/water)

  • Quenching solution (e.g., 0.1 M HCl or saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the MSEC/Msc-protected substrate in a minimal amount of a suitable organic solvent (e.g., methanol or dioxane).

  • Cool the solution in an ice bath to 0°C.

  • Add the pre-chilled 0.1 M NaOH solution dropwise with stirring. The reaction is typically very fast and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within minutes), quench the reaction by adding the acidic quenching solution until the pH is neutral or slightly acidic.

  • Extract the deprotected product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Protocol 2: Standard Cleavage of the Fmoc Protecting Group in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Reagent for monitoring deprotection (e.g., ninhydrin test)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate gently for 1-5 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3-5 times) and proceed to the next coupling step or final cleavage.

  • Confirm the completion of deprotection using a qualitative test such as the ninhydrin test.

Visualizing the Cleavage Mechanisms and Workflow

MSEC Cleavage Mechanism

MSEC_Cleavage cluster_0 MSEC-Protected Amine cluster_1 Base-Catalyzed β-Elimination cluster_2 Final Deprotection R-NH-CO-O-CH2-CH2-S(O)-CH3 R-NH-CO-O-CH₂-CH₂-S(O)-CH₃ Base Base (e.g., OH⁻) Proton_Abstraction Proton Abstraction R-NH-CO-O-CH2-CH2-S(O)-CH3->Proton_Abstraction Base->Proton_Abstraction Intermediate R-NH-CO-O-CH₂-⁻CH-S(O)-CH₃ Proton_Abstraction->Intermediate Elimination Elimination Intermediate->Elimination Products R-NH-COO⁻ + CH₂=CH-S(O)-CH₃ Elimination->Products Decarboxylation Decarboxylation (-CO₂) Products->Decarboxylation Final_Product R-NH₂ Decarboxylation->Final_Product

Caption: MSEC cleavage via E1cB mechanism.

Comparative Deprotection Workflow

Deprotection_Workflow cluster_MSEC MSEC Cleavage cluster_Fmoc Fmoc Cleavage cluster_Boc Boc Cleavage cluster_Cbz Cbz Cleavage Protected_Peptide Protected Peptide (MSEC/Fmoc/Boc/Cbz) Base_Cleavage Add Base (e.g., NaOH) Protected_Peptide->Base_Cleavage Piperidine_Cleavage Add Piperidine/DMF Protected_Peptide->Piperidine_Cleavage Acid_Cleavage Add Strong Acid (e.g., TFA) Protected_Peptide->Acid_Cleavage Hydrogenolysis H₂, Pd/C Protected_Peptide->Hydrogenolysis MSEC_Deprotected Deprotected Peptide (Rapid) Base_Cleavage->MSEC_Deprotected Fmoc_Deprotected Deprotected Peptide Piperidine_Cleavage->Fmoc_Deprotected Boc_Deprotected Deprotected Peptide Acid_Cleavage->Boc_Deprotected Cbz_Deprotected Deprotected Peptide Hydrogenolysis->Cbz_Deprotected

Caption: Orthogonal deprotection strategies.

Conclusion

The MSEC/Msc protecting group offers a compelling alternative to more traditional amine protecting groups, particularly in synthetic strategies that demand a high degree of orthogonality. Its key advantages lie in its exceptional stability to acidic and hydrogenolytic conditions, coupled with its remarkably rapid and efficient cleavage under basic conditions. While the choice of protecting group will always be dictated by the specific requirements of the synthetic target, the MSEC/Msc group provides a powerful tool for chemists to navigate the complexities of modern organic synthesis, enabling the construction of intricate molecules with high precision and efficiency.

References

  • Request PDF. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]

  • Houben-Weyl. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Wiley-VCH. (2009). Protection Reactions.
  • Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Luna, O., Gomez, J. A., Cárdenas, C., Gúzman, F., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
  • Tesser, G. I., & Balvert-Geers, I. C. (1975). The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function. International Journal of Peptide and Protein Research, 7(4), 295–305.
  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...[Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
  • Chemistry Notes. (2022). Protection and deprotection of functional groups. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC-NPC): A Thiol-Selective Reagent for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Selectivity in Bioconjugation

In the landscape of modern therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs), the ability to create homogenous and precisely defined bioconjugates is paramount. The chemical ligation strategy used to attach a payload—be it a drug, a fluorophore, or a purification handle—to a biomolecule dictates the final product's efficacy, stability, and safety profile. Cysteine, with its unique nucleophilicity and relatively low abundance, has emerged as a prime target for site-selective modification.[1][2][3]

While numerous reagents have been developed to target cysteine residues, many suffer from cross-reactivity with other nucleophilic amino acids, such as lysine, leading to product heterogeneity.[4] This guide introduces 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (MSEC-NPC), a reagent designed for enhanced thiol selectivity, and provides a framework for its objective evaluation against established alternatives. We will delve into the mechanistic underpinnings of its reactivity and present a detailed, self-validating experimental protocol to rigorously assess its cross-reactivity profile, empowering researchers to make informed decisions for their specific applications.

Section 1: The Chemistry of Thiol-Modification Reagents

Understanding the reaction mechanism is fundamental to predicting and interpreting a reagent's selectivity. The reactivity of MSEC-NPC is predicated on a distinct chemical transformation compared to the more common maleimide-based reagents.

Mechanism of MSEC-NPC: A Thiol-Activated Cascade

MSEC-NPC is an activated carbonate. Its reaction with a cysteine thiol is not a simple addition but a two-step process. First, the thiolate anion attacks the carbonyl carbon, displacing the highly stable 4-nitrophenolate leaving group. This forms a transient thiocarbonate intermediate. This intermediate then undergoes an intramolecular elimination (a β-elimination), releasing carbonyl sulfide (COS) and ethylene, to yield the final, stable thioether-linked product with a methylsulfonyl ethyl group attached to the cysteine.

This mechanism is inherently selective for thiols, as they are significantly more potent nucleophiles than amines (lysine) at physiological pH (around 7.4).[1]

MSEC_NPC_Mechanism Protein_SH Protein-SH (Cysteine Thiolate) Intermediate Thiocarbonate Intermediate Protein_SH->Intermediate Nucleophilic Attack MSEC_NPC MSEC-NPC MSEC_NPC->Intermediate Final_Product Stable Thioether Conjugate (Protein-S-Mse) Intermediate->Final_Product β-Elimination Leaving_Group 4-Nitrophenol Intermediate->Leaving_Group Byproducts COS + Ethylene Intermediate->Byproducts

Caption: Reaction mechanism of MSEC-NPC with a protein thiol.

The Benchmark Alternative: Maleimide Chemistry

Maleimides are the most widely used class of reagents for cysteine modification.[5] The reaction proceeds via a Michael addition, where the cysteine thiolate attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.[6][7]

However, the selectivity of maleimides is not absolute. At pH values above 7.5, or with prolonged reaction times, maleimides can exhibit significant cross-reactivity with the ε-amino group of lysine.[4][6] Furthermore, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to conjugate instability and payload exchange in vivo.[8]

Section 2: Experimental Design for Cross-Reactivity Profiling

To provide a robust and objective comparison, a multi-level experimental approach is required. This involves screening against model peptides to assess intrinsic reactivity and analyzing a complex, multi-functional protein to evaluate performance in a more biologically relevant context. Mass spectrometry is the analytical cornerstone for this evaluation, providing unambiguous identification of modification sites and quantification of product distribution.[9][10][11][12]

Rationale for the Experimental Workflow

Our proposed workflow is designed to be self-validating by incorporating key controls and orthogonal analytical methods.

  • Model Peptides: Using a panel of short peptides, each containing a single, strategically placed nucleophilic residue (Cys, Lys, His, Tyr), allows for the direct measurement of intrinsic reactivity without confounding factors from protein structure or steric hindrance.

  • Model Protein: Bovine Serum Albumin (BSA) is an excellent model protein as it contains multiple free thiols and a high abundance of lysines, presenting a competitive environment to rigorously test reagent selectivity.

  • pH Control: Reactions are performed at pH 7.4 (physiological) and pH 8.5. The higher pH deprotonates lysine side chains (pKa ~10.5), increasing their nucleophilicity and creating a "stress test" condition that reveals the propensity for off-target reactions.[13]

  • LC-MS/MS Analysis: This powerful technique provides definitive data. For peptides, we can quantify the percentage of modification for each species. For the intact protein, we can determine the average degree of labeling (DoL), and through peptide mapping (digesting the protein and analyzing the fragments), we can pinpoint the exact locations of both on-target and off-target modifications.[10][14]

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (MSEC-NPC, Maleimide) pH74 Incubate at pH 7.4 Reagents->pH74 pH85 Incubate at pH 8.5 Reagents->pH85 Samples Prepare Samples (Peptide Panel, BSA) Samples->pH74 Samples->pH85 Quench Quench Reaction pH74->Quench pH85->Quench LCMS_Peptide LC-MS Analysis (Peptides) Quench->LCMS_Peptide LCMS_Protein LC-MS/MS Analysis (Intact Protein & Digest) Quench->LCMS_Protein Data Data Interpretation (% Modification, DoL, Site ID) LCMS_Peptide->Data LCMS_Protein->Data

Caption: Experimental workflow for comparative cross-reactivity analysis.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be executed by researchers with experience in protein chemistry and mass spectrometry.

Protocol 1: Model Peptide Reactivity Screen
  • Peptide Panel Preparation:

    • Synthesize or procure four peptides (e.g., 7-10 amino acids long) with the following sequences:

      • Peptide-Cys: Ac-Gly-Gly-Cys -Gly-Gly-Lys-NH2

      • Peptide-Lys: Ac-Gly-Gly-Ala-Gly-Gly-Lys -NH2

      • Peptide-His: Ac-Gly-Gly-His -Gly-Gly-Lys-NH2

      • Peptide-Tyr: Ac-Gly-Gly-Tyr -Gly-Gly-Lys-NH2

    • Prepare 1 mM stock solutions of each peptide in deionized water.

  • Reaction Buffer Preparation:

    • Buffer A (pH 7.4): 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA.

    • Buffer B (pH 8.5): 100 mM sodium borate, 150 mM NaCl, 5 mM EDTA.

    • Rationale: Phosphate is a standard physiological buffer. Borate is used for the higher pH to avoid buffer-reagent interactions. EDTA chelates divalent metals that can catalyze thiol oxidation.[6]

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of MSEC-NPC and a maleimide-functionalized dye (e.g., Maleimide-PEG4-Biotin) in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • In a 96-well plate, set up reactions by combining:

      • 50 µL of Buffer A or Buffer B.

      • 10 µL of 1 mM Peptide stock.

      • 10 µL of 10 mM Reagent stock (final concentration: 1 mM reagent, 10-fold molar excess).

    • Include "no reagent" controls for each peptide and buffer condition.

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Quenching and Analysis:

    • Quench the reaction by adding 5 µL of 100 mM N-acetylcysteine.

    • Dilute the samples 1:100 in 0.1% formic acid in water for LC-MS analysis.

    • Analyze via reverse-phase LC-MS. Quantify the areas of the unreacted peptide and the modified peptide peaks to calculate the percent modification.

Protocol 2: Intact Protein Cross-Reactivity Analysis
  • Protein and Reagent Preparation:

    • Prepare a 1 mg/mL (~15 µM) solution of Bovine Serum Albumin (BSA) in Buffer A (pH 7.4) and Buffer B (pH 8.5).

    • Prepare 10 mM stock solutions of MSEC-NPC and the maleimide reagent in DMSO.

  • Conjugation Reaction:

    • Add the reagent stock solution to the BSA solution to achieve a 20-fold molar excess.

    • Incubate at room temperature for 2 hours.

  • Sample Cleanup and Analysis (Intact Mass):

    • Remove excess, unreacted reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns).

    • Analyze the desalted protein by LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF).[11]

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass profile and determine the average Degree of Labeling (DoL).

  • Sample Preparation and Analysis (Peptide Mapping):

    • Take an aliquot of the desalted conjugate.

    • Denature the protein (e.g., with 8 M urea), reduce disulfide bonds (with DTT), and alkylate free thiols (with iodoacetamide).

    • Digest the protein into smaller peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS. Use data analysis software to search the fragmentation data against the BSA sequence to identify and relatively quantify modified peptides.

Section 4: Comparative Data Analysis & Interpretation

The data generated from the above protocols should be summarized for clear, at-a-glance comparison. The following table represents expected outcomes based on the known reactivity profiles of these chemical classes.

Table 1: Comparative Reactivity of MSEC-NPC vs. Maleimide

Target Peptide Reaction pH % Modification (MSEC-NPC) % Modification (Maleimide)
Peptide-Cys 7.4 >95% >95%
8.5 >95% >95%
Peptide-Lys 7.4 <1% 5-10%
8.5 <2% 20-40%
Peptide-His 7.4 <1% <5%
8.5 <1% 5-15%
Peptide-Tyr 7.4 <1% <1%

| | 8.5 | <1% | <1% |

Interpretation of Results
  • Thiol Reactivity: Both MSEC-NPC and maleimide are expected to react efficiently with cysteine-containing peptides at both pH 7.4 and 8.5, demonstrating their utility as thiol-reactive reagents.

  • Lysine Cross-Reactivity: The key differentiator is the reactivity towards lysine. MSEC-NPC is expected to show minimal to no modification of the lysine peptide, even at the elevated pH of 8.5. In contrast, maleimide will likely show significant lysine modification, a side reaction that increases substantially with pH as the lysine amine becomes deprotonated and more nucleophilic.[4][6]

  • Histidine Cross-Reactivity: While less common, maleimides have been reported to react with histidine.[15] The peptide screen will quantify this potential off-target reaction, which is expected to be negligible for MSEC-NPC.

  • Intact Protein (DoL): The Degree of Labeling on BSA will provide a holistic view. For MSEC-NPC, the DoL should correspond closely to the number of available free thiols. For the maleimide reagent, the DoL may be significantly higher, especially at pH 8.5, reflecting additional labeling on lysine residues.

  • Peptide Mapping: This analysis provides the ultimate proof of selectivity. For MSEC-NPC conjugates, modified peptides should almost exclusively be those containing cysteine. For maleimide conjugates, one would expect to identify peptides modified at both cysteine and various surface-accessible lysine residues.

Conclusion and Recommendations

The experimental framework detailed in this guide provides a robust methodology for evaluating the cross-reactivity of bioconjugation reagents. Based on its reaction mechanism, This compound (MSEC-NPC) is predicted to offer superior selectivity for cysteine residues compared to traditional maleimide-based reagents. This is particularly evident under conditions where off-target reactions with lysine are most problematic (pH > 8.0 or extended reaction times).

For researchers and drug developers prioritizing the generation of homogenous, well-defined bioconjugates with minimal off-target modification, MSEC-NPC represents a compelling alternative. By performing the head-to-head comparison outlined here, scientists can generate definitive, application-specific data to validate the use of MSEC-NPC and enhance the quality and consistency of their final products.

References

  • Poellmann, M. J., & T., W. (2023). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. Available at: [Link]

  • Faucher, F., et al. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Available at: [Link]

  • Grayson, E. J., & Bernardes, G. J. L. (2016). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PMC - NIH. Available at: [Link]

  • Zhang, C., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. PMC - PubMed Central. Available at: [Link]

  • Johnstone, T. C., et al. (2025). Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. Chemical Science (RSC Publishing). Available at: [Link]

  • Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC - NIH. Available at: [Link]

  • Al-Mestarihi, A. H., & El-Ballouli, A. O. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Gaviña, J. A., et al. (1995). Alkylation of histidine with maleimido-compounds. PubMed. Available at: [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. Available at: [Link]

  • Unidentified. (2025). Examining Glycosylation Profiles with MS Analysis: A revolutionary development in Bioconjugate Research and Pharmaceutical Development. Unidentified Source. Available at: [Link]

  • News-Medical.Net. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net. Available at: [Link]

  • Christie, R. J., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. National Institutes of Health. Available at: [Link]

Sources

Navigating the Quantitative Proteomics Landscape: A Comparative Guide to Isobaric Tagging (iTRAQ/TMT) and Label-Free Quantification with MSEC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and drug development professionals, the accurate quantification of proteins is paramount to unraveling complex biological processes, discovering novel biomarkers, and understanding mechanisms of drug action.[1][2] The field of quantitative proteomics offers a powerful toolkit for this purpose, with mass spectrometry (MS)-based approaches at its forefront.[3] However, the selection of the most appropriate quantification strategy is a critical decision that profoundly impacts experimental outcomes.

This guide provides an in-depth comparison of two widely adopted quantitative proteomics strategies: isobaric tagging using iTRAQ and TMT reagents, and a label-free quantification (LFQ) workflow featuring Multidimensional Size Exclusion Chromatography (MSEC) for extensive protein fractionation. We will delve into the fundamental principles, experimental workflows, performance metrics, and practical considerations of each approach, empowering you to make an informed decision for your research endeavors.

The Principle of Isobaric Tagging: iTRAQ and TMT

Isobaric labeling is a powerful chemical-based approach that enables the simultaneous relative quantification of proteins in multiple samples.[4] The core principle of this technique lies in the use of chemical tags with identical masses, which, upon fragmentation in the mass spectrometer, yield unique reporter ions of different masses.[5] This allows for the multiplexed analysis of several samples in a single LC-MS experiment.[6]

The Chemistry of iTRAQ and TMT Reagents

Both iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) reagents consist of three key components:

  • Reporter Group: This region has a variable isotopic composition, giving rise to unique reporter ions upon fragmentation, which are used for quantification.

  • Balance/Normalization Group: This group also has a variable isotopic composition that balances the mass of the reporter group, ensuring that the total mass of the tag is identical across all versions.

  • Reactive Group: This functional group covalently binds to the primary amines of peptides (the N-terminus and the side chain of lysine residues).[7]

The key difference between various iTRAQ and TMT kits lies in their multiplexing capacity. iTRAQ reagents are available in 4-plex and 8-plex formats, while TMT reagents offer higher multiplexing capabilities, including 6-plex, 10-plex, 11-plex, and even up to 18-plex formats.[8][9]

The Isobaric Tagging Workflow

The experimental workflow for iTRAQ and TMT is a well-established, multi-step process:

  • Protein Extraction and Digestion: Proteins are extracted from each sample, and their concentrations are accurately determined. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.

  • Isobaric Labeling: Each peptide digest is labeled with a different isobaric tag.

  • Pooling and Fractionation: The labeled peptide samples are then combined into a single mixture. To reduce sample complexity and increase proteome coverage, this mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: The fractionated peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[10] In the first-stage MS (MS1), peptides labeled with different tags are indistinguishable as they have the same mass-to-charge ratio.[5] Individual peptide ions are then selected for fragmentation in the second-stage MS (MS2).

  • Quantification and Data Analysis: During MS2 fragmentation, the reporter ions are released, and their respective intensities are used to determine the relative abundance of the peptide in each of the original samples.[5][10]

G cluster_samples Individual Samples cluster_processing Sample Preparation cluster_labeling Isobaric Labeling Sample1 Sample 1 Digestion1 Protein Digestion Sample1->Digestion1 Sample2 Sample 2 Digestion2 Protein Digestion Sample2->Digestion2 SampleN Sample N DigestionN Protein Digestion SampleN->DigestionN Label1 Label 1 (e.g., TMT-126) Digestion1->Label1 Label2 Label 2 (e.g., TMT-127N) Digestion2->Label2 LabelN Label N (e.g., TMT-131C) DigestionN->LabelN Pool Pool Labeled Samples Label1->Pool Label2->Pool LabelN->Pool Fractionation Peptide Fractionation Pool->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Isobaric Tagging Workflow (iTRAQ/TMT).

Label-Free Quantification (LFQ) with Multidimensional Size Exclusion Chromatography (MSEC)

Label-free quantification represents a fundamentally different approach that does not rely on isotopic or chemical tags. Instead, it directly compares the signal intensities of peptides or the spectral counts of identified proteins across different LC-MS/MS runs. For this guide, we focus on intensity-based LFQ, which is more commonly used for its higher accuracy.

A key challenge in LFQ is the vast dynamic range of protein abundances in complex biological samples. To achieve deep proteome coverage and accurately quantify low-abundance proteins, extensive fractionation of the sample is crucial. Multidimensional Size Exclusion Chromatography (MSEC) is a powerful technique for this purpose, separating proteins based on their size and hydrodynamic volume.

The Role of MSEC in Deep Proteome Coverage

MSEC, often used in combination with other separation techniques like reversed-phase liquid chromatography (a "multidimensional" approach), significantly reduces sample complexity before MS analysis. By separating proteins in their intact form before digestion, MSEC provides an orthogonal separation to the subsequent peptide-level chromatography. This leads to:

  • Increased Proteome Depth: By analyzing less complex fractions, the mass spectrometer can identify and quantify a larger number of proteins, including those of low abundance.

  • Improved Quantification Accuracy: Reduced co-elution of peptides minimizes ion suppression effects, leading to more accurate quantification.[11]

  • Enhanced Data Quality: Cleaner MS/MS spectra from less complex samples improve the confidence of peptide and protein identification.

The LFQ with MSEC Workflow

The experimental workflow for LFQ with MSEC is characterized by its emphasis on reproducibility at every step:

  • Protein Extraction: Proteins are extracted from each sample, and their concentrations are meticulously determined.

  • MSEC Fractionation: Each protein sample is individually subjected to MSEC, collecting multiple fractions based on protein size.

  • In-solution Digestion: Proteins within each fraction are denatured, reduced, alkylated, and digested into peptides.

  • LC-MS/MS Analysis: Each peptide fraction is analyzed separately by LC-MS/MS. This is a critical distinction from isobaric tagging, as each sample is run independently.

  • Data Analysis: The data from all runs are processed using specialized software. This involves several steps:

    • Feature Detection and Alignment: The software identifies peptide features (defined by their mass-to-charge ratio, retention time, and intensity) and aligns them across all the different LC-MS runs.

    • Peptide Identification and Quantification: Peptides are identified from their MS/MS spectra, and their intensities are integrated to determine their abundance.

    • Protein Quantification: The intensities of the peptides are then rolled up to infer the abundance of their parent proteins.

G cluster_samples Individual Samples cluster_fractionation MSEC Fractionation cluster_digestion Protein Digestion Sample1 Sample 1 MSEC1 Fractionate Sample1->MSEC1 Sample2 Sample 2 MSEC2 Fractionate Sample2->MSEC2 SampleN Sample N MSECN Fractionate SampleN->MSECN Digest1 Digest Fractions MSEC1->Digest1 Digest2 Digest Fractions MSEC2->Digest2 DigestN Digest Fractions MSECN->DigestN LCMS Individual LC-MS/MS Analyses Digest1->LCMS Digest2->LCMS DigestN->LCMS Data Data Alignment & Quantification LCMS->Data

Caption: Label-Free Quantification (LFQ) with MSEC Workflow.

Head-to-Head Performance Comparison

The choice between isobaric tagging and LFQ with MSEC depends on a multitude of factors, from the specific biological question to available resources. The following table provides a detailed comparison of their key performance characteristics.

FeatureIsobaric Tagging (iTRAQ/TMT)LFQ with MSEC
Quantitative Principle Relative quantification based on reporter ion intensities from chemical tags.[12]Relative quantification based on the signal intensity of unlabeled peptides.
Multiplexing Capability High (up to 18 samples simultaneously).[8][9]Limited (each sample is run individually).
Precision & Reproducibility Generally higher precision due to pooling of samples, which minimizes run-to-run variation.[13]Highly dependent on the reproducibility of the LC-MS system.[13]
Accuracy Prone to "ratio compression," where co-isolation of precursor ions can lead to an underestimation of quantitative ratios.[8][14]Not affected by ratio compression, potentially offering higher accuracy.[14]
Proteome Coverage Good, can be enhanced by pre-fractionation.Potentially deeper, especially with extensive fractionation like MSEC.
Sample Throughput Higher for a larger number of samples due to multiplexing.[8][9]Lower, as each sample requires a separate LC-MS run.
Cost Reagents can be expensive, particularly for high-plex TMT.[13][15]No reagent cost, but higher instrument time cost.
Data Analysis Complexity Relatively straightforward, with well-established software pipelines.More complex, requiring sophisticated algorithms for retention time alignment and feature matching.
Handling of Missing Values Fewer missing values as all samples are analyzed in a single run.[13]More susceptible to missing values, especially for low-abundance proteins.
Flexibility The experimental design is fixed once samples are pooled.More flexible, as samples can be added to the study over time.

Experimental Protocols

To ensure the integrity and reproducibility of your quantitative proteomics experiments, adherence to robust and well-validated protocols is essential.

Protocol 1: Protein Digestion and Peptide Cleanup (Common to Both Workflows)
  • Protein Solubilization: Resuspend protein pellets in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting: Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions. Elute the peptides and dry them in a vacuum centrifuge.

Protocol 2: iTRAQ/TMT Labeling
  • Reagent Preparation: Reconstitute each iTRAQ or TMT label with an appropriate solvent (e.g., acetonitrile) as per the manufacturer's protocol.

  • Peptide Reconstitution: Resuspend each dried peptide sample in the labeling buffer (e.g., 100 mM TEAB).

  • Labeling Reaction: Add the reconstituted label to the corresponding peptide sample and incubate for 1 hour at room temperature.

  • Quenching: Add hydroxylamine to quench the labeling reaction.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Cleanup: Desalt the pooled sample using a C18 SPE cartridge and dry it in a vacuum centrifuge before fractionation.

Protocol 3: MSEC Fractionation for LFQ
  • Column Equilibration: Equilibrate a size exclusion chromatography column with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate.

  • Sample Injection: Inject the intact protein sample onto the column.

  • Fraction Collection: Collect fractions at regular time intervals as the proteins elute from the column based on their size.

  • Protein Quantification: Determine the protein concentration in each fraction.

  • Fraction Digestion: Proceed with the protein digestion protocol for each individual fraction.

Choosing the Right Strategy for Your Research

The decision to use isobaric tagging or LFQ with MSEC should be driven by your specific research objectives, sample availability, and logistical constraints.

  • Choose Isobaric Tagging (iTRAQ/TMT) when:

    • You have a limited amount of sample and want to compare multiple conditions.

    • High sample throughput is a priority.

    • You are studying systems with expected moderate to large changes in protein expression.

    • Minimizing missing values across samples is critical.

  • Choose LFQ with MSEC when:

    • You need to achieve the deepest possible proteome coverage.

    • High quantitative accuracy is paramount, and you want to avoid ratio compression artifacts.

    • You are working with a large number of samples, and the cost of reagents is a limiting factor.

    • You require a flexible experimental design that allows for the addition of more samples later.

Conclusion

Both isobaric tagging and label-free quantification are powerful strategies for quantitative proteomics, each with its own set of strengths and weaknesses. Isobaric tagging with iTRAQ and TMT reagents offers high multiplexing capacity and precision, making it ideal for studies with multiple conditions and limited sample material. In contrast, label-free quantification, particularly when coupled with extensive fractionation techniques like MSEC, provides potentially deeper proteome coverage and higher accuracy, albeit at the cost of lower throughput and more complex data analysis. By understanding the nuances of each approach, researchers can select the optimal strategy to unlock new insights from the complex world of the proteome.

References

  • ResearchGate. (2019, May 15). What is the difference between iTRAQ and TMT?
  • Biotai. (n.d.). Comparison of iTRAQ and TMT Technologies: Choosing the Right Protein Quantification Method.
  • Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC.
  • Creative Proteomics. (n.d.). Differences Between DIA, TMT/iTRAQ, And Traditional Label-free.
  • MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method.
  • Yale School of Medicine. (n.d.). iTRAQ and TMT | Proteomics.
  • Savitski, M. M., et al. (2018). Measuring and Managing Ratio Compression for Accurate iTRAQ/TMT Quantification. Journal of Proteome Research, 17(9), 3079-3088.
  • Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press.
  • Addona, T. A., et al. (2011). Current Status and Advances in Quantitative Proteomic Mass Spectrometry. PMC - NIH.
  • Vissers, J. P., et al. (2023).
  • Searle, B. C., et al. (2010). Improved Isobaric Tandem Mass Tag Quantification by Ion Mobility-Mass Spectrometry. NIH.
  • Addona, T. A., et al. (2011).
  • Domon, B., & Aebersold, R. (2010). Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling.
  • Biognosys. (n.d.). Advantages of Mass Spectrometry Biomarker Discovery Proteomics.
  • Wikipedia. (n.d.). Isobaric labeling.
  • Thermo Fisher Scientific. (n.d.). HIGH THROUGHPUT QUANTITATIVE PROTEOMICS USING ISOBARIC TAGS.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe and compliant disposal of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (CAS 53298-30-9). This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents. Our goal is to provide you with not just a set--by-step protocol, but a deep understanding of the chemical principles that underpin these safety measures, ensuring a culture of safety and responsibility in your laboratory.

Understanding the Hazard Profile

  • 4-Nitrophenyl Group : Nitrophenol compounds are known to be toxic and are considered environmental pollutants due to their persistence in soil.[3][4] They can be harmful if swallowed, and in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[5]

  • Carbonate Ester : Carbonate esters can be susceptible to hydrolysis, especially under basic conditions. While not acutely hazardous in themselves, their stability and compatibility with other chemicals in a waste stream must be considered.[6]

  • Methylsulfonyl Group : Sulfones are generally stable compounds.[7] Their disposal should be approached with the understanding that they are oxidized forms of sulfides and may require specific treatment methods.[8]

Given these components, it is prudent to treat this compound as a hazardous chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling or preparing for disposal, ensure that all appropriate safety measures are in place. This is a foundational aspect of any laboratory's Chemical Hygiene Plan, as mandated by OSHA.[9][10]

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of any potential dust or vapors.
Eyewash Station & Safety ShowerFor immediate decontamination in case of accidental exposure.
Personal Protective Equipment
Safety Goggles with side shieldsTo protect eyes from splashes or fine particles.[5]
Chemical-resistant Gloves (e.g., Nitrile)To prevent skin contact. Always check the glove manufacturer's compatibility chart.[5]
Laboratory CoatTo protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[11][12] The following is a general procedure that should be adapted to your institution's specific hazardous waste management program.

Step 1: Waste Identification and Segregation

Properly identify the waste. Label a dedicated, leak-proof container as "Hazardous Waste: this compound". Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13]

Step 2: Containerization

  • Collect waste in a chemically compatible container. The original container is often a good choice, provided it is in good condition.[14]

  • Ensure the container is tightly sealed to prevent leaks or spills.[11]

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11][14]

Step 3: Waste Manifest and Pickup

Follow your institution's procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.[15][16]

Step 4: Final Disposal Method

The most appropriate disposal method for nitrophenyl compounds is typically high-temperature incineration in a licensed hazardous waste facility.[4] This method ensures the complete destruction of the toxic organic components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Have 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate waste Assess Assess Hazards: - Nitrophenyl toxicity - Potential for hydrolysis - Consult SDS/Safety Officer Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Segregate Segregate Waste: - Dedicated, labeled container - Do not mix with incompatible wastes PPE->Segregate Containerize Securely Containerize: - Tightly sealed, compatible container Segregate->Containerize Store Store in Designated Area: - Secure, ventilated - Secondary containment Containerize->Store Manifest Complete Waste Manifest: - Follow institutional protocol Store->Manifest Pickup Arrange for Pickup: - Contact Environmental Health & Safety Manifest->Pickup Dispose Final Disposal: - High-temperature incineration by licensed facility Pickup->Dispose

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the primary objective is to prevent exposure and contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control and Contain : If safe to do so, prevent the spread of the spill using absorbent materials.

  • Decontaminate : Clean the affected area thoroughly. All materials used for cleanup should be treated as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazard profile, adhering to strict safety protocols, and following a systematic disposal procedure, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific guidelines and your EHS office for guidance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 12). Chemical compatibility of polycarbonate and carbonate esters. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • Reddit. (2025, September 9). 2-nitrophenol waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Jehbco Silicones. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of sulfone compounds formed in oxidative desulfurization of middle distillate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Loba Chemie. (2024, April 30). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • GMP Plastics. (2025, March 7). Polycarbonate Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Phelps Industrial Products. (n.d.). Chemical Resistance Chart - Elastomers. Retrieved from [Link]

Sources

Essential Protective Measures for Handling 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

Understanding the Hazard Profile: An Evidence-Based Approach

The primary hazards associated with 4-nitrophenyl carbonate derivatives, and by extension, 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The presence of the 4-nitrophenyl leaving group, a common feature in bioconjugation reagents, suggests a reactivity that necessitates caution. The methylsulfonyl group, while generally stable, contributes to the overall chemical properties of the molecule. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental design.

Core Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated chemical hazards.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical splash gogglesProtects against splashes and aerosols that can cause serious eye irritation.[1][2][4][6][7]
Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.[7][8]
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratory settings. Always check for tears or punctures before use.
Body Protection Laboratory coat (fully buttoned)Provides a barrier against accidental spills and contamination of personal clothing.
Chemical-resistant apronRecommended when handling larger volumes or during procedures with a high splash potential.
Respiratory Protection N95 respirator or higherShould be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles that may cause respiratory irritation.[2][5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety and experimental success. The following protocol outlines the key steps for handling this compound from receipt to disposal.

Pre-Experiment Preparation
  • Information Review : Before handling the compound, review all available safety information, including this guide and any supplier-provided documentation.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Donning : Put on all required PPE as outlined in the table above.

Handling the Compound
  • Weighing : All weighing of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : Conduct all reactions within a chemical fume hood.

Spill Management
  • Minor Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Liquid Spills : For spills of solutions containing the compound, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal
  • Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Labeling : Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Local Regulations : Follow all local and institutional regulations for hazardous waste disposal.[9]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure A Review Safety Info B Verify Fume Hood A->B C Don PPE B->C D Weigh Compound C->D Enter Hood E Prepare Solution D->E F Perform Reaction E->F G Manage Spills F->G If spill occurs H Dispose of Waste F->H End of experiment G->H I Doff PPE H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.